5-Maleimidovaleric acid
描述
属性
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVAAFHNDGTZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632236 | |
| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57078-99-6 | |
| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 5-Maleimidovaleric acid, a key heterobifunctional crosslinker in bioconjugation chemistry. The information is intended to support researchers in the fields of drug development, diagnostics, and materials science.
Core Chemical Properties
This compound, also known as 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, is a chemical compound widely utilized as a crosslinking reagent.[1][2][3][4] Its structure incorporates two key functional groups: a maleimide (B117702) group and a terminal carboxylic acid, connected by a five-carbon aliphatic chain.[2][4] This dual functionality allows for the sequential or simultaneous conjugation of different molecules.
The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, forming a stable thioether linkage.[2][5] The carboxylic acid group can be activated to react with primary amines, forming a stable amide bond.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57078-99-6 | [1][2][3][4] |
| Molecular Formula | C9H11NO4 | [1][3] |
| Molecular Weight | 197.19 g/mol | [1][3] |
| Appearance | Off-white to yellow solid/powder | [3][4][6] |
| Melting Point | 84-85 °C | [3][4][6] |
| Boiling Point | 400.7 ± 28.0 °C (Predicted) | [3][4][6] |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [3][4][6] |
| pKa | 4.67 ± 0.10 (Predicted) | [3][4][6] |
| Solubility | Soluble in DMSO, DCM, DMF | [7][8] |
| Storage | Sealed in a dry place at room temperature or -20°C | [1][3][7][8] |
Reactivity and Stability
The utility of this compound stems from the specific reactivity of its two functional groups.
The maleimide group undergoes a Michael addition reaction with thiol groups. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[5] Below this range, the reaction is slow, and above this range, the maleimide ring becomes increasingly susceptible to hydrolysis. The reaction results in the formation of a stable thiosuccinimide linkage.[5]
The terminal carboxylic acid can be activated using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[2] The resulting activated ester (e.g., an NHS ester) readily reacts with primary amines to form a stable amide bond.[7]
A critical consideration when working with maleimides is their stability in aqueous solutions. The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.[5] This hydrolysis product is unreactive towards thiols.[5] The rate of hydrolysis increases with pH.[5] Therefore, it is recommended to avoid storing maleimide-containing compounds in aqueous solutions for extended periods.[5]
Interestingly, after conjugation to a thiol, the resulting thiosuccinimide ring can also undergo hydrolysis.[9][10] This post-conjugation hydrolysis can be beneficial, as the ring-opened succinamic acid thioether is stable and no longer susceptible to retro-Michael reactions, which can lead to deconjugation.[5][11] This characteristic is particularly important in the development of stable antibody-drug conjugates (ADCs).[11] In fact, strategies exist to intentionally increase the rate of hydrolysis after conjugation to enhance the stability of the bioconjugate.[9][10]
Figure 1. Reaction scheme of this compound's functional groups.
Figure 2. Hydrolysis pathways for the maleimide ring.
Experimental Protocols
The following is a generalized protocol for the conjugation of a thiol-reactive maleimide compound to a protein, such as an antibody.
-
Protein (e.g., antibody) to be labeled (1-10 mg/mL)
-
This compound (or other maleimide derivative)
-
Conjugation Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
-
Inert gas (e.g., nitrogen or argon)
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature to prevent re-oxidation of the thiols.[12]
-
-
Maleimide Stock Solution Preparation:
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the maleimide stock solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[12]
-
Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C.
-
-
Purification:
-
Remove the excess, unreacted maleimide reagent and any byproducts using a size-exclusion chromatography column appropriate for the size of the protein conjugate.
-
Elute the conjugate using a suitable buffer (e.g., PBS).
-
-
Storage:
-
For short-term storage (up to one week), keep the purified conjugate at 2-8 °C, protected from light.
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[12] For storage at -20 °C, glycerol (B35011) can be added to a final concentration of 50%.[12]
-
Figure 3. General workflow for protein conjugation with a maleimide reagent.
Applications in Drug Development
This compound and similar heterobifunctional linkers are crucial in the field of bioconjugation.[13][14] Their primary application is in the synthesis of antibody-drug conjugates (ADCs).[15] In this context, the linker connects a monoclonal antibody, which provides targeting specificity for cancer cells, to a potent cytotoxic drug. The stability of the linkage, particularly after hydrolysis of the thiosuccinimide ring, is vital to prevent premature drug release and off-target toxicity.[11]
Safety Information
Based on available Safety Data Sheets (SDS) for this compound and related compounds, the following hazards and precautions should be noted.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[1][8] Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[16] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1][16]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[17][18] Use in a well-ventilated area. Avoid contact with skin, eyes, or clothing.[17]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][17][18]
References
- 1. 57078-99-6 | this compound - Moldb [moldb.com]
- 2. 5-MALEIMIDO VALERIC ACID | 57078-99-6 [chemicalbook.com]
- 3. 57078-99-6 CAS MSDS (5-MALEIMIDO VALERIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-MALEIMIDO VALERIC ACID price,buy 5-MALEIMIDO VALERIC ACID - chemicalbook [m.chemicalbook.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. 5-MALEIMIDO VALERIC ACID CAS#: 57078-99-6 [m.chemicalbook.com]
- 7. 5-Maleimidovalericacid-NHS CAS#: 103750-03-4 [m.chemicalbook.com]
- 8. 5-Maleimidovalericacid-NHS | 103750-03-4 [chemicalbook.com]
- 9. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. biotium.com [biotium.com]
- 13. This compound | Pyrrolines | Ambeed.com [ambeed.com]
- 14. nbinno.com [nbinno.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. valsynthese.ch [valsynthese.ch]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
5-Maleimidovaleric Acid: A Technical Guide to Structure, Formula, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Maleimidovaleric acid, a heterobifunctional crosslinking agent pivotal in the fields of bioconjugation, diagnostics, and targeted drug delivery. This document details its chemical structure, molecular formula, and key physicochemical properties. Furthermore, it outlines comprehensive experimental protocols for its application in conjugating biomolecules and presents a logical workflow for such processes.
Core Concepts: Structure and Reactivity
This compound is a versatile linker molecule characterized by two distinct reactive moieties at its termini: a maleimide (B117702) group and a carboxylic acid group. This dual functionality allows for the sequential and specific covalent linkage of two different molecules. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.
The valeric acid component provides a flexible five-carbon spacer arm, which helps to minimize steric hindrance between the conjugated molecules, thereby preserving their biological activity.
Physicochemical and Quantitative Data
The properties of this compound and its commonly used NHS ester derivative are summarized in the table below for easy reference and comparison.
| Property | This compound | This compound NHS ester |
| Synonyms | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate |
| Molecular Formula | C₉H₁₁NO₄[1] | C₁₃H₁₄N₂O₆[2] |
| Molecular Weight | 197.19 g/mol [1] | 294.26 g/mol [2] |
| CAS Number | 57078-99-6[1] | 103750-03-4[2] |
| Appearance | White to light yellow solid | White to light yellow solid[3] |
| Solubility | - | Soluble in DMSO, DMF, DCM[2][3] |
| Storage Conditions | Room Temperature, sealed in dry[1] | -20°C, moisture-sensitive[2][3] |
Experimental Protocols
The utility of this compound lies in its ability to facilitate controlled bioconjugation. The following protocols outline the key steps for a typical two-stage conjugation process using the NHS ester derivative.
Part 1: NHS Ester-Amine Coupling
This reaction conjugates the this compound NHS ester to a molecule containing a primary amine.
Materials:
-
Molecule with primary amine (e.g., protein, peptide, amine-modified oligonucleotide)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, or 0.1 M HEPES buffer, pH 7.2-8.5.[4][5] (The optimal pH for the NHS ester reaction is 8.3-8.5.[5][6])
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., gel filtration column, dialysis cassettes)
Procedure:
-
Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[7]
-
Preparation of NHS Ester Solution: Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.[7][8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the solution of the amine-containing molecule.[7][8] The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[7]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Purification: Remove the excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) by gel filtration, dialysis, or another suitable chromatographic method.[6][7]
Part 2: Maleimide-Thiol Coupling
This second stage conjugates the maleimide-functionalized molecule from Part 1 to a thiol-containing molecule.
Materials:
-
Maleimide-activated molecule from Part 1
-
Thiol-containing molecule (e.g., protein with cysteine residues, thiol-modified DNA)
-
Reaction Buffer: 0.1 M phosphate buffer with 5-10 mM EDTA, pH 6.5-7.5.[9] (This pH range ensures high selectivity of the maleimide for thiols.[9][10])
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., gel filtration column)
Procedure:
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11] The buffer should be degassed to prevent re-oxidation of thiols.[12]
-
Conjugation Reaction: Add the purified maleimide-activated molecule from Part 1 to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide-activated molecule is typically used.[8] The reaction mixture should be protected from light and incubated for 2 hours at room temperature or overnight at 2-8°C.[11]
-
Purification: The final conjugate is purified from excess reactants using gel filtration chromatography (size exclusion chromatography) or another appropriate method to separate the larger conjugate from smaller, unreacted molecules.[8][11]
Visualizing the Workflow
The following diagrams illustrate the chemical structure of this compound and the logical workflow of a typical bioconjugation experiment.
References
- 1. 57078-99-6 | this compound - Moldb [moldb.com]
- 2. 5-Maleimidovalericacid-NHS | 103750-03-4 [chemicalbook.com]
- 3. 5-Maleimidovalericacid-NHS CAS#: 103750-03-4 [m.chemicalbook.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
An In-Depth Technical Guide to the Synthesis and Purification of 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Maleimidovaleric acid, also known as N-(4-carboxybutyl)maleimide, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug development. Its structure incorporates a terminal carboxylic acid and a maleimide (B117702) group, enabling the covalent linkage of molecules. The maleimide moiety selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The carboxylic acid group can be activated to react with primary amines, providing a versatile tool for conjugating a wide range of biomolecules. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and data.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the intermediate, N-(4-carboxybutyl)maleamic acid, by reacting 5-aminovaleric acid with maleic anhydride (B1165640). The second step is the cyclodehydration of the maleamic acid intermediate to yield the final product, this compound. This is commonly accomplished using a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate (B1210297).
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of analogous N-substituted maleimides.
Materials:
-
5-Aminovaleric acid
-
Maleic anhydride
-
Glacial acetic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Methanol
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of N-(4-carboxybutyl)maleamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminovaleric acid in glacial acetic acid.
-
Add an equimolar amount of maleic anhydride to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of this compound (Cyclodehydration)
-
To the flask containing the N-(4-carboxybutyl)maleamic acid, add anhydrous sodium acetate (catalytic amount) and an excess of acetic anhydride.
-
Heat the mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator. This will likely yield a crude solid or a viscous oil.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents. The two primary methods for purifying this compound are recrystallization and column chromatography.
Experimental Protocol: Purification
Method 1: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
If the solution is colored, activated charcoal can be added and the mixture heated briefly before hot filtration to remove the charcoal.
-
To the hot filtrate, slowly add a miscible solvent in which the product is insoluble (an anti-solvent, e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Method 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of N-substituted maleimides, which can be used as a reference for the synthesis of this compound.
Table 1: Reaction Conditions and Yields for Analogous N-Substituted Maleimides
| Amine Starting Material | Dehydrating Agent/Catalyst | Reaction Conditions | Purification Method | Yield (%) | Reference |
| Aniline | Acetic Anhydride / Sodium Acetate | Reflux, 30 min | Recrystallization (Cyclohexane) | 75-80 | Organic Syntheses |
| β-Alanine | Acetic Anhydride | Reflux, 90 min | Column Chromatography | 67 | [1] |
| 6-Aminocaproic Acid | Acetic Anhydride / Sodium Acetate | Room Temp, 5 h | - | 90.3 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97% |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The characteristic maleimide protons typically appear as a singlet around 6.7-7.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching of the imide and carboxylic acid).
-
Melting Point: To assess the purity of the final product.
Conclusion
The synthesis and purification of this compound can be reliably achieved through a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration. Careful purification by either recrystallization or column chromatography is essential to obtain a high-purity product suitable for bioconjugation and drug development applications. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify this valuable crosslinking reagent.
References
An In-depth Technical Guide to 5-Maleimidovaleric Acid in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Maleimidovaleric acid and its activated esters, particularly the N-hydroxysuccinimide (NHS) ester, are pivotal heterobifunctional crosslinking reagents in modern biochemistry and drug development.[1] Their utility lies in the ability to covalently link biomolecules, a process central to the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for diagnostic assays.[1][2] This guide provides a comprehensive technical overview of this compound, its reaction chemistry, detailed experimental protocols, and quantitative data to empower researchers in designing and executing robust bioconjugation strategies.
The core functionality of this compound derivatives stems from two distinct reactive moieties: a maleimide (B117702) group and a carboxylic acid group (or its activated NHS ester form). The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3] Concurrently, the NHS ester readily reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4] This dual reactivity allows for the controlled and sequential conjugation of two different molecules.
Physicochemical and Reaction Characteristics
The valeric acid component of the linker provides a flexible spacer arm that separates the conjugated molecules. This separation can be crucial for maintaining the biological activity and solubility of the modified proteins.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula (NHS Ester) | C13H14N2O6 | [1] |
| Molecular Weight (NHS Ester) | 294.26 g/mol | [1] |
| Spacer Arm Length (Estimated) | ~7.7 Å | This is an estimation based on the bond lengths of the five-carbon valeric acid chain. The exact length can vary with conformational changes. |
| Solubility (NHS Ester) | Soluble in DMSO, DMF, DCM | [1] |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Below pH 6.5, the reaction is slow due to thiol protonation. Above pH 7.5, maleimide hydrolysis and reaction with amines increase.[5] |
| Optimal pH for NHS Ester-Amine Reaction | 7.0 - 8.5 | Reaction is faster at higher pH, but NHS ester hydrolysis also increases.[6] |
| Storage Temperature (NHS Ester) | -20°C, desiccated | The compound is moisture-sensitive.[1] |
Core Applications in Biochemistry
The primary application of this compound is as a non-cleavable linker in bioconjugation.[1]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, where it can then exert its therapeutic effect.
-
Protein Labeling: This linker is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in a variety of assays, including fluorescence microscopy, flow cytometry, and ELISA.
-
Immobilization of Biomolecules: Proteins and peptides can be covalently attached to solid supports, such as beads or surfaces, for applications in affinity chromatography and diagnostics.
Reaction Mechanism and Kinetics
The conjugation process typically occurs in a two-step sequence when using the NHS ester derivative.
-
Reaction with Primary Amines: The NHS ester of this compound reacts with a primary amine on the first biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond. This step is usually performed at a pH of 7.0-8.5.[6]
-
Reaction with Thiols: The now maleimide-activated biomolecule is purified to remove excess crosslinker and then reacted with a thiol-containing molecule (e.g., a cysteine residue on a peptide or a thiol-containing drug) at a pH of 6.5-7.5 to form a stable thioether bond.[5]
The maleimide-thiol reaction proceeds via a Michael addition mechanism.[7] The reaction is highly efficient and selective for thiols within the optimal pH range.
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the intracellular environment.[7] This can lead to deconjugation. However, the succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis to form a ring-opened structure that is significantly more stable and resistant to thiol exchange.[5] This hydrolysis is favored at a pH above 7.5.[5]
Comparative Stability of Maleimide-Thiol Adducts
| Maleimide Component | Thiol Component (pKa) | Half-life of Conversion (in presence of Glutathione) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) (6.6) | 18 h | 12.3% | [8] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) (6.6) | 3.1 h | 89.5% | [8] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) (9.5) | 258 h | 0.8% | [8] |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 20 - 80 h | 20% - 90% | [9] |
Experimental Protocols
The following are detailed methodologies for a typical two-step conjugation reaction using this compound NHS ester. These are based on established protocols for similar crosslinkers like SMCC.[4][10]
Part 1: Activation of Amine-Containing Protein (e.g., Antibody)
Materials:
-
Amine-containing protein (1-10 mg/mL)
-
Conjugation Buffer A: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. (Avoid amine-containing buffers like Tris)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Equilibrate the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.
-
Prepare the amine-containing protein in Conjugation Buffer A.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B (see Part 2).
Part 2: Conjugation to Thiol-Containing Molecule
Materials:
-
Maleimide-activated protein from Part 1
-
Thiol-containing molecule
-
Conjugation Buffer B: PBS or HEPES buffer, pH 6.5-7.5. (Degas the buffer before use to minimize thiol oxidation)
-
(Optional) Reducing agent if thiols are not free (e.g., TCEP)
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
Procedure:
-
If the thiol-containing molecule has disulfide bonds, reduce them with a suitable reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Add the thiol-containing molecule to the maleimide-activated protein solution. A 1.5- to 20-fold molar excess of the thiol-containing molecule over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding an excess of a low molecular weight thiol like cysteine to react with any unreacted maleimide groups.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules.
Visualizing Workflows and Logical Relationships
Two-Step Bioconjugation Workflow
Caption: General experimental workflow for a two-step bioconjugation using this compound NHS ester.
Factors Influencing Maleimide-Thiol Conjugation Stability
Caption: Key factors affecting the stability of the thioether bond in maleimide-thiol conjugates.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester or maleimide group. | Prepare fresh stock solutions of the crosslinker. Ensure the reaction pH is within the optimal range.[4][5] |
| Presence of primary amines or thiols in the buffer. | Use non-amine, non-thiol containing buffers (e.g., PBS, HEPES).[10] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10% (v/v).[4] |
| High Level of Protein Aggregation | Over-conjugation of the protein. | Reduce the molar excess of the crosslinker or decrease the reaction time.[4] |
| Loss of Conjugate in vivo | Retro-Michael reaction leading to deconjugation. | After conjugation, consider a step to induce hydrolysis of the succinimide ring (e.g., incubate at pH 8.5 for 2-4 hours) to form a more stable, ring-opened structure.[5] |
Conclusion
This compound is a versatile and effective heterobifunctional crosslinker for a wide range of applications in biochemistry and drug development. A thorough understanding of its reaction chemistry, optimization of reaction conditions, and awareness of the stability of the resulting conjugate are crucial for successful outcomes. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can confidently employ this compound to generate well-defined and stable bioconjugates for their specific research needs.
References
- 1. 5-Maleimidovalericacid-NHS CAS#: 103750-03-4 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. proteochem.com [proteochem.com]
5-Maleimidovaleric acid CAS number and molecular weight
An In-depth Technical Guide to 5-Maleimidovaleric Acid
This guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers its chemical properties, applications in bioconjugation, and a representative experimental protocol.
Core Compound Details
This compound is a heterobifunctional crosslinker containing both a maleimide (B117702) group and a carboxylic acid. This structure allows for the sequential conjugation of molecules, making it a valuable tool in bioconjugation and the development of complex biomolecules like antibody-drug conjugates (ADCs).
| Property | Value |
| CAS Number | 57078-99-6[1][2][3] |
| Molecular Formula | C₉H₁₁NO₄[1][2][3] |
| Molecular Weight | 197.19 g/mol [1][2][3] |
| Synonyms | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid[1] |
Applications in Bioconjugation and Drug Development
The primary application of this compound lies in its role as a linker in bioconjugation.[4][5] The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[4] The carboxylic acid end can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.[4]
This dual reactivity is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs).[6] In this context, this compound can be used to link a cytotoxic drug to a monoclonal antibody, which then targets specific cancer cells.
Experimental Protocol: General Protein-Peptide Conjugation
This protocol outlines a general method for conjugating a thiol-containing protein to an amine-containing peptide using this compound. This is a representative workflow that can be adapted for specific applications.
Materials:
-
Thiol-containing protein (e.g., an antibody with a free cysteine)
-
Amine-containing peptide
-
This compound
-
N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS (or TSTU), and DCC (or EDC) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for several hours to form the NHS ester of this compound.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the urea (B33335) byproduct (from DCC) by filtration.
-
-
Conjugation to the Amine-Containing Peptide:
-
Add the activated this compound NHS ester solution to a solution of the amine-containing peptide in a suitable buffer (e.g., PBS with a slightly basic pH to ensure the amine is deprotonated).
-
Allow the reaction to proceed at room temperature for several hours or overnight at 4°C.
-
The maleimide-functionalized peptide is then purified, for example, by reverse-phase HPLC.
-
-
Conjugation to the Thiol-Containing Protein:
-
Dissolve the purified maleimide-functionalized peptide in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).
-
Add the thiol-containing protein to the solution. The molar ratio of the peptide to the protein should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Purification of the Final Conjugate:
-
The final protein-peptide conjugate can be purified from unreacted peptide and protein using size-exclusion chromatography (SEC).
-
Visualizations
Caption: Experimental workflow for protein-peptide conjugation.
Caption: Maleimide-thiol conjugation reaction pathway.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Maleimidovalericacid-NHS CAS#: 103750-03-4 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | Pyrrolines | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Core Principles of Maleimide-Thiol Reaction Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of biomolecules is a foundational element of modern biotechnology and pharmaceutical development. Among the diverse chemical strategies available, the reaction between a maleimide (B117702) and a thiol group has emerged as a preeminent method due to its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide offers a comprehensive exploration of the maleimide-thiol reaction, delving into its fundamental chemistry, critical reaction parameters, and detailed experimental protocols. A thorough understanding of these principles is paramount for the successful design and synthesis of bioconjugates for a wide array of applications, from fluorescent labeling to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2][3]
Core Chemistry: The Michael Addition Reaction
The chemical basis of the maleimide-thiol reaction is the Michael addition.[1][4] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond.[1] A key advantage of this reaction is its high chemoselectivity for thiols, especially within a specific pH range, which allows for the precise modification of cysteine residues in proteins and peptides.[1][5]
dot
Caption: The Michael addition of a maleimide with a thiol to form a stable thioether bond.
Key Parameters Influencing the Reaction
The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Meticulous control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.
pH
The pH of the reaction buffer is arguably the most critical factor influencing the maleimide-thiol reaction.[1] The optimal pH range for this conjugation is between 6.5 and 7.5.[3][5][] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3][5][] Above pH 7.5, the deprotonation of primary amines (such as the side chain of lysine) increases their nucleophilicity, leading to a loss of selectivity and the formation of undesired amine adducts.[5] Conversely, at pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, thereby slowing down the reaction rate.
Stoichiometry
The molar ratio of the maleimide reagent to the thiolated biomolecule is another crucial parameter. A molar excess of the maleimide reagent is typically used to ensure complete conjugation of all available thiol groups. However, an excessive amount of the maleimide reagent can lead to non-specific labeling if other nucleophilic groups are present and the pH is not optimally controlled. The optimal molar ratio should be determined empirically for each specific application.
Temperature and Time
The maleimide-thiol reaction is generally rapid and can often be completed at room temperature within a few hours.[7] For less reactive thiols or when working with dilute solutions, the reaction time may need to be extended, or the reaction can be performed at 4°C overnight.[8] It is important to monitor the progress of the reaction to determine the optimal reaction time and to avoid potential degradation of the biomolecule or the conjugate.
Solvent
The choice of solvent can also impact the reaction. While the reaction is typically performed in aqueous buffers, the addition of organic co-solvents such as DMSO or DMF may be necessary to dissolve hydrophobic maleimide reagents.[8][9] It is essential to ensure that the chosen co-solvent is compatible with the biomolecule and does not cause denaturation or precipitation.
Stability of the Thioether Adduct and Side Reactions
While the thioether bond formed in the maleimide-thiol reaction is generally considered stable, it can be susceptible to reversal under certain conditions. This retro-Michael reaction can lead to the dissociation of the conjugate, particularly in the presence of other thiols such as glutathione, which is abundant in the intracellular environment.[2][10]
Several strategies have been developed to enhance the stability of maleimide-thiol conjugates:
-
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the thioether adduct can undergo hydrolysis, particularly at a slightly alkaline pH (around 8.5-9.0).[11][12] This ring-opening reaction forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[5][11]
-
Transcyclization: In the case of conjugates formed with N-terminal cysteines, a transcyclization reaction can occur, leading to the formation of a more stable six-membered thiazine (B8601807) ring.[2][4][10] This rearrangement can be promoted by extended incubation at a physiological pH.[12]
dot
Caption: Key reaction pathways in maleimide chemistry, including side reactions and stability enhancements.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the maleimide-thiol reaction, compiled from various sources.
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity and amine side reactions. | [5],[3],[] |
| Reaction Rate (Thiol vs. Amine at pH 7.0) | ~1000-fold faster for thiols | Highlights the chemoselectivity of the reaction. | [5],[] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules. | [8] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Should be optimized for each specific conjugation. | [13] |
| Condition | Half-life of Conversion | Extent of Conversion | Notes | Reference(s) |
| MPA-NEM with Glutathione | 3.1 h | 89.5% | MPA = 4-mercaptophenylacetic acid, NEM = N-ethyl maleimide. | [14] |
| MPA-NPM with Glutathione | 18 h | 12.3% | NPM = N-phenyl maleimide. | [14] |
| NAC-NEM with Glutathione | 258 h | 0.8% | NAC = N-acetyl-L-cysteine. Higher pKa of thiol decreases exchange rate. | [14] |
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation of a maleimide-functionalized molecule to a protein containing cysteine residues.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
Protocol for Protein Conjugation
-
Protein Preparation:
-
Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[13][12] Incubate for 20-30 minutes at room temperature.[13][12] Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide reagent. TCEP does not need to be removed.[7]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
dot
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Applications in Drug Development
A prime example of the application of maleimide-thiol chemistry is in the creation of Antibody-Drug Conjugates (ADCs).[1][3] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen. The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody, often by engineering cysteine residues into the antibody backbone at specific sites.[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[1]
dot
Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.
Conclusion
The maleimide-thiol reaction is a robust and versatile tool in the fields of bioconjugation and drug development.[1] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1] A comprehensive understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By adhering to well-defined protocols and carefully controlling the reaction environment, researchers can effectively harness the power of the maleimide-thiol reaction to create innovative and effective bioconjugates for a broad spectrum of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 15. biotium.com [biotium.com]
5-Maleimidovaleric Acid as a Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of 5-maleimidovaleric acid as a component of cleavable linkers in the development of antibody-drug conjugates (ADCs). While specific public domain data for ADCs utilizing a this compound-based linker is limited, this guide draws upon established principles and data from structurally similar maleimide-based linkers, such as maleimidocaproyl (MC) linkers, to offer a comprehensive and representative resource.
Introduction to Cleavable Linkers and the Role of this compound
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.[2]
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3][4] This targeted drug release minimizes off-target toxicity and enhances the therapeutic window.[2] Common cleavage mechanisms include:
-
Protease-sensitivity: Linkers containing specific peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[5][6]
-
pH-sensitivity: Linkers that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3]
-
Glutathione-sensitivity: Linkers containing disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the plasma.[2]
This compound serves as a key building block in the construction of these linkers. Its maleimide (B117702) group reacts specifically with thiol groups on cysteine residues of the antibody, forming a stable covalent thioether bond.[7] The valeric acid portion provides a spacer and a point of attachment for the rest of the linker and the cytotoxic payload.
Mechanism of Action: Intracellular Processing of a Maleimide-Based Cleavable ADC
The following diagram illustrates the intracellular trafficking and payload release of a typical ADC employing a protease-cleavable linker constructed with a maleimide-containing component like this compound.
References
- 1. raw.githubusercontent.com [raw.githubusercontent.com]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Heterobifunctional Crosslinker: 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers and 5-Maleimidovaleric Acid
Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the covalent linkage of two different functional groups on biomolecules, a process known as bioconjugation.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers.[2] The strategic use of heterobifunctional linkers is central to the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes for biosensors.[1][3]
This compound is a heterobifunctional crosslinker that contains a maleimide (B117702) group and a terminal carboxylic acid.[4][5] The maleimide moiety reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[][7] This reaction is highly efficient and selective within a pH range of 6.5-7.5.[7] The terminal carboxylic acid can be activated, most commonly with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated ester then readily reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to create a stable amide bond.[5]
The valeric acid component of the molecule provides a five-carbon spacer arm, which helps to minimize steric hindrance between the conjugated molecules. This compound is classified as a non-cleavable linker, meaning the resulting conjugate is stable under physiological conditions.[8][9] This stability is a crucial attribute for applications such as the development of ADCs, where premature cleavage of the linker and release of the cytotoxic payload could lead to off-target toxicity.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its activated ester form is essential for its effective application in bioconjugation.
| Property | This compound | This compound NHS ester |
| Synonyms | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | N/A |
| CAS Number | 57078-99-6 | 103750-03-4 |
| Molecular Formula | C9H11NO4 | C13H14N2O6 |
| Molecular Weight | 197.19 g/mol [9] | 294.26 g/mol |
| Appearance | Off-white to yellow solid | White powder |
| Melting Point | 84-85 °C | N/A |
| Solubility | Soluble in DMSO and DMF[10][11] | Soluble in DMSO and DMF |
| Storage Conditions | Room Temperature, sealed in dry conditions | -20°C |
Reaction Kinetics and Stability
The efficiency of conjugation and the stability of the resulting bioconjugate are critically dependent on the reaction kinetics and the stability of the reactive groups under the chosen experimental conditions.
| Parameter | Value / Condition |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5[7] |
| Maleimide Hydrolysis | The maleimide group can undergo hydrolysis, particularly at pH values above 7.5. The rate of hydrolysis is dependent on the specific N-substituent. For N-alkylmaleimides, hydrolysis is generally slower than for N-arylmaleimides. At physiological pH (7.4), the half-life of N-alkyl thiosuccinimides can be up to 27 hours. |
| Optimal pH for EDC/NHS Carboxyl Activation | 4.5 - 7.2 |
| Optimal pH for NHS Ester-Amine Reaction | 7.0 - 8.0 |
| Reaction Rate of Maleimide with Cysteine | The reaction is generally rapid, with second-order rate constants in the range of 10^2 M⁻¹s⁻¹.[12] The reaction between maleimide and L-cysteine can reach completion in under 2 minutes under optimal conditions.[13] |
Comparison with Other Heterobifunctional Crosslinkers
The choice of crosslinker can significantly impact the properties of the final bioconjugate. Below is a comparison of this compound with other commonly used heterobifunctional crosslinkers.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable | Water Soluble | Key Features |
| This compound | Maleimide, Carboxyl | ~7.5 | No | No | Simple aliphatic spacer. |
| SMCC | Maleimide, NHS Ester | 8.3[14] | No | No | Cyclohexane in the spacer arm enhances the stability of the maleimide group, reducing the rate of hydrolysis.[14] |
| Sulfo-SMCC | Maleimide, Sulfo-NHS | 8.3 | No | Yes | Sulfonated NHS ester provides water solubility, allowing for reactions in aqueous buffers without organic co-solvents. |
| EMCS | Maleimide, NHS Ester | 9.4[15] | No | No | Longer aliphatic spacer arm compared to SMCC.[15] |
| SPDP | Pyridyl Disulfide, NHS | 6.8 | Yes | No | Contains a disulfide bond that can be cleaved by reducing agents like DTT or TCEP, allowing for the release of the conjugated molecule. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation via EDC/NHS Activation of this compound
This protocol details the conjugation of a protein with available amine groups (Protein A) to a protein with available sulfhydryl groups (Protein B) using this compound.
Materials:
-
Protein A (in amine-free buffer, e.g., PBS pH 7.2)
-
Protein B (with free sulfhydryl groups)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
2-Mercaptoethanol (B42355) (optional, for quenching EDC)
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with this compound
-
Dissolve Protein A in Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Add a 10- to 20-fold molar excess of this compound to the Protein A solution.
-
Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add EDC and NHS to the Protein A/linker mixture. A common starting molar ratio is Protein A : EDC : NHS of 1:10:25.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
(Optional) Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM and incubate for 15 minutes.
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
Immediately add the maleimide-activated Protein A to Protein B in Conjugation Buffer. The recommended molar ratio of activated Protein A to Protein B is typically between 1:1 and 1:5, but may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of 1-2 mM to cap any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins and quenching reagents.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody using this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Thiol-containing cytotoxic drug
-
Organic solvent (e.g., DMSO, DMF)
-
Reaction buffers (as described in Protocol 1)
-
Purification columns (e.g., Sephadex G-25, Protein A)
Procedure:
Step 1: Antibody Reduction
-
To the antibody solution, add a 5-10 molar excess of TCEP.[16]
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.[16]
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
Step 2: Preparation of Maleimide-Activated Drug
-
Dissolve the thiol-containing drug and a molar excess of this compound in an appropriate organic solvent.
-
Activate the carboxylic acid of this compound with EDC and NHS as described in Protocol 1, Step 1, to form the NHS ester in situ.
-
React the activated linker with the amine group on the drug to form a stable amide bond.
-
Purify the maleimide-activated drug-linker construct.
Step 3: Conjugation
-
Dissolve the maleimide-activated drug-linker in DMSO to a stock concentration of ~10 mM.[16]
-
Add the drug-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 payload to antibody).[16]
-
Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[16]
Step 4: Quenching and Purification
-
Quench unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of drug-linker.[16] Incubate for 20 minutes.[16]
-
Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography or hydrophobic interaction chromatography, to remove unconjugated drug-linker, quenching reagent, and any aggregates.[16]
Synthesis of this compound
A general method for the synthesis of N-alkylmaleimides with a terminal carboxylic acid involves a two-step process:
-
Formation of the Maleamic Acid: An amino acid, in this case, 5-aminovaleric acid, is reacted with maleic anhydride (B1165640) in a suitable solvent like glacial acetic acid or ethyl acetate. This reaction proceeds via acylation of the primary amine by the anhydride to form the corresponding maleamic acid.
-
Cyclization to the Maleimide: The maleamic acid intermediate is then cyclized to form the maleimide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.
Visualizations
Reaction Scheme of this compound
Caption: Two-step reaction mechanism of this compound.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. cyanagen.com [cyanagen.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]
- 5. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, CAS 57078-99-6 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid - Creative Biolabs [creative-biolabs.com]
- 9. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, 57078-99-6 | BroadPharm [broadpharm.com]
- 10. Workup [chem.rochester.edu]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterobifunctional Crosslinkers [proteochem.com]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. benchchem.com [benchchem.com]
5-Maleimidovaleric Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Maleimidovaleric acid, a crucial heterobifunctional linker in bioconjugation and drug development. Understanding these core physicochemical properties is paramount for the successful design and execution of labeling experiments, the formulation of stable conjugates, and the overall reliability of research outcomes. This document summarizes available data, provides detailed experimental protocols for in-house characterization, and presents logical workflows to guide researchers.
Core Properties of this compound
This compound (MVA) is a crosslinker containing a maleimide (B117702) group and a terminal carboxylic acid. The maleimide moiety reacts specifically with thiol groups (sulfhydryls) from cysteine residues in proteins and peptides, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1] This dual reactivity makes it a valuable tool for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]
| Property | Value | Reference |
| CAS Number | 57078-99-6 | [1][3][4] |
| Molecular Formula | C₉H₁₁NO₄ | [3][4] |
| Molecular Weight | 197.19 g/mol | [3][4] |
| Appearance | White to light yellow solid/powder | [5] |
| Storage | Recommended at -20°C for long-term stability | [5] |
Solubility Profile
Direct quantitative solubility data for this compound is not extensively published. However, qualitative information and the solubility of related compounds provide a strong basis for its practical use. For most bioconjugation applications, MVA is first dissolved in an organic solvent to create a concentrated stock solution, which is then added to the aqueous reaction buffer containing the biomolecule.
Qualitative Solubility
The following table summarizes the known qualitative solubility of this compound and its common derivatives.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions.[5] |
| N,N-Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[5] |
| Dichloromethane (DCM) | Soluble | [5] |
| Water & Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Direct dissolution in aqueous buffers is often challenging.[6] Stock solutions in organic solvents are typically used. |
Experimental Protocol for Determining Aqueous Solubility
To obtain precise quantitative data, researchers can perform either a kinetic or a thermodynamic solubility assay. The thermodynamic "shake-flask" method is considered the gold standard.[7]
Protocol: Thermodynamic (Shake-Flask) Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration unit (e.g., 0.22 µm syringe filter)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[7][8]
-
After incubation, allow the solution to stand for a short period to let undissolved solid settle.
-
Carefully remove the supernatant and separate the dissolved solute from the excess solid using either centrifugation at high speed or by passing it through a syringe filter. This step is critical to avoid particulate matter in the analysis.
-
Quantify the concentration of this compound in the clear supernatant using a validated stability-indicating HPLC-UV method. A standard curve of MVA in the same buffer (prepared from a DMSO stock) must be generated for accurate quantification.
-
The determined concentration represents the thermodynamic solubility of MVA under the tested conditions.
References
- 1. 5-MALEIMIDO VALERIC ACID | 57078-99-6 [chemicalbook.com]
- 2. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 3. 57078-99-6 CAS MSDS (5-MALEIMIDO VALERIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 57078-99-6 | this compound - Moldb [moldb.com]
- 5. 5-Maleimidovalericacid-NHS CAS#: 103750-03-4 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comprehensive Technical Guide to the Safe Handling of 5-Maleimidovaleric Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, storage, and disposal of 5-Maleimidovaleric acid in a laboratory setting. It is intended for professionals in research, discovery, and drug development who utilize this bifunctional linker in their work. The following sections detail the compound's properties, associated hazards, necessary safety precautions, and relevant experimental protocols.
Compound Identification and Properties
This compound is a chemical compound commonly used as a crosslinking agent in bioconjugation. Its structure features a maleimide (B117702) group at one end and a carboxylic acid group at the other, allowing for the sequential or simultaneous coupling of molecules, typically proteins and peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57078-99-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₄ | [3] |
| Molecular Weight | 197.19 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 84-85 °C | [2] |
| Boiling Point | 400.7 ± 28.0 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| Storage Temperature | Room temperature, sealed in a dry environment. | [2] |
Hazard Identification and Safety Precautions
Table 2: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood or when dust may be generated.
Handling and Storage
-
All handling of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
This compound is a versatile linker used in various bioconjugation applications. Below are general protocols for its use in labeling proteins.
Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid moiety of this compound to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on a target molecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-containing molecule (e.g., protein, peptide)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound-NHS ester solution to the amine-containing molecule dissolved in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS-ester.
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the reaction of the maleimide group of a this compound conjugate with a thiol-containing molecule (e.g., a protein with reduced cysteine residues).
Materials:
-
Maleimide-activated molecule (from Protocol 1)
-
Thiol-containing molecule (e.g., reduced antibody)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine or free cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Preparation of the Thiol-Containing Molecule (if necessary):
-
If the thiol groups are present as disulfide bonds (e.g., in an antibody), they must first be reduced.
-
Dissolve the protein in the Reaction Buffer.
-
Add a 5-10 molar excess of a reducing agent like TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Add the maleimide-activated molecule to the thiol-containing molecule solution at a molar ratio of 10-20 moles of maleimide per mole of thiol.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching reagent to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the final conjugate using a suitable method like size-exclusion chromatography.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the generation of an antibody-drug conjugate (ADC) using a maleimide linker derived from this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Disposal Considerations
Waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Dispose of solid this compound and contaminated labware (e.g., gloves, weigh boats) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain. Neutralization of acidic solutions with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be required before disposal, in accordance with local regulations.
Always follow all local, state, and federal regulations for hazardous waste disposal.
Disclaimer
The information provided in this guide is intended for trained laboratory personnel and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound from your supplier before use.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-MALEIMIDO VALERIC ACID | 57078-99-6 [chemicalbook.com]
- 3. 57078-99-6 CAS MSDS (5-MALEIMIDO VALERIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 57078-99-6|5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid|BLD Pharm [bldpharm.com]
- 5. 5-Maleimidovalericacid-NHS CAS#: 103750-03-4 [m.chemicalbook.com]
5-Maleimidovaleric Acid: A Technical Guide to its History, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Maleimidovaleric acid is a heterobifunctional crosslinking reagent that has become an indispensable tool in the field of bioconjugation. Its chemical structure, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, allows for the covalent linkage of diverse biomolecules. This guide provides an in-depth overview of the discovery and development of this compound, detailed experimental protocols for its synthesis and application, quantitative data on its reactivity and stability, and visualizations of key experimental workflows.
Discovery and Development History
The development of this compound is rooted in the broader history of maleimide chemistry in protein modification. The specific reactivity of the maleimide group towards sulfhydryl groups of cysteine residues under mild physiological conditions made it an attractive tool for protein chemists.
While a singular "discovery" paper for this compound is not readily identifiable in the literature, its development can be understood as a logical progression in the field of bioconjugation. The general principle of creating N-substituted maleimides by reacting an amine with maleic anhydride (B1165640) has been known for decades. The innovation leading to reagents like this compound was the incorporation of a second functional group, the carboxylic acid, creating a heterobifunctional linker. This allowed for more complex and controlled conjugation strategies, such as linking a protein to another molecule with a primary amine.
The primary driver for the development and widespread adoption of this compound and similar linkers has been the rise of antibody-drug conjugates (ADCs). The ability to link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells has revolutionized oncology. This compound, often activated as its N-hydroxysuccinimide (NHS) ester, provides a stable and efficient means of attaching drugs to antibodies, contributing significantly to the success of this therapeutic class.
Chemical Properties and Reactivity
This compound's utility stems from its two distinct reactive moieties:
-
Maleimide Group: This group reacts specifically with the thiol (sulfhydryl) group of cysteine residues via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
-
Carboxylic Acid Group: This group can be activated, most commonly with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC, to form an NHS ester. This activated ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.
This dual reactivity allows for a two-step conjugation process, providing control over the linking of two different molecules.
Quantitative Data
The following tables summarize key quantitative data related to the use of N-alkyl maleimide linkers, which are structurally analogous to this compound.
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| N-ethylmaleimide and Cysteine | ~1000 - 2000 | pH 7.0, 25°C |
| N-alkyl maleimide and Glutathione (GSH) | ~100 | pH 7.4, 25°C |
Table 2: Stability of the Thioether Bond (Succinimide Ring Hydrolysis and Retro-Michael Reaction)
| Conjugate Type | Condition | Half-life of Retro-Michael Reaction | Half-life of Succinimide (B58015) Ring Hydrolysis |
| N-alkyl maleimide-thiol | pH 7.4, 37°C in the presence of GSH | 20 - 80 hours | Slow |
| N-aryl maleimide-thiol | pH 7.4, 37°C | Slower than N-alkyl | 1.5 hours |
Note: The retro-Michael reaction leads to the dissociation of the conjugate, while hydrolysis of the succinimide ring results in a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Experimental Protocols
Synthesis of this compound
This protocol is a representative method based on the general synthesis of N-substituted maleimides.
Materials:
-
5-Aminovaleric acid
-
Maleic anhydride
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Maleamic Acid:
-
Dissolve 5-aminovaleric acid in a suitable solvent like glacial acetic acid.
-
Slowly add an equimolar amount of maleic anhydride while stirring.
-
The reaction is typically exothermic. Continue stirring at room temperature for 1-2 hours to ensure complete formation of the N-(4-carboxybutyl)maleamic acid.
-
The product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
-
Cyclization to the Maleimide:
-
Suspend the dried maleamic acid in a mixture of acetic anhydride and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture to reflux (around 80-100°C) for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the this compound.
-
Collect the crude product by filtration and wash thoroughly with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.
-
Protocol for Antibody-Drug Conjugation using this compound NHS Ester
This protocol outlines a typical workflow for conjugating a drug to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound N-hydroxysuccinimide (NHS) ester dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation:
-
Immediately after reduction, add the desired molar excess of the this compound NHS ester-drug conjugate solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and size-exclusion chromatography (SEC).
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) preparation.
An In-Depth Technical Guide to Protein Labeling with 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental concepts and practical considerations for utilizing 5-Maleimidovaleric acid in protein labeling. This compound is a heterobifunctional crosslinker, playing a crucial role in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its structure features a maleimide (B117702) group for selective reaction with thiol-containing residues and a terminal carboxylic acid for subsequent conjugation to other molecules.
Core Concepts of this compound Chemistry
This compound is a versatile tool for covalently linking molecules to proteins. Its utility stems from the specific and efficient reaction of its maleimide group with the sulfhydryl (thiol) group of cysteine residues within a protein. This reaction, a Michael addition, forms a stable thioether bond. The terminal carboxylic acid can then be activated to react with primary amines, such as those on lysine (B10760008) residues or another molecule of interest.
The maleimide-thiol reaction is highly selective for sulfhydryl groups over other nucleophilic amino acid side chains, especially under controlled pH conditions. At a pH of 6.5-7.5, the reaction with thiols is approximately 1,000 times faster than the reaction with amines[]. This selectivity allows for site-specific modification of proteins, particularly those with accessible cysteine residues.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57078-99-6 | [2][3][4][5][6] |
| Molecular Formula | C₉H₁₁NO₄ | [6] |
| Molecular Weight | 197.19 g/mol | [6] |
| Appearance | Off-white to yellow solid | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [7] |
Experimental Protocols
While specific protocols for this compound are not abundantly available in public literature, the following general protocol for maleimide-based protein labeling can be adapted. Optimization for each specific protein and application is crucial.
Protein Preparation
-
Buffer Selection: Dissolve the protein in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES[7]. Avoid buffers containing thiols (e.g., DTT).
-
Protein Concentration: A protein concentration of 1-10 mg/mL is generally recommended[7].
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
-
Add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
If using dithiothreitol (B142953) (DTT), it must be removed before adding the maleimide reagent, as it will compete for the labeling reaction. This can be achieved through dialysis or gel filtration.
-
Labeling Reaction
-
Prepare this compound Solution: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).
-
Conjugation:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if any of the components are light-sensitive.
-
Purification of the Labeled Protein
After the reaction, it is essential to remove unreacted this compound and any byproducts. Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Desalting Column): This is a widely used method to separate the larger labeled protein from the smaller, unreacted labeling reagent.
-
Dialysis: Effective for removing small molecules, but it is a slower process.
-
Ultrafiltration: Can be used for buffer exchange and removal of small molecules.
Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, or the average number of this compound molecules per protein, can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein after labeling.
-
Purity: The purity of the conjugate can be assessed by techniques like SDS-PAGE and size-exclusion chromatography.
Quantitative Data
Quantitative data for protein labeling with this compound is not extensively documented in publicly available literature. However, the following table provides general parameters and expected outcomes based on maleimide chemistry.
| Parameter | Typical Range/Value | Method of Determination |
| Reaction pH | 6.5 - 7.5 | pH meter |
| Reaction Temperature | 4°C - 25°C | Thermometer |
| Reaction Time | 2 hours - overnight | Empirically determined |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Spectrophotometry, Protein Assay |
| Labeling Efficiency | 30 - 80% | Mass Spectrometry, HPLC |
| Protein Recovery | > 85% | Protein Assay (e.g., Bradford, BCA) |
| Degree of Labeling (DOL) | 1 - 10 | Mass Spectrometry |
Stability of the Thioether Bond: The thioether bond formed between the maleimide and the cysteine thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation[8]. The stability of the conjugate should be assessed under relevant experimental conditions, such as in serum or plasma. Studies have shown that modifying the maleimide structure can enhance stability[8][9].
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows in protein labeling with this compound.
Applications in Research and Drug Development
The primary application of this compound is in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs) [10]. In this context, it acts as a linker to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells[].
The workflow for creating an ADC using a maleimide-based linker involves several key steps:
-
Antibody Modification: Partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups.
-
Drug-Linker Synthesis: The carboxylic acid of this compound is activated and reacted with an amine-containing drug molecule.
-
Conjugation: The maleimide group of the drug-linker construct is then reacted with the free thiols on the antibody.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated components and characterized to determine the drug-to-antibody ratio (DAR) and other quality attributes.
The following diagram illustrates a simplified workflow for the preparation of an Antibody-Drug Conjugate.
While the primary documented use is in ADC development, the principles of labeling with this compound can be extended to other applications requiring the attachment of a molecule with a free amine to a protein with an accessible cysteine. These include:
-
Attachment of small molecule probes: For studying protein function and interactions.
-
Immobilization of proteins: Covalently attaching proteins to surfaces or beads that have been functionalized with amine groups.
-
Preparation of protein-peptide conjugates.
Conclusion
This compound is a valuable reagent for the site-specific modification of proteins through cysteine residues. Its heterobifunctional nature makes it particularly useful as a linker in the development of complex bioconjugates like ADCs. While detailed, specific protocols and extensive quantitative data for this particular molecule are not widely published, the well-established principles of maleimide-thiol chemistry provide a strong foundation for its successful application in research and drug development. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving desired outcomes.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | 57078-99-6 - PHMO [phmo.com]
- 4. CAS Number Search List | AxisPharm [axispharm.com]
- 5. 57078-99-6|5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid|BLD Pharm [fr.bldpharm.com]
- 6. 57078-99-6[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Theoretical Yield Calculation for the Synthesis of 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-Maleimidovaleric acid, with a core focus on the principles and practical application of theoretical yield calculation. The intended audience includes professionals in the fields of chemical research and drug development who require a precise understanding of this synthetic process for applications such as bioconjugation and linker chemistry.
Introduction
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety readily and selectively reacts with sulfhydryl groups (thiols) on proteins, peptides, and other biomolecules, while the carboxylic acid can be activated to form amide bonds with primary amines. This dual reactivity makes it a valuable tool in the development of antibody-drug conjugates (ADCs), diagnostic assays, and other bioconjugates. An accurate calculation of the theoretical yield is fundamental to assessing the efficiency of the synthesis, optimizing reaction conditions, and ensuring the economic viability of the process.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the reaction of Maleic Anhydride (B1165640) and 5-Aminovaleric Acid .
-
N-Acylation: The primary amine of 5-Aminovaleric acid nucleophilically attacks one of the carbonyl carbons of Maleic Anhydride, leading to the ring-opening of the anhydride and the formation of the intermediate, 5-(maleamido)valeric acid. This reaction is generally rapid.
-
Cyclization (Dehydration): The intermediate maleamic acid is then cyclized to form the stable five-membered maleimide ring. This step is an intramolecular condensation that eliminates a molecule of water and is typically facilitated by a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate (B1210297).
The overall reaction proceeds with a 1:1 stoichiometric ratio between the initial reactants and the final product.
Quantitative Data for Theoretical Yield Calculation
For an accurate theoretical yield calculation, the molar masses of the reactants and the product, along with the reaction stoichiometry, are essential.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Reactant |
| 5-Aminovaleric Acid | C₅H₁₁NO₂ | 117.15 | Reactant |
| This compound | C₉H₁₁NO₄ | 197.19 | Product |
| Reactant | Product | Stoichiometric Ratio |
| Maleic Anhydride | This compound | 1:1 |
| 5-Aminovaleric Acid | This compound | 1:1 |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound.
Step 1: Synthesis of 5-(Maleamido)valeric Acid
-
Dissolve Maleic Anhydride (1.0 equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 5-Aminovaleric Acid (1.0 equivalent) in the same solvent.
-
Slowly add the 5-Aminovaleric Acid solution to the Maleic Anhydride solution at room temperature with vigorous stirring.
-
The formation of the maleamic acid intermediate is often accompanied by the precipitation of a white solid.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
The precipitated 5-(Maleamido)valeric acid can be collected by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Cyclization to this compound
-
To the dried 5-(Maleamido)valeric acid (1.0 equivalent) in a round-bottom flask, add acetic anhydride (e.g., 2-3 equivalents) and anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture with stirring, for example, in an oil bath at 80-100 °C, for 2-3 hours.
-
Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product and quench the excess acetic anhydride.
-
Stir the mixture until the precipitate solidifies.
-
Collect the crude this compound by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Theoretical Yield Calculation: A Step-by-Step Guide
The theoretical yield is the maximum amount of product that can be produced from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:
Step 1: Determine the Moles of Each Reactant
The number of moles of each reactant is calculated using the formula:
Moles = Mass (g) / Molar Mass ( g/mol )
-
Example:
-
If you start with 10.0 g of Maleic Anhydride: Moles of Maleic Anhydride = 10.0 g / 98.06 g/mol = 0.102 mol
-
If you start with 12.0 g of 5-Aminovaleric Acid: Moles of 5-Aminovaleric Acid = 12.0 g / 117.15 g/mol = 0.102 mol
-
Step 2: Identify the Limiting Reactant
The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed. Based on the 1:1 stoichiometry, the reactant with the fewer number of moles is the limiting reactant.
-
Example (continued):
-
In this case, the molar amounts are nearly identical. For the purpose of illustration, let's assume a slight difference. If we had 0.102 mol of Maleic Anhydride and 0.105 mol of 5-Aminovaleric Acid, Maleic Anhydride would be the limiting reactant.
-
Step 3: Calculate the Moles of Product
The moles of product that can be theoretically formed are determined by the moles of the limiting reactant and the stoichiometry of the reaction.
-
Example (continued):
-
Since the stoichiometry between the limiting reactant (Maleic Anhydride) and the product (this compound) is 1:1, the moles of product will be equal to the moles of the limiting reactant.
-
Theoretical Moles of this compound = 0.102 mol
-
Step 4: Calculate the Theoretical Yield in Grams
The theoretical yield in grams is calculated by converting the moles of product to mass using its molar mass.
Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )
-
Example (continued):
-
Theoretical Yield of this compound = 0.102 mol × 197.19 g/mol = 20.11 g
-
Expected Experimental Yield
While the theoretical yield represents the maximum possible product mass, the actual experimental yield is often lower due to factors such as incomplete reactions, side reactions, and losses during workup and purification. For the synthesis of N-substituted maleimides via the acetic anhydride/sodium acetate method, experimental yields are typically in the range of 75-95%.
To calculate the percent yield of an experiment, use the following formula:
Percent Yield = (Actual Yield (g) / Theoretical Yield (g)) × 100%
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
A thorough understanding and precise calculation of the theoretical yield are indispensable for the efficient synthesis of this compound. By following the outlined steps for calculation and considering the typical experimental efficiencies, researchers and drug development professionals can effectively plan, execute, and evaluate this important chemical transformation. This foundational knowledge is critical for the reproducible and scalable production of high-quality bioconjugation reagents.
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with 5-Maleimidovaleric Acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of molecules to antibodies using the heterobifunctional crosslinker, 5-Maleimidovaleric acid N-hydroxysuccinimide (NHS) ester. This crosslinker facilitates a two-step labeling process by first reacting with primary amines on the antibody via its NHS ester group, and subsequently reacting with a thiol-containing molecule via its maleimide (B117702) group. This method is widely employed in bioconjugation for applications such as drug delivery, diagnostic assays, and cellular imaging.[1]
Principle of Reaction
The labeling process occurs in two sequential steps. First, the NHS ester end of the this compound NHS ester reacts with primary amine groups (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond. This reaction is typically performed in a buffer with a pH of 7.2-8.5.[2][3][4][5] Following this initial conjugation and removal of excess crosslinker, the maleimide-activated antibody is then reacted with a molecule containing a sulfhydryl (thiol) group. The maleimide group specifically and efficiently reacts with the thiol group at a pH range of 6.5-7.5 to form a stable thioether bond.[2][6] This two-step approach allows for controlled and specific conjugation of two different molecules.
Data Presentation: Quantitative Parameters for Antibody Labeling
The following table summarizes the key quantitative parameters for the successful labeling of antibodies with this compound NHS ester. Optimization may be required depending on the specific antibody and the molecule to be conjugated.
| Parameter | Step 1: NHS Ester Reaction | Step 2: Maleimide Reaction |
| Molar Excess of Reagent | 10- to 50-fold molar excess of this compound NHS ester over antibody[2] | Equimolar or slight excess of thiol-containing molecule to maleimide-activated antibody |
| Recommended Antibody Concentration | 1-10 mg/mL[7][8][9] | Dependent on the concentration of the maleimide-activated antibody |
| Reaction Buffer | Amine-free buffer such as PBS, HEPES, or Borate buffer | Phosphate buffer (PBS) or other thiol-free buffers |
| pH | 7.2 - 8.5[2][3] | 6.5 - 7.5[2][7] |
| Reaction Temperature | Room temperature or 4°C[2] | Room temperature or 4°C[2] |
| Incubation Time | 30 minutes to 2 hours[2] | 30 minutes to 2 hours[2] |
| Quenching Reagent | 1 M Tris-HCl or Glycine to a final concentration of 50-100 mM[10] | N/A (reaction is highly specific) |
Experimental Protocols
Materials and Reagents
-
Antibody of interest (in an amine-free buffer like PBS)[5]
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][11]
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Thiol-containing molecule to be conjugated
-
Purification column (e.g., Sephadex G-25 desalting column)[5][6]
-
Storage Buffer: PBS, pH 7.4, with optional stabilizer (e.g., 0.1% BSA) and preservative (e.g., 0.05% sodium azide)[5]
Step 1: Activation of Antibody with this compound NHS Ester
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives that may interfere with the reaction, exchange the buffer to the Reaction Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5) using a desalting column or dialysis.[5][10]
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[5][9]
-
-
Crosslinker Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the crosslinker stock solution to achieve a 10- to 50-fold molar excess relative to the antibody.
-
Slowly add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently stirring or vortexing.[5]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours at 4°C.[2] Protect the reaction from light.
-
-
Removal of Excess Crosslinker:
-
Immediately following the incubation, remove the unreacted crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer (pH 7.2-7.5).[2][6] This step is crucial to prevent the maleimide groups from being quenched by the quenching buffer in the next step. The first colored or protein-containing fraction to elute will be the maleimide-activated antibody.
-
Step 2: Conjugation of Thiol-Containing Molecule to Maleimide-Activated Antibody
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the Reaction Buffer (pH 6.5-7.0). If the molecule has existing disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.[6][7]
-
-
Conjugation Reaction:
-
Combine the maleimide-activated antibody (from Step 1.4) with the thiol-containing molecule. A molar ratio of 1:1 to 1:1.2 (maleimide-activated antibody:thiol-molecule) is typically recommended.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2 hours at 4°C.[2] Protect the reaction from light.
-
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate from unreacted thiol-containing molecules and any potential aggregates using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.
-
Storage of the Labeled Antibody
-
Store the purified antibody conjugate in a suitable storage buffer, such as PBS with 0.1% BSA and 0.05% sodium azide, at 4°C for short-term storage.[5][6] For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[6] Avoid repeated freeze-thaw cycles.[5]
Mandatory Visualizations
Caption: Chemical reaction pathway for antibody labeling.
Caption: Experimental workflow for antibody conjugation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bidmc.org [bidmc.org]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols: A Step-by-Step Guide to Peptide Conjugation with 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of peptides with 5-Maleimidovaleric acid. The protocols outlined below are intended for research purposes and should be performed by trained professionals.
Introduction
The conjugation of peptides with small molecules, polymers, or other biomolecules is a critical process in drug development, diagnostics, and various research applications. This compound is a bifunctional crosslinker that facilitates the covalent attachment of molecules to peptides.[1] It contains a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of peptides, and an NHS ester group that can react with primary amines.[2][3] This thiol-maleimide reaction is a widely used bioconjugation method that proceeds via a Michael addition mechanism, forming a stable thioether linkage under mild, near-neutral pH conditions.[4][5]
Quantitative Data Summary
The efficiency and success of the peptide conjugation reaction are dependent on several key parameters. The following table summarizes the critical quantitative data for optimizing the conjugation of peptides with this compound.
| Parameter | Recommended Range/Value | Notes |
| pH of Reaction Buffer | 7.0 - 7.5 | Maintains the reactivity of the thiol group and the stability of the maleimide. Buffers like PBS, Tris, or HEPES are suitable.[6][7] |
| Peptide Concentration | 1 - 10 mg/mL | A common starting concentration range for the peptide solution.[6][7] |
| This compound Derivative Stock Solution | 10 mM in anhydrous DMSO or DMF | Should be prepared fresh. Unused stock can be stored at -20°C for up to a month, protected from light.[6][8] |
| Molar Ratio (Maleimide:Peptide) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. This should be optimized for each specific peptide.[6] |
| Reducing Agent (TCEP) Molar Excess | 10 - 100x | Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds and ensure free thiol groups are available for conjugation.[6] |
| Reaction Temperature | Room Temperature or 2-8°C | Incubation at room temperature is typically faster (e.g., 2 hours), while overnight incubation at 2-8°C can be used for more sensitive peptides.[6][8] |
| Reaction Time | 2 hours to overnight | The optimal time should be determined empirically for each specific conjugation. |
| Conjugation Efficiency | Variable (e.g., 58% to 84%) | Efficiency can vary depending on the specific peptide and reaction conditions.[5] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Peptide Solution:
-
Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[6][7]
-
Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through it. This is crucial as thiols are sensitive to oxidation.[6]
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the peptide contains disulfide bonds, they must be reduced to free thiols for the conjugation to occur.[7]
-
Add a 10-100x molar excess of TCEP to the peptide solution.[6]
-
Flush the vial with an inert gas, cap it tightly, and incubate at room temperature for 20-30 minutes.[6]
-
Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or desalting column before adding the maleimide reagent, as it also contains a thiol group.[6]
-
-
This compound Derivative Stock Solution:
-
Prepare a 10 mM stock solution of the this compound derivative (e.g., this compound NHS ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][8]
-
Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.[8]
-
Protocol 2: Peptide Conjugation Reaction
-
Add the desired molar excess (typically 10-20x) of the this compound derivative stock solution to the prepared peptide solution while gently stirring or vortexing.[6]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and cap it tightly to minimize oxidation.[6]
-
Protect the reaction mixture from light, especially if a fluorescent dye is being conjugated.[6]
-
Incubate the reaction at room temperature for 2 hours or overnight at 2-8°C.[6][8] The optimal time and temperature may need to be determined for each specific peptide.
Protocol 3: Purification of the Conjugated Peptide
-
After the incubation period, it is essential to remove the excess, unreacted maleimide reagent and any byproducts.[8]
-
Several purification methods can be employed depending on the size and properties of the peptide conjugate:
-
Gel Filtration Chromatography (Desalting Columns): Effective for removing small molecules from larger peptide conjugates.[6]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Provides high-resolution separation and is suitable for purifying the final product to a high degree.[7][9]
-
Dialysis: Can be used, particularly for larger peptides and proteins, to remove unreacted small molecules.[6]
-
Protocol 4: Characterization and Storage
-
Verification of Conjugation:
-
The success of the conjugation can be verified using techniques such as Mass Spectrometry (LC-MS) to confirm the mass of the conjugated peptide.
-
If a fluorescent dye was conjugated, the degree of labeling can be calculated by measuring the absorbance at 280 nm (for the peptide) and the maximum absorbance wavelength of the dye.[6]
-
-
Storage of the Conjugated Peptide:
-
For immediate use, the purified conjugate solution is recommended.[6]
-
For short-term storage, the conjugate can be stored at 2-8°C in the dark for up to one week.[8]
-
For long-term storage, add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C or -80°C. Adding a stabilizer like BSA (5-10 mg/mL) and an antimicrobial agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial.[6][8]
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process, the following diagrams illustrate the key steps and the underlying chemical reaction.
Caption: Experimental workflow for peptide conjugation.
Caption: Thiol-Maleimide reaction mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Maleimido-pentanoic NHS ester | CAS: 103750-03-4 | AxisPharm [axispharm.com]
- 3. 5-Maleimido-pentanoic NHS ester, 103750-03-4 | BroadPharm [broadpharm.com]
- 4. bachem.com [bachem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for 5-Maleimidovaleric Acid Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Maleimidovaleric acid is a versatile crosslinking reagent widely employed in bioconjugation. It serves as a crucial linker in the synthesis of antibody-drug conjugates (ADCs), fluorescent probes, and other functionalized biomolecules.[1][2] The molecule features a terminal maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides. This high specificity makes it an invaluable tool for site-specific modification of biomolecules.
Often, this compound is derivatized with an N-hydroxysuccinimide (NHS) ester, creating a heterobifunctional crosslinker (this compound NHS ester).[3][4] This allows for a two-step conjugation strategy: the NHS ester first reacts with primary amines (e.g., lysine (B10760008) residues), and the maleimide group subsequently reacts with thiols.
Successful bioconjugation with maleimides is critically dependent on carefully controlled reaction conditions, particularly the choice of buffer and pH. This document provides detailed protocols and guidelines to optimize these parameters for efficient and specific conjugation reactions.
The Chemistry of Maleimide-Thiol Conjugation
The primary reaction mechanism involves the Michael addition of a thiol group to the carbon-carbon double bond of the maleimide ring.[5] This forms a stable, covalent thioether bond. The reaction is highly selective for thiols within a specific pH range.
Caption: Covalent bond formation via Michael addition.
The Critical Role of pH
The pH of the reaction buffer is the most critical factor for successful maleimide-thiol conjugation.
-
Optimal pH (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiol groups.[6] The thiol group (-SH) is sufficiently nucleophilic to react efficiently, while primary amines (e.g., on lysine residues) are typically protonated and thus relatively unreactive.[7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6]
-
Low pH (<6.5): The reaction rate slows down considerably as the thiol group is less nucleophilic.
-
High pH (>7.5): The selectivity of the maleimide group is compromised. Above pH 7.5, deprotonated primary amines begin to compete with thiols in reacting with the maleimide.[6][8] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid.[6][9] This hydrolysis reaction becomes more rapid with increasing pH.[10]
Buffer Selection and Preparation
The choice of buffer is essential to maintain the optimal pH and avoid interfering with the reaction.
| Recommended Buffers | Concentration | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 10 - 100 mM | Widely used, maintains physiological pH. Ensure it is free of any thiol-containing preservatives. |
| HEPES | 10 - 100 mM | Good buffering capacity in the optimal pH range. |
| Tris | 10 - 100 mM | While it contains a primary amine, it is sterically hindered and generally considered acceptable.[11] However, phosphate (B84403) or HEPES buffers are often preferred to eliminate any risk of side reactions. |
| MES | 20 - 100 mM | Useful for two-step conjugations where a lower pH (e.g., pH 6.0) is needed for an initial reaction before raising it for the maleimide step. |
Buffers to Avoid:
-
Thiol-containing buffers: Buffers containing DTT or 2-mercaptoethanol (B42355) will compete with the target biomolecule for reaction with the maleimide.[12][13]
-
Primary amine buffers: Buffers like glycine (B1666218) should be avoided, especially if the pH might rise above 7.5.[14]
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the general procedure for labeling a thiol-containing biomolecule (e.g., a protein with cysteine residues) with this compound.
Caption: Workflow for maleimide-thiol conjugation.
Methodology:
-
Prepare the Biomolecule:
-
Optional: Reduce Disulfide Bonds:
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[12][13]
-
Incubate for 20-30 minutes at room temperature.[13] TCEP does not need to be removed before adding the maleimide reagent.[7] If DTT is used, it must be removed by dialysis or desalting column prior to conjugation.[13]
-
-
Prepare this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
Add the maleimide stock solution to the prepared biomolecule solution. A 10 to 20-fold molar excess of the maleimide reagent over the biomolecule is typically recommended to ensure efficient labeling.[12][13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12] For light-sensitive molecules, protect the reaction from light by wrapping the vial in foil.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or HPLC.[15]
-
Protocol 2: Sequential Conjugation with this compound NHS Ester
This protocol is for heterobifunctional crosslinking, first targeting an amine and then a thiol. The key is to perform the reactions sequentially at their respective optimal pH values.
-
Step A: NHS Ester Reaction with Amines:
-
Dissolve the amine-containing biomolecule in a buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[11]
-
Dissolve the this compound NHS ester in anhydrous DMSO or DMF.
-
Add the NHS ester solution to the biomolecule and react for at least 4 hours at room temperature or overnight on ice.[11]
-
-
Step B: Intermediate Purification:
-
Remove excess, unreacted crosslinker by gel filtration or dialysis. It is critical to exchange the buffer to the optimal one for the maleimide reaction (e.g., PBS at pH 7.0-7.5).
-
-
Step C: Maleimide Reaction with Thiols:
-
Add the thiol-containing biomolecule to the purified, maleimide-activated intermediate from Step B.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate to remove any unreacted materials.
-
Key Reaction Parameters and Optimization
The following parameters are crucial for designing a successful conjugation experiment.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The most critical parameter for thiol specificity.[6] |
| Buffer System | PBS, HEPES, MOPS | Must be free of extraneous thiols and primary amines.[7][12][13] |
| Buffer Concentration | 10 - 100 mM | Sufficient to maintain pH throughout the reaction.[7][12] |
| Reagent Molar Ratio | 10:1 to 20:1 (Maleimide:Biomolecule) | Should be optimized for each specific protein to achieve the desired degree of labeling.[13] |
| Biomolecule Conc. | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[15] |
| Reaction Time | 2 hours to overnight | Depends on temperature and reactivity of the specific thiol.[12] |
| Temperature | 4°C to Room Temp. (25°C) | Room temperature is faster; 4°C may be better for sensitive proteins.[12] |
| Solvent for Stock | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis; stock solutions should be prepared fresh.[13][15] |
Troubleshooting and Side Reactions
Even under optimal conditions, side reactions can occur. Understanding these can help in troubleshooting and improving conjugate stability.
Competing Reactions
References
- 1. This compound | Pyrrolines | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Maleimido-pentanoic NHS ester | CAS: 103750-03-4 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. interchim.fr [interchim.fr]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for 5-Maleimidovaleric Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Maleimidovaleric Acid in ADCs
This compound is a heterobifunctional linker utilized in the development of antibody-drug conjugates (ADCs). It contains two key functional groups: a maleimide (B117702) group and a carboxylic acid. The maleimide moiety allows for covalent conjugation to thiol groups (-SH) present on antibodies, typically accessed through the reduction of interchain disulfide bonds. The carboxylic acid end provides a handle for the attachment of a cytotoxic drug, usually through an amide bond formation. This linker is classified as a cleavable linker, though its primary point of cleavage is the thioether bond formed with the antibody's cysteine, which can be susceptible to retro-Michael addition, especially if the succinimide (B58015) ring is not stabilized. The valeric acid chain provides a spacer between the antibody and the drug, which can help to overcome steric hindrance.
The use of maleimide-based linkers is a well-established strategy in ADC development. The reaction of the maleimide with a thiol is a Michael addition, which proceeds efficiently under mild, near-physiological conditions (pH 6.5-7.5), offering high selectivity for thiols over other nucleophilic groups like amines at this pH range.[1]
Key Applications
-
Cysteine-Specific Conjugation: The primary application of this compound is in the site-specific or non-site-specific conjugation of drugs to cysteine residues on an antibody. This can be achieved by reducing the antibody's native disulfide bonds to generate free thiols.
-
Modular ADC Synthesis: It serves as a building block for more complex linker systems. The carboxylic acid can be activated to react with amine-containing payloads, or it can be further modified to introduce other functionalities, such as polyethylene (B3416737) glycol (PEG) chains to enhance solubility and pharmacokinetic properties.
-
Development of Cleavable ADCs: While the thioether bond has some inherent lability, it is the broader ADC construct, including any additional cleavable motifs incorporated into the payload-linker moiety, that typically dictates the primary release mechanism within the target cell.
Experimental Protocols
The following protocols are generalized for maleimide-based conjugation and can be adapted for the use of this compound. It is crucial to optimize these protocols for each specific antibody, drug, and linker combination.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid group of this compound to form an active ester, which can then react with an amine-containing cytotoxic drug.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (or Sulfo-NHS) (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Conjugation to the Payload:
-
In a separate vessel, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the payload solution to act as a base.
-
Slowly add the activated this compound NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification of the Linker-Payload Conjugate:
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired maleimide-linker-payload conjugate.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Antibody Reduction and Conjugation with Maleimide-Linker-Payload
This protocol details the reduction of an antibody's interchain disulfide bonds to generate free thiols, followed by conjugation with the pre-synthesized maleimide-linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-linker-payload conjugate (from Protocol 1)
-
Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a calculated molar excess of the reducing agent (TCEP or DTT) to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess over the antibody.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column or spin filtration.
-
-
Conjugation Reaction:
-
Immediately after reduction, adjust the pH of the antibody solution to 6.5-7.5 if necessary.
-
Dissolve the maleimide-linker-payload conjugate in a co-solvent like DMSO or DMF.
-
Add the maleimide-linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the generated thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Concentrate the purified ADC to the desired concentration.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined by:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR species.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass information to determine the DAR.
-
-
Purity and Aggregation: SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
-
In Vitro Cytotoxicity: The potency of the ADC is assessed using cell-based assays on antigen-positive and antigen-negative cell lines to determine the IC50 value.
Quantitative Data Presentation
Table 1: Illustrative Drug-to-Antibody Ratios (DARs) for Maleimide-Based ADCs
| Antibody | Payload | Linker Type | Target DAR | Achieved Average DAR | Method |
| Trastuzumab | MMAE | Maleimide-Peptide | 4 | 3.8 | HIC |
| Anti-CD30 | MMAF | Maleimide-PEG | 2 | 2.1 | LC-MS |
| Anti-EGFR | DM1 | SMCC (Maleimide) | 3.5 | 3.4 | UV-Vis |
Table 2: Illustrative Stability of Maleimide-Based ADCs in Human Plasma
| ADC Construct | Linker Type | Incubation Time (days) | % Intact ADC Remaining |
| ADC-1 | Maleimide-Peptide | 7 | >90% |
| ADC-2 | SMCC (Maleimide) | 7 | ~85% |
| ADC-3 | Self-hydrolyzing Maleimide | 7 | >95% |
Table 3: Illustrative In Vitro Cytotoxicity of Maleimide-Based ADCs
| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (nM) | Target Cell Line (Antigen-Negative) | IC50 (nM) |
| Anti-HER2-MMAE | SK-BR-3 (HER2+) | 0.5 | MDA-MB-468 (HER2-) | >1000 |
| Anti-CD30-MMAF | Karpas-299 (CD30+) | 0.1 | Jurkat (CD30-) | >500 |
Visualizations
Diagram 1: General Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis using this compound.
Diagram 2: Mechanism of Maleimide-Thiol Conjugation
Caption: Maleimide-thiol conjugation and stability considerations.
Diagram 3: ADC Internalization and Payload Release Signaling Pathway
Caption: ADC internalization and mechanism of action.
References
Application Notes and Protocols for Fluorescent Labeling in Microscopy Using 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Maleimidovaleric acid is a versatile heterobifunctional crosslinker commonly employed in bioconjugation for the fluorescent labeling of proteins and other biomolecules for microscopy applications. Its structure features a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, and a carboxylic acid that can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines. This two-step approach allows for the covalent attachment of a fluorescent dye to a target protein, enabling visualization and tracking in various microscopy techniques. The five-carbon valeric acid chain provides a flexible spacer, potentially reducing steric hindrance between the dye and the biomolecule, which can help preserve the protein's native function.
The primary reaction for labeling proteins with this compound is the thiol-maleimide reaction, a Michael addition that forms a stable thioether bond.[1][2] This reaction is highly selective for thiols over other functional groups at physiological pH (6.5-7.5), making it an ideal choice for site-specific modification of proteins.[2]
Signaling Pathways and Experimental Workflows
Two-Step Labeling Strategy using this compound NHS Ester
This workflow illustrates the common two-step strategy for labeling a protein with a fluorescent dye using this compound N-hydroxysuccinimide (NHS) ester. First, the NHS ester of this compound reacts with a primary amine on the fluorescent dye. In the second step, the maleimide group of the dye-linker conjugate reacts with a thiol group on the target protein.
General Experimental Workflow for Protein Labeling
This diagram outlines the general experimental procedure for labeling a target protein with a maleimide-activated fluorescent dye, from preparation of the protein and dye to the final purification of the conjugate.
Quantitative Data
The efficiency of fluorescent labeling can be influenced by several factors, including the specific protein, the fluorescent dye, the linker, and the reaction conditions. The following tables provide a summary of typical reaction parameters and expected outcomes for protein labeling using maleimide chemistry.
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols.[2] |
| Temperature | Room Temperature or 4°C | Room temperature for shorter reaction times (e.g., 2 hours), 4°C for overnight incubations. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This excess of dye helps to drive the reaction to completion. The optimal ratio may need to be determined empirically for each protein. |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve labeling efficiency. |
| Reducing Agent (optional) | TCEP (10-100x molar excess) | TCEP is a non-thiol reducing agent and does not need to be removed before adding the maleimide dye. DTT can also be used but must be removed prior to conjugation. |
| Solvent for Maleimide Dye | Anhydrous DMSO or DMF | Maleimide-activated dyes are often not readily soluble in aqueous buffers. |
Table 2: Example Labeling Efficiencies and Stability
| Protein | Labeling Method | Labeling Efficiency (%) | Conjugate Stability | Reference |
| Skeletal muscle alpha-actinin | fluorescein-5-maleimide | 65% | Functionally active | [3] |
| General Proteins | Thiol-maleimide coupling | >90% (under optimal conditions) | Susceptible to retro-Michael reaction (deconjugation) in the presence of other thiols. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring. | [4] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein using this compound NHS Ester and an Amine-Containing Fluorescent Dye
This protocol describes how to first activate a fluorescent dye with this compound NHS ester and then conjugate the resulting maleimide-activated dye to a target protein.
Materials:
-
This compound NHS ester
-
Amine-containing fluorescent dye
-
Target protein with at least one free cysteine residue
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Reaction Buffer B: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Optional: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
Step 1: Preparation of Maleimide-Activated Dye
-
Dissolve the amine-containing fluorescent dye in Reaction Buffer A.
-
Dissolve a 10-fold molar excess of this compound NHS ester in a small volume of anhydrous DMSO or DMF.
-
Slowly add the this compound NHS ester solution to the fluorescent dye solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the maleimide-activated dye from excess crosslinker and byproducts using an appropriate method, such as HPLC or column chromatography.
-
Determine the concentration of the purified maleimide-activated dye.
Step 2: Labeling of Target Protein
-
Dissolve the target protein in degassed Reaction Buffer B to a final concentration of 1-10 mg/mL.
-
Optional: If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
Add a 10-20 fold molar excess of the purified maleimide-activated dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the fluorescently labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
Step 3: Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorescent dye.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein.
Protocol 2: Direct Labeling of a Protein with a Pre-made Maleimide-Activated Dye
This protocol is for the direct conjugation of a commercially available or previously synthesized maleimide-activated fluorescent dye to a target protein.
Materials:
-
Maleimide-activated fluorescent dye
-
Target protein with at least one free cysteine residue
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Optional: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the target protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Optional: If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Prepare a 10 mM stock solution of the maleimide-activated dye in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the fluorescently labeled protein from unreacted dye using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
Determine the Degree of Labeling (DOL) as described in Protocol 1, Step 3.
Applications in Microscopy
Proteins fluorescently labeled using this compound can be used in a wide range of microscopy applications, including:
-
Fluorescence Microscopy: To visualize the subcellular localization and distribution of the target protein.
-
Confocal Microscopy: To obtain high-resolution images of the labeled protein within cells and tissues.
-
Live-Cell Imaging: To track the dynamic movement and interactions of the protein in real-time.
-
FRET (Förster Resonance Energy Transfer): As a FRET donor or acceptor to study protein-protein interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient free thiols on the protein. | Reduce disulfide bonds with TCEP prior to labeling. |
| Hydrolysis of the maleimide group. | Prepare fresh dye solutions and perform the reaction promptly. Ensure the pH of the reaction buffer is not too high (above 7.5). | |
| Inactive dye. | Use a fresh vial of the maleimide-activated dye. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10% (v/v). |
| Protein instability under reaction conditions. | Perform the reaction at 4°C. | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity. |
Conclusion
This compound is a valuable tool for the fluorescent labeling of proteins for microscopy. The protocols and data presented here provide a comprehensive guide for researchers to successfully conjugate fluorescent dyes to their proteins of interest. By carefully controlling the reaction conditions and properly purifying the final product, high-quality fluorescently labeled proteins can be generated for a wide array of imaging applications.
References
Application Note: Surface Modification of Nanoparticles using 5-Maleimidovaleric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a cornerstone of nanomedicine, enabling the development of sophisticated systems for targeted drug delivery, diagnostics, and bio-imaging.[1] Functionalizing nanoparticles with specific ligands, such as antibodies, peptides, or oligonucleotides, allows for precise targeting of cells and tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[2] The maleimide-thiol reaction is a highly efficient and specific method for bioconjugation, forming a stable thioether bond under mild, physiological conditions.[3]
5-Maleimidovaleric acid, particularly in its N-hydroxysuccinimide (NHS) ester form, is a heterobifunctional crosslinker that serves as an effective bridge for this process.[4] One end of the linker, the NHS ester, reacts with primary amine groups present on the nanoparticle surface to form a stable amide bond. This initial step coats the nanoparticle with a reactive maleimide (B117702) group at the other end of the valeric acid spacer. These maleimide-functionalized nanoparticles are then ready for the highly selective conjugation of thiol-containing biomolecules. This two-step strategy provides control over the orientation and density of ligands on the nanoparticle surface.[5]
This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles using this compound NHS ester and the subsequent conjugation of thiol-containing ligands.
Principle of the Method
The surface modification process is a two-stage approach that leverages orthogonal chemistries to ensure efficient and specific conjugation.
-
Amide Bond Formation (Activation Step): Amine-functionalized nanoparticles (NPs-NH₂) are reacted with the NHS ester of this compound. The NHS ester is a highly reactive group that specifically couples with primary amines on the nanoparticle surface, displacing the NHS group to form a stable amide linkage. This results in a nanoparticle surface decorated with terminal maleimide groups (NPs-Maleimide).[6]
-
Thiol-Maleimide Michael Addition (Conjugation Step): The maleimide-functionalized nanoparticle is then reacted with a biomolecule containing a free sulfhydryl (thiol) group (-SH), commonly found in cysteine residues of proteins and peptides.[3] The thiol group acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring in a Michael addition reaction.[7] This reaction is highly selective for thiols at neutral to slightly acidic pH (6.5-7.5) and proceeds efficiently at room temperature, resulting in a stable, covalent thioether bond.[7][3]
Visualized Workflow and Chemistry
The overall experimental workflow and the underlying chemical reaction are depicted below.
Caption: A typical experimental workflow for nanoparticle surface modification.
Caption: The chemical basis of maleimide-thiol bioconjugation.
Experimental Protocols
Protocol A: Two-Step Modification of Amine-Functionalized Nanoparticles
This protocol describes the process starting with nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized Nanoparticles (Amine-NPs)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 100 mM MES Buffer, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
Purification equipment (centrifuge with appropriate spin columns or dialysis tubing)
Procedure:
Part 1: Activation of Nanoparticles with Maleimide Groups
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh before use.
-
Nanoparticle Preparation: Disperse the Amine-NPs in Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersed, using brief sonication if necessary.
-
Activation Reaction: Add the this compound NHS ester stock solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker relative to the estimated surface amine groups is recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator) to form the maleimide-functionalized nanoparticles (Maleimide-NPs).
-
Purification: Purify the Maleimide-NPs to remove the excess, unreacted linker and NHS byproduct. This can be achieved by repeated centrifugation and resuspension in Reaction Buffer or by dialysis against the same buffer.
Part 2: Conjugation of Thiol-Containing Ligand
-
Ligand Preparation: Dissolve the thiol-containing ligand in Reaction Buffer (PBS, pH 7.4). If the ligand has disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the thiol-containing ligand to the purified Maleimide-NP suspension. The optimal molar ratio of maleimide to thiol can vary significantly depending on the reactants.[8] A starting point is a 2:1 to 5:1 molar ratio of maleimide groups on the nanoparticle to the thiol groups of the ligand.[3][8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7] The reaction should be protected from light if using fluorescently-labeled molecules.
-
Quenching: Quench any unreacted maleimide groups by adding a thiol-containing small molecule, such as cysteine or β-mercaptoethanol, to the mixture and incubating for an additional 30 minutes.
-
Final Purification: Purify the final ligand-conjugated nanoparticles to remove unreacted ligand and quenching agent using centrifugation, dialysis, or size-exclusion chromatography.[6]
-
Storage: Resuspend the final conjugate in an appropriate storage buffer and store at 4°C.
Protocol B: Direct Conjugation Using Pre-Activated Maleimide Nanoparticles
This protocol is for commercially available or pre-synthesized maleimide-activated nanoparticles.[9][10]
Materials:
-
Maleimide-Activated Gold Nanoparticles (lyophilized or in solution)[10]
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Thiol-containing ligand (protein, peptide, etc.)
-
Quencher Solution (e.g., Cysteine or β-mercaptoethanol)
-
Storage Buffer (a biological buffer compatible with the final application)
Procedure:
-
Reagent Preparation: Allow all kit components and your ligand to warm to room temperature.
-
Ligand Dilution: Dissolve or dilute your thiol-containing ligand in the provided Reaction Buffer to the recommended concentration (e.g., for some kits, 5 mg/mL for proteins or 250 µM for oligonucleotides).
-
Reconstitution & Conjugation: If using a lyophilized kit, transfer the recommended volume of your diluted ligand solution directly to the vial containing the lyophilized Maleimide Gold Nanoparticles.[10] Mix immediately and thoroughly by pipetting.
-
Incubation: Incubate the vial at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add the Quencher Solution to the vial to stop the reaction by capping any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Washing: Centrifuge the solution to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the nanoparticle size. Discard the supernatant which contains unbound ligand.
-
Final Resuspension: Resuspend the nanoparticle pellet in a suitable Storage Buffer. The conjugate is now ready for use.
Quantitative Data Summary
The efficiency of the thiol-maleimide conjugation is influenced by several factors, including pH, reactant molar ratios, and incubation time. The table below summarizes conditions reported in the literature for various nanoparticle systems.
| Nanoparticle System | Ligand Conjugated | Maleimide:Thiol Molar Ratio | Reaction Buffer | Time & Temperature | Conjugation Efficiency (%) | Reference |
| PLGA Nanoparticles | cRGDfK (peptide) | 2:1 | 10 mM HEPES, pH 7.0 | 30 min, Room Temp | 84 ± 4% | [3][8][11] |
| PLGA Nanoparticles | 11A4 (nanobody) | 5:1 | PBS, pH 7.4 | 2 h, Room Temp | 58 ± 12% | [3][8][11] |
| Lipid Nanoparticles | Anti-EGFR Fab' | Variable (Optimized) | Not specified | Overnight | High (not quantified) | [12] |
Characterization of Modified Nanoparticles
It is critical to characterize the nanoparticles at each stage of the modification process to confirm successful conjugation and assess the stability of the final product.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size is expected after each modification step, while a low PDI indicates a monodisperse sample.[6]
-
Zeta Potential Measurement: Measures the surface charge of the nanoparticles. A shift in zeta potential is expected after the initial reaction with this compound and subsequent ligand conjugation.[6]
-
Transmission Electron Microscopy (TEM): Provides information on the size, morphology, and aggregation state of the nanoparticle core.[6][13]
-
UV-Vis Spectroscopy: Can be used to quantify the amount of ligand conjugated to the nanoparticle, especially if the ligand has a unique absorbance peak. For gold nanoparticles, a shift in the surface plasmon resonance peak can also indicate surface modification.[14]
-
Ellman's Test: This colorimetric assay can be used to quantify the number of maleimide groups on the nanoparticle surface by reacting them with an excess of a thiol-containing compound (like L-cysteine) and then measuring the amount of unreacted thiol.[15]
References
- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. 5-Maleimido-pentanoic NHS ester | CAS: 103750-03-4 | AxisPharm [axispharm.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytodiagnostics.com [cytodiagnostics.com]
- 10. 金纳米颗粒 10 nm, maleimide functionalized, conjugation kit | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Preparation of water-soluble maleimide-functionalized 3 nm gold nanoparticles: a new bioconjugation template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wilhelm-lab.com [wilhelm-lab.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 5-Maleimidovaleric Acid for the Synthesis of Protein-Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent linkage of two or more proteins, known as protein-protein conjugation, is a cornerstone technique in biomedical research and drug development. This powerful strategy enables the creation of novel biomolecules with combined functionalities, such as antibody-drug conjugates (ADCs), bispecific antibodies, and enzyme-linked antibodies for immunoassays. 5-Maleimidovaleric acid is a heterobifunctional crosslinking reagent that facilitates the precise and stable conjugation of proteins. This application note provides a detailed overview and experimental protocols for using this compound to create protein-protein conjugates.
This compound contains two reactive moieties: a maleimide (B117702) group and a carboxylic acid. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[1][2] The carboxylic acid can be activated, for example, using carbodiimide (B86325) chemistry, to react with primary amines (e.g., lysine (B10760008) residues) on a second protein. This sequential reaction pathway allows for controlled and specific conjugation, minimizing the formation of homodimers and other unwanted byproducts.
Principle of the Reaction
The conjugation strategy involves a two-step process:
-
Activation of Protein 1 (Amine-containing): The carboxylic acid group of this compound is first activated and then reacted with primary amine groups on the first protein (Protein 1-NH₂). This step results in a maleimide-activated protein.
-
Conjugation with Protein 2 (Thiol-containing): The maleimide-activated Protein 1 is then reacted with a second protein (Protein 2-SH) that has a free sulfhydryl group. The maleimide group of the linker reacts with the thiol group to form a stable thioether linkage, resulting in the desired protein-protein conjugate.
The reaction is highly specific for thiols at a pH range of 6.5-7.5, which is approximately 1,000 times faster than the reaction with amines at neutral pH.[1]
Quantitative Data Summary
The efficiency and stability of protein-protein conjugates are critical parameters. While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics of maleimide-based crosslinkers. Researchers should empirically determine the optimal conditions for their specific application.
| Parameter | Typical Value/Range | Factors Influencing the Parameter |
| Conjugation Efficiency | 50-90% | Molar ratio of crosslinker to protein, protein concentration, pH, reaction time, temperature. |
| Stability of Thioether Bond (Half-life) | Generally stable under physiological conditions. Can be susceptible to retro-Michael reaction in the presence of other thiols.[2] | pH, presence of reducing agents, steric hindrance around the linkage. |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5[1][3] | Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, hydrolysis of the maleimide group and reaction with amines increases.[3] |
| Hydrolysis Rate of Maleimide Group | Increases with pH, especially above 7.5.[3] | pH, temperature, buffer composition. |
Experimental Protocols
This section provides detailed methodologies for creating protein-protein conjugates using this compound. The following is a general protocol that may require optimization for specific proteins.
Materials and Reagents
-
This compound
-
Protein 1 (containing primary amines, e.g., an antibody)
-
Protein 2 (containing a free thiol group, e.g., an enzyme or another protein with an engineered cysteine)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: Cysteine or β-mercaptoethanol.
-
Desalting columns or dialysis cassettes.
-
Spectrophotometer
-
SDS-PAGE and/or Size Exclusion Chromatography (SEC) equipment for analysis.
Protocol 1: Activation of Protein 1 with this compound
This protocol describes the activation of a protein containing primary amines with this compound to introduce maleimide groups.
-
Preparation of Activated this compound (NHS ester):
-
Dissolve this compound, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mM solution.
-
Incubate the reaction mixture at room temperature for 1 hour to form the this compound NHS ester.
-
-
Preparation of Protein 1:
-
Dissolve Protein 1 in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the buffer contains primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
-
Activation Reaction:
-
Add a 10- to 20-fold molar excess of the activated this compound NHS ester solution to the Protein 1 solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Conjugation Buffer.
-
Protocol 2: Conjugation of Maleimide-Activated Protein 1 with Thiol-Containing Protein 2
This protocol details the reaction between the maleimide-activated Protein 1 and a protein containing a free thiol group.
-
Preparation of Protein 2 (Thiol-containing):
-
Dissolve Protein 2 in Conjugation Buffer.
-
If Protein 2 contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before conjugation as it contains a thiol group.[3]
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Combine the maleimide-activated Protein 1 with the thiol-containing Protein 2 in a 1:1 to 1:5 molar ratio (Protein 1:Protein 2). The optimal ratio depends on the number of maleimide groups on Protein 1 and the desired final conjugate.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any unreacted maleimide groups.
-
-
Purification of the Protein-Protein Conjugate:
-
The protein-protein conjugate can be purified from unconjugated proteins and excess reagents using size exclusion chromatography (SEC) or ion-exchange chromatography.[5]
-
Protocol 3: Characterization of the Protein-Protein Conjugate
The successful formation of the protein-protein conjugate should be confirmed and characterized.
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions.
-
Under non-reducing conditions, the conjugate should appear as a new band with a higher molecular weight than the individual proteins.
-
Under reducing conditions (if the original proteins have inter-chain disulfide bonds), the pattern of the constituent proteins will be observed, but the thioether bond formed by the maleimide reaction is stable and will not be cleaved.[3]
-
-
Size Exclusion Chromatography (SEC):
-
Mass Spectrometry:
-
Mass spectrometry can be used to determine the precise molecular weight of the conjugate and to confirm the number of crosslinkers incorporated.
-
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for protein-protein conjugation using this compound.
Experimental Workflow
Caption: General experimental workflow for creating protein-protein conjugates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive crosslinker due to hydrolysis.- Presence of primary amines or thiols in the buffer.- Insufficient molar excess of the crosslinker. | - Use fresh this compound and ensure anhydrous conditions for the activation step.- Perform buffer exchange of proteins into appropriate amine- and thiol-free buffers.- Increase the molar ratio of the crosslinker to the protein. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Protein instability under reaction conditions. | - Keep the final concentration of the organic solvent below 10%.- Optimize reaction time, temperature, and pH. |
| High Level of Protein Aggregation | - Over-conjugation.- Non-specific crosslinking. | - Reduce the molar excess of the crosslinker or the reaction time.- Ensure efficient removal of excess crosslinker after the activation of Protein 1. |
| Hydrolysis of Maleimide Group | - pH of the reaction is too high (>7.5). | - Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[3] |
Conclusion
This compound is a versatile and effective crosslinker for the creation of protein-protein conjugates. The two-step reaction strategy allows for a high degree of control over the conjugation process, leading to the formation of specific and stable linkages. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can successfully synthesize and characterize protein-protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. aboligo.com [aboligo.com]
- 2. benchchem.com [benchchem.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Maleimidovaleric Acid NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 5-Maleimidovaleric acid N-hydroxysuccinimide (NHS) ester, a heterobifunctional crosslinker, for the covalent conjugation of biomolecules. This reagent is widely employed in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and preparing other targeted therapeutic and diagnostic agents.[1]
Introduction to this compound NHS Ester
This compound NHS ester is a versatile crosslinking reagent that contains two distinct reactive moieties: an NHS ester and a maleimide (B117702) group.[1] The NHS ester reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. The maleimide group selectively reacts with sulfhydryl groups (-SH), found in cysteine residues, to form a stable thioether linkage. This dual reactivity allows for the controlled, stepwise conjugation of two different biomolecules, for instance, linking an antibody to a cytotoxic drug in the development of ADCs.[2][3]
Key Reaction Parameters
The efficiency and specificity of the conjugation reactions are highly dependent on several parameters, including pH, temperature, reaction time, and the molar ratio of reactants. Due to the different optimal conditions for the NHS ester and maleimide reactions, a two-step conjugation strategy is often employed.
NHS Ester Reaction with Primary Amines
The reaction of the NHS ester with primary amines is highly pH-dependent. The primary amine must be in its deprotonated state to be nucleophilic. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5.[4] A common choice is a phosphate, borate, or bicarbonate buffer at pH 8.3-8.5.[5][6][7] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[4]
The NHS ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced at higher pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[4] Therefore, solutions of this compound NHS ester should be prepared fresh and used immediately.
Maleimide Reaction with Sulfhydryl Groups
The maleimide reaction with sulfhydryl groups is most efficient and specific at a pH range of 6.5 to 7.5.[4] At pH 7.0, the reaction of a maleimide with a thiol is significantly faster than its reaction with an amine.[4] Above pH 7.5, the maleimide group can undergo side reactions with primary amines and is also more prone to hydrolysis.[4] Therefore, after the initial reaction with the amine-containing molecule, it is often necessary to adjust the pH to the optimal range for the subsequent maleimide-thiol conjugation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two conjugation reactions involving this compound NHS ester. These values are based on general knowledge of NHS ester and maleimide chemistries and may require optimization for specific applications.
Table 1: Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Higher pH increases reaction rate but also hydrolysis of the NHS ester.[4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30 min - 4 hours). 4°C reactions can be performed overnight to accommodate sensitive molecules.[4] |
| Reaction Time | 30 minutes - 4 hours at RT; Overnight at 4°C | Progress should be monitored to determine the optimal time for the specific biomolecules.[4] |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically to achieve the desired degree of labeling.[4] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate, HEPES | Avoid buffers containing primary amines (e.g., Tris, glycine).[4] |
Table 2: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | This range provides high selectivity for thiols over amines.[4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are generally complete within 2-4 hours. |
| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Reaction progress can be monitored by analytical techniques such as HPLC. |
| Molar Excess of Maleimide | 10 to 20-fold over the thiol-containing molecule | A molar excess helps to drive the reaction to completion. |
| Recommended Buffers | Phosphate, HEPES | Ensure the buffer is free of thiol-containing reagents like DTT or 2-mercaptoethanol. |
Experimental Protocols
The following are detailed protocols for a typical two-step conjugation process using this compound NHS ester.
Protocol 1: Activation of an Amine-Containing Protein (e.g., Antibody)
This protocol describes the first step of activating a protein with primary amines using this compound NHS ester.
Materials:
-
Amine-containing protein (e.g., antibody)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the amine-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add the calculated amount of the crosslinker stock solution to the protein solution while gently vortexing. The molar ratio of crosslinker to protein should be optimized, but a 10-20 fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the next step (e.g., a buffer with a pH of 6.5-7.5 for the subsequent maleimide reaction).
Protocol 2: Conjugation of the Maleimide-Activated Protein to a Thiol-Containing Molecule
This protocol describes the second step of conjugating the maleimide-activated protein to a molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
Thiol-containing molecule (e.g., a peptide or drug)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds, they must be reduced prior to the reaction using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Reaction: Add the thiol-containing molecule to the solution of the maleimide-activated protein. A 1.5 to 5-fold molar excess of the thiol-containing molecule over the activated protein is typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of 1-10 mM.
-
Purification: Purify the final conjugate from unreacted components and byproducts using an appropriate chromatography method.
Visualizing the Workflow
The following diagrams illustrate the chemical reactions and the experimental workflow for a typical two-step bioconjugation using this compound NHS ester.
Caption: Two-step bioconjugation workflow.
Caption: Detailed experimental workflow diagram.
References
Application Note: Molar Ratio Calculation and Protocol for Protein Conjugation using 5-Maleimidovaleric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation is a cornerstone technique in modern biotechnology, enabling the creation of complex functional molecules such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes. The maleimide-thiol reaction is a widely used method for bioconjugation due to its high specificity and efficiency under mild, physiological conditions.[1] This reaction forms a stable thioether bond between a maleimide (B117702) group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein.[2][3]
5-Maleimidovaleric acid (MVA) is a heterobifunctional crosslinker containing a thiol-reactive maleimide group and a carboxylic acid. The valeric acid chain provides a spacer arm, which can be beneficial in reducing steric hindrance. The terminal carboxyl group can be further activated to react with primary amines, making MVA a versatile tool for linking thiol-containing molecules to amine-containing molecules.
This application note provides a detailed protocol for the conjugation of this compound to a target protein. It places special emphasis on the precise calculation of the molar ratio between the reactants, a critical parameter for controlling the degree of labeling and ensuring the reproducibility and success of the conjugation process.
Principle of the Reaction
The conjugation of MVA to a protein relies on the Michael addition reaction. The maleimide's electron-deficient double bond is highly reactive towards the nucleophilic sulfhydryl group of a cysteine residue.[4] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1] Below pH 6.5, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction rate.[1] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and side reactions with primary amines (like lysine (B10760008) residues) can occur, reducing selectivity.[1][5]
Figure 1: Reaction scheme of Maleimide-Thiol Conjugation.
Experimental Workflow
The overall process for MVA-protein conjugation involves several key stages, from initial protein preparation and quantification to the final analysis of the purified conjugate. A systematic approach is crucial for achieving optimal and reproducible results.
Figure 2: General workflow for MVA-protein conjugation.
Detailed Protocols
Protocol 1: Preparation of Protein and MVA Solutions
Materials:
-
Protein of interest
-
This compound (MVA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5), degassed.[6][7] Note: Avoid buffers containing thiols (e.g., DTT).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).[2]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[2]
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[3][7]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.[3]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[3][7]
-
Incubate for 20-60 minutes at room temperature. TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[6] If using DTT, it must be removed via dialysis or a desalting column prior to conjugation.[7]
-
-
MVA Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of MVA in anhydrous DMSO or DMF.[2][7] Vortex briefly to ensure it is fully dissolved.
Protocol 2: Molar Ratio Calculation
Calculating the correct molar ratio of MVA to protein is the most critical step for controlling the conjugation efficiency. A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[1] A starting point of a 10:1 to 20:1 molar ratio of MVA-to-protein is recommended for many applications.[7] However, the optimal ratio is system-dependent and may require empirical determination.[5]
Step-by-Step Calculation:
-
Calculate Moles of Protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Determine Moles of Reactive Thiols (Optional but Recommended):
-
Calculate Moles of MVA Needed:
-
Moles of MVA = Moles of Protein (or Moles of Thiols) × Desired Molar Excess
-
Example: For a 20-fold molar excess (20:1 ratio), multiply the moles of protein by 20.
-
-
Calculate Volume of MVA Stock to Add:
-
Volume of MVA (L) = (Moles of MVA) / (Concentration of MVA Stock (mol/L))
-
| Parameter | Example Value | Calculation | Result |
| Protein | IgG | ||
| Protein Concentration | 5 mg/mL | ||
| Reaction Volume | 1 mL | ||
| Protein MW | 150,000 g/mol | ||
| Desired Molar Ratio (MVA:Protein) | 20:1 | ||
| MVA Stock Concentration | 10 mM (0.01 mol/L) | ||
| Mass of Protein | 5 mg | (5 mg/mL) * 1 mL | 0.005 g |
| Moles of Protein | 3.33 x 10⁻⁸ mol | (0.005 g) / (150,000 g/mol ) | 33.3 nmol |
| Moles of MVA needed | 6.67 x 10⁻⁷ mol | (3.33 x 10⁻⁸ mol) * 20 | 667 nmol |
| Volume of 10 mM MVA Stock | 6.67 x 10⁻⁵ L | (6.67 x 10⁻⁷ mol) / (0.01 mol/L) | 66.7 µL |
Table 1: Sample calculation for determining the volume of MVA stock solution needed for a 20:1 molar ratio.
| Target Application | Suggested Molar Ratio (Maleimide:Protein) | Rationale |
| General Protein Labeling | 10:1 to 20:1 | A good starting range to ensure efficient labeling without excessive excess reagent.[7] |
| Nanoparticle Functionalization | 2:1 to 5:1 | Lower ratios can be optimal for large surfaces like nanoparticles to control ligand density.[5] |
| Sensitive Proteins | 5:1 to 10:1 | A lower excess may minimize potential side reactions or modification-induced denaturation. |
| Maximizing Degree of Labeling | 20:1 to 40:1 | Higher ratios can be tested to drive the reaction towards labeling all available sites. |
Table 2: Recommended starting molar ratios for different applications.
Protocol 3: Conjugation and Purification
Procedure:
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the MVA stock solution.[7]
-
Flush the headspace of the reaction tube with an inert gas (e.g., nitrogen or argon) and seal tightly to prevent oxidation of thiols.[2][3]
-
Incubate the reaction, protected from light. Typical incubation times are 2 hours at room temperature or overnight (8-16 hours) at 2-8°C.[1][6] The lower temperature is recommended for sensitive proteins.[1]
-
-
(Optional) Quenching: To stop the reaction, unreacted maleimide groups can be quenched by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM and incubating for 30 minutes.[10]
-
Purification of the Conjugate: It is crucial to remove excess, unreacted MVA from the protein conjugate.[2] Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the larger protein conjugate from the smaller MVA molecule.[2][7]
-
Dialysis: Suitable for removing excess reagents, especially for water-soluble maleimides.[3][6]
-
Ultrafiltration: Spin columns with an appropriate molecular weight cutoff (MWCO) can be used for small-scale reactions.
-
Protocol 4: Characterization and Storage
Characterization: Successful conjugation should be confirmed analytically.
-
UV-Vis Spectroscopy: Can be used to determine the degree of labeling (DOL) if the conjugated molecule has a distinct absorbance.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for direct confirmation of conjugation and determination of the number of MVA molecules attached.[1]
-
SDS-PAGE: A shift in the molecular weight band of the conjugated protein compared to the unconjugated protein can indicate successful labeling.
Storage:
-
For best results, use the purified conjugate immediately.[6]
-
For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light.[2][7]
-
For long-term storage (up to one year), stabilizers like 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide (B81097) can be added. Alternatively, add 50% glycerol (B35011) and store at -20°C.[6][7]
Application Example: ADC Targeting a Signaling Pathway
MVA-protein conjugates are frequently used in drug development. For example, an antibody can be conjugated to a cytotoxic drug via a linker derived from MVA to create an Antibody-Drug Conjugate (ADC). This ADC can then selectively target a cancer cell by binding to a specific surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), leading to internalization and cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bachem.com [bachem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Maleimidovaleric Acid as a Crosslinker for Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal scaffolds for a variety of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][3] The formation of stable hydrogel networks often relies on the use of crosslinking agents to covalently link polymer chains.
5-Maleimidovaleric acid is a versatile crosslinking agent frequently employed in the synthesis of biocompatible hydrogels.[4][5] It is typically activated to its N-hydroxysuccinimide (NHS) ester form, which readily reacts with primary amines on polymers such as hyaluronic acid (HA), gelatin, or chitosan (B1678972) to introduce maleimide (B117702) functional groups.[6][7] These maleimide groups can then react with thiol-containing molecules (e.g., thiol-terminated polyethylene (B3416737) glycol (PEG-SH) or cysteine-containing peptides) via a Michael-type addition reaction to form a stable, crosslinked hydrogel network.[1][8] This "click chemistry" approach is highly efficient, proceeds under mild, physiological conditions, and generates no harmful byproducts, making it particularly suitable for the encapsulation of sensitive therapeutic agents and cells.[8][9][10]
These application notes provide a detailed overview and protocols for the use of this compound in the formation and characterization of hydrogels for research and drug development purposes.
Key Features of Maleimide-Based Hydrogel Crosslinking
-
Biocompatibility: The Michael-type addition reaction is bio-orthogonal and occurs under physiological pH and temperature, preserving the viability of encapsulated cells and the activity of therapeutic proteins.[1][8]
-
Rapid Gelation: The thiol-maleimide reaction is typically fast, allowing for the in situ formation of hydrogels, which is advantageous for injectable drug delivery systems and minimally invasive surgical procedures.[1][9][10]
-
Tunable Properties: The mechanical properties, swelling behavior, and degradation kinetics of the hydrogel can be readily controlled by varying the concentration of the polymer and crosslinker, the stoichiometry of reactive groups, and the molecular weight of the precursors.[7][9][11]
-
High Efficiency: The reaction between thiols and maleimides is highly specific and efficient, leading to a high degree of crosslinking and stable hydrogel networks.[8]
Experimental Data Summary
The following tables summarize key quantitative data from representative studies on hydrogels crosslinked using maleimide-functionalized polymers.
Table 1: Gelation Time of PEG-Based Hydrogels under Various Conditions [1]
| Precursors | Polymer Concentration (w/v) | pH | Temperature (°C) | Gelation Time |
| PEG-(Mal)₂ + PEG-(SH)₂ | 5% | 7.4 | 37 | ~5 minutes |
| PEG-(Mal)₂ + PEG-(SH)₂ | 10% | 7.4 | 37 | < 2 minutes |
| PEG-(Mal)₂ + PEG-(SH)₂ | 5% | 8.0 | 37 | < 1 minute |
| PEG-(Mal)₂ + PEG-(SH)₂ | 5% | 7.4 | 25 | ~10 minutes |
Table 2: Rheological Properties of Hyaluronic Acid (HA)-Based Hydrogels [9]
| HA-Mal Substitution | Crosslinker (4-arm PEG-SH) MW (kDa) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 10% | 10 | ~200 | ~20 |
| 20% | 10 | ~450 | ~35 |
| 30% | 10 | ~700 | ~50 |
| 10% | 20 | ~150 | ~15 |
| 20% | 20 | ~350 | ~25 |
| 30% | 20 | ~550 | ~40 |
Table 3: Swelling and Degradation of Maleimide-Crosslinked Hydrogels
| Hydrogel Composition | Swelling Ratio (%) | Degradation Time | Reference |
| HA-Mal + Gel-Mal + PEG-dithiol | ~20% after 24h | > 12 days | [7] |
| dscHA (10% Mal, 10kDa PEG-SH) | ~35% at equilibrium | Slower with higher crosslinking | [6][9] |
| dscHA (30% Mal, 10kDa PEG-SH) | ~20% at equilibrium | Slower with higher crosslinking | [6][9] |
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Functionalized Hyaluronic Acid (HA-Mal)
This protocol describes the modification of hyaluronic acid with this compound N-hydroxysuccinimide ester (MVA-NHS).
Materials:
-
Sodium Hyaluronate (HA)
-
This compound N-hydroxysuccinimide ester (MVA-NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
0.1 M MES Buffer (pH 4.5-5.5)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve sodium hyaluronate in 0.1 M MES buffer to a final concentration of 1% (w/v). Stir until fully dissolved.[7]
-
Add EDC and NHS to the HA solution. A common molar ratio is a 2 to 5-fold molar excess of EDC/NHS to the carboxyl groups of HA. Stir for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve MVA-NHS in a minimal amount of a water-miscible organic solvent like DMSO or DMF and add it to the activated HA solution. The molar ratio of MVA-NHS to HA can be varied to control the degree of maleimide substitution.[6]
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents.
-
Freeze the purified HA-Mal solution and lyophilize to obtain a white, fluffy solid.
-
Store the lyophilized HA-Mal at -20°C or lower, protected from moisture.
Protocol 2: Hydrogel Formation via Thiol-Maleimide Crosslinking
This protocol details the formation of a hydrogel using HA-Mal and a di-thiol PEG crosslinker.
Materials:
-
Lyophilized HA-Mal (from Protocol 1)
-
Di-thiol Poly(ethylene glycol) (PEG-dithiol, e.g., MW 3.4 kDa)
-
Phosphate Buffered Saline (PBS, 1X, pH 7.4)
Procedure:
-
Prepare stock solutions of HA-Mal and PEG-dithiol in 1X PBS. For example, prepare a 2% (w/v) HA-Mal solution and a 1% (w/v) PEG-dithiol solution.[7] Ensure the pH of the final solution will be around 7.4 to facilitate the reaction.
-
To form the hydrogel, mix the HA-Mal and PEG-dithiol solutions at a desired ratio (e.g., 2:1 v/v).[7] The final polymer concentration will influence the hydrogel's properties.
-
Mix the solutions rapidly and thoroughly. Gelation will occur quickly, often within minutes.[1]
-
The hydrogel can be cast into molds or used for cell encapsulation during the mixing step. For cell encapsulation, resuspend the cells in the HA-Mal solution before adding the PEG-dithiol crosslinker.
Protocol 3: Characterization of Hydrogel Properties
A. Rheological Analysis [7][9]
-
Prepare hydrogel samples directly on the rheometer plate or in a suitable mold.
-
Perform an oscillation strain sweep (e.g., 0.1-100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform an oscillation frequency sweep (e.g., 0.1-100 rad/s) within the LVER to measure the storage modulus (G') and loss modulus (G'').
B. Swelling Assay [7]
-
Prepare hydrogel discs of a known initial weight (W_initial).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_swollen).
-
Calculate the swelling ratio as: (W_swollen - W_initial) / W_initial * 100%.
C. In Vitro Release Study [7]
-
Prepare hydrogels containing a model therapeutic, such as bovine serum albumin (BSA) or FITC-dextran.
-
Place the hydrogels in a known volume of release buffer (e.g., PBS) at 37°C.
-
At specified time intervals, collect the supernatant and replace it with fresh buffer.
-
Quantify the amount of the released molecule in the supernatant using a suitable assay (e.g., BCA protein assay for BSA, fluorescence spectroscopy for FITC-dextran).
-
Calculate the cumulative release as a percentage of the total amount of encapsulated molecule.
Visualizations
References
- 1. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound NHS [myskinrecipes.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications [mdpi.com]
- 8. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization Using Oligonucleotides Labeled with 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique for visualizing the location of specific nucleic acid sequences within the cellular context of tissues. The choice of label for the oligonucleotide probe is critical for achieving high sensitivity and specificity. Chemical labeling methods offer a versatile alternative to enzymatic labeling, allowing for the incorporation of a wide range of reporter molecules. This document provides detailed application notes and protocols for labeling oligonucleotides with 5-Maleimidovaleric acid and their subsequent use in in situ hybridization.
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with an amino-modified oligonucleotide. The maleimide group can then be used to conjugate a thiol-containing reporter molecule, such as a fluorescent dye or a hapten. This two-step approach provides a stable thioether bond and allows for flexibility in the choice of the detection moiety.
Data Presentation: Comparison of Oligonucleotide Labeling Methods for ISH
While direct quantitative comparisons of signal intensity for this compound labeled probes are not extensively published, the following table summarizes the key characteristics of this method in comparison to other common labeling techniques. The performance of any labeling method can be application-dependent and may require optimization.
| Feature | This compound Labeling | Biotin (B1667282) Labeling (Enzymatic) | Digoxigenin (DIG) Labeling (Enzymatic) |
| Labeling Chemistry | Chemical conjugation via NHS ester to an amino-modified oligo, followed by maleimide-thiol reaction. | Enzymatic incorporation of biotinylated nucleotides (e.g., biotin-dUTP) using terminal deoxynucleotidyl transferase (TdT). | Enzymatic incorporation of DIG-labeled nucleotides (e.g., DIG-dUTP) using TdT. |
| Linkage Stability | Stable amide and thioether bonds. The thioether bond is generally stable under ISH conditions. | Stable bond between biotin and the nucleotide. | Stable bond between DIG and the nucleotide. |
| Flexibility of Reporter | High. The maleimide group can react with any thiol-containing reporter (fluorophores, haptens, enzymes). | Limited to biotin. Detection requires a secondary reagent (e.g., streptavidin-conjugate). | Limited to DIG. Detection requires an anti-DIG antibody conjugate. |
| Potential for Background | Low to moderate. Potential for non-specific binding of the maleimide group to tissue thiols if not properly quenched. | Low to moderate. Endogenous biotin in some tissues (e.g., kidney, liver) can cause background. | Generally low background due to the non-endogenous nature of DIG. |
| Signal Amplification | Dependent on the chosen reporter. Can be direct (fluorescent dye) or indirect (hapten-antibody system). | Indirect. Requires streptavidin-enzyme conjugates, which can provide significant signal amplification. | Indirect. Requires anti-DIG antibody-enzyme conjugates for signal amplification. |
| Relative Cost | Moderate. Requires modified oligonucleotide, crosslinker, and reporter molecule. | Moderate. Requires labeling kit with enzyme and biotinylated nucleotides. | Moderate. Requires labeling kit with enzyme and DIG-labeled nucleotides. |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound NHS Ester
This protocol describes the activation of this compound to its N-hydroxysuccinimide (NHS) ester and subsequent conjugation to an amino-modified oligonucleotide.
Materials:
-
5'- or 3'-amino-modified oligonucleotide (desalted or HPLC-purified)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
NAP-10 column (or similar size-exclusion chromatography column)
-
Thiol-containing reporter molecule (e.g., fluorescent dye with a thiol group)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Activation of this compound:
-
In a dry, inert atmosphere, dissolve this compound, EDC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for at least 4 hours or overnight to form the this compound NHS ester.
-
-
Conjugation to Amino-Modified Oligonucleotide:
-
Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Add a 10- to 20-fold molar excess of the activated this compound NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification of the Maleimide-Activated Oligonucleotide:
-
Purify the maleimide-activated oligonucleotide from the excess crosslinker and byproducts using a NAP-10 column equilibrated with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Collect the fractions containing the oligonucleotide, which will elute in the void volume.
-
-
Conjugation to Thiol-Containing Reporter:
-
If the thiol-containing reporter has a disulfide bond, reduce it first by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Add a 5- to 10-fold molar excess of the thiol-containing reporter to the purified maleimide-activated oligonucleotide.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Final Purification:
-
Purify the final labeled oligonucleotide conjugate using size-exclusion chromatography or reverse-phase HPLC to remove the excess reporter molecule.
-
Verify the labeling efficiency using UV-Vis spectrophotometry.
-
Protocol 2: In Situ Hybridization with Maleimide-Labeled Oligonucleotide Probe
This protocol provides a general guideline for ISH on paraffin-embedded tissue sections. Optimization of fixation, permeabilization, hybridization temperature, and wash stringency is recommended for each specific probe and tissue type.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
DEPC-treated water
-
Phosphate Buffered Saline (PBS)
-
Proteinase K
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization Buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 100 µg/mL sheared salmon sperm DNA)
-
Maleimide-labeled oligonucleotide probe
-
Stringency Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Detection Reagents (e.g., if the probe is labeled with a hapten like biotin, use streptavidin-HRP; if labeled with a fluorophore, no secondary detection is needed)
-
Substrate for enzyme (if applicable, e.g., DAB for HRP)
-
Counterstain (e.g., Hematoxylin)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (e.g., 10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The time and concentration need to be optimized.
-
Wash in PBS (2 x 5 minutes).
-
-
Post-Fixation:
-
Fix slides in 4% PFA in PBS for 10 minutes at room temperature.
-
Wash in PBS (2 x 5 minutes).
-
-
Prehybridization:
-
Apply hybridization buffer to the tissue section and incubate in a humidified chamber at the calculated hybridization temperature for 1-2 hours.
-
-
Hybridization:
-
Denature the maleimide-labeled probe by heating at 80-90°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in pre-warmed hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).
-
Remove the prehybridization buffer and apply the probe solution to the tissue section.
-
Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash in 2x SSC at the hybridization temperature for 15 minutes.
-
Wash in 0.1x SSC at a higher temperature (e.g., 5-10°C above hybridization temperature) for 2 x 15 minutes to increase stringency.
-
Wash in PBS at room temperature.
-
-
Signal Detection (for hapten-labeled probes):
-
Block non-specific binding with Blocking Buffer for 30 minutes at room temperature.
-
Incubate with the appropriate enzyme-conjugated secondary reagent (e.g., streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Develop the signal with the appropriate substrate (e.g., DAB) until the desired color intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Caption: Workflow for labeling an amino-modified oligonucleotide with this compound and a thiol-containing reporter.
Caption: General workflow for in situ hybridization using a maleimide-labeled oligonucleotide probe.
Application Notes and Protocols for Two-Step Crosslinking Using SMCC and Sulfo-SMCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), are heterobifunctional crosslinkers essential for the covalent conjugation of biomolecules.[1][2] These reagents are fundamental in creating stable bioconjugates, such as antibody-drug conjugates (ADCs), immunoassays, and various protein-based diagnostics and therapeutics.[1] The key feature of SMCC and Sulfo-SMCC is the presence of two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines (-NH₂) and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol, -SH) groups.[2][3] This heterobifunctional nature allows for a controlled, two-step crosslinking process, minimizing the formation of unwanted homodimers.[1]
The primary distinction between SMCC and Sulfo-SMCC lies in their solubility. Sulfo-SMCC contains a sulfonate group on the NHS ring, rendering it water-soluble, which is ideal for reactions in aqueous environments without the need for organic solvents.[4][5] In contrast, SMCC is not water-soluble and must first be dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][6]
Chemical Mechanism of Action
The crosslinking reaction proceeds in two sequential steps:
-
Amine Acylation: The NHS ester end of the crosslinker reacts with primary amines on the first protein (Protein-NH₂), forming a stable amide bond. This reaction is most efficient at a pH range of 7.0 to 9.0.[1][3]
-
Sulfhydryl Conjugation: Following the removal of excess, unreacted crosslinker, the maleimide-activated protein is introduced to the second molecule containing free sulfhydryl groups (Protein-SH). The maleimide group reacts with the sulfhydryl group to form a stable thioether bond, completing the crosslink. This step is most efficient at a pH range of 6.5 to 7.5.[3][6]
The cyclohexane (B81311) ring in the spacer arm of both SMCC and Sulfo-SMCC provides stability to the maleimide group, reducing its susceptibility to hydrolysis and allowing for the preparation and storage of maleimide-activated intermediates.[1][6]
Quantitative Data Summary
The efficiency of the crosslinking reaction is influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time.[1] The following tables provide a summary of key quantitative parameters for using SMCC and Sulfo-SMCC.
Table 1: Physicochemical Properties of SMCC and Sulfo-SMCC
| Property | SMCC | Sulfo-SMCC |
| Molecular Weight | 334.32 g/mol [2] | 436.37 g/mol [2][7] |
| Spacer Arm Length | 8.3 Å[6] | 8.3 Å[6][7] |
| Net Mass Added | 219.09 g/mol [2][6] | 219.09 g/mol [2][6] |
| Solubility | Insoluble in water; requires organic solvent (DMSO, DMF)[4][8] | Soluble in water (up to ~10 mM) and aqueous buffers[6][8] |
| Membrane Permeability | Yes[8] | No[8] |
| Storage | Store desiccated at 4°C[2][6] | Store desiccated at -20°C[2][6] |
Table 2: Recommended Reaction Conditions
| Parameter | Step 1: Amine Reaction (NHS Ester) | Step 2: Sulfhydryl Reaction (Maleimide) |
| pH Range | 7.0 - 9.0[3] | 6.5 - 7.5[3] |
| Optimal pH | 7.2 - 7.5[6] | 6.5 - 7.5[2] |
| Incubation Time | 30-60 minutes at room temperature or 2-4 hours at 4°C[1][9] | 30-60 minutes at room temperature or 2 hours at 4°C[9][10] |
| Molar Excess of Crosslinker to Protein | 10- to 50-fold molar excess is typical[6][11] | N/A |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, borate (B1201080) buffers. Avoid buffers with primary amines (e.g., Tris, glycine).[4][11] | Phosphate-buffered saline (PBS). The addition of 1-5 mM EDTA can help prevent disulfide bond formation.[2][9] |
Table 3: Molar Excess Recommendations for Crosslinker Activation
| Protein-NH₂ Concentration | Suggested Crosslinker Molar Excess |
| < 1 mg/mL | 40-80-fold[6][11] |
| 1-4 mg/mL | 20-fold[6][11] |
| 5-10 mg/mL | 5- to 10-fold[6][11] |
Experimental Protocols
Materials Required
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
SMCC or Sulfo-SMCC
-
Organic Solvent (DMSO or DMF, for SMCC)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[2]
-
Desalting columns
-
Reducing agent (e.g., TCEP or DTT, if Protein-SH has disulfide bonds)[3]
-
Quenching Buffer (optional): Buffer containing reduced cysteine or other free sulfhydryl[6]
Protocol 1: Two-Step Crosslinking using Sulfo-SMCC
This protocol is for conjugating an antibody to a cysteine-containing peptide.
Step 1: Activation of the Antibody with Sulfo-SMCC
-
Prepare the antibody at a concentration of 1-5 mg/mL in Conjugation Buffer.[12]
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in water.[12]
-
Add a 20-fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[12]
-
Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[12]
Step 2: Conjugation to Cysteine-Containing Peptide
-
Prepare the cysteine-containing peptide in Conjugation Buffer. If the peptide contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[12]
-
Combine the desalted, maleimide-activated antibody with the cysteine-containing peptide at a desired molar ratio (e.g., 1:5 antibody to peptide).[12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[12]
-
To quench any unreacted maleimide groups, you can optionally add a solution of cysteine or β-mercaptoethanol to a final concentration of 10-20 mM and incubate for 15 minutes.[12]
-
The final conjugate can be purified by size-exclusion chromatography or dialysis.[2]
Protocol 2: Two-Step Crosslinking using SMCC
This protocol follows the same principles as the Sulfo-SMCC protocol, with the primary difference being the initial dissolution of the crosslinker.
Step 1: Activation of Protein-NH₂ with SMCC
-
Prepare Protein-NH₂ in Conjugation Buffer.
-
Immediately before use, dissolve SMCC in dry DMSO or DMF to a stock concentration of approximately 10 mM.[9]
-
Add the calculated amount of SMCC stock solution to the Protein-NH₂ solution to achieve the desired molar excess. Ensure the final concentration of the organic solvent is less than 10% to avoid protein precipitation.[4][6]
-
Incubate and desalt as described in Protocol 1.
Step 2: Conjugation to Protein-SH
-
Proceed with the conjugation to the sulfhydryl-containing molecule as described in Protocol 2.
Visualizations
Caption: General experimental workflow for a two-step crosslinking reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. store.sangon.com [store.sangon.com]
- 7. proteochem.com [proteochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Maleimidovaleric Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Maleimidovaleric acid is a versatile heterobifunctional linker commonly employed in the development of targeted drug delivery systems. Its chemical structure, featuring a maleimide (B117702) group at one end and a carboxylic acid at the other, allows for the sequential conjugation of two different molecules. The maleimide group exhibits high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins and peptides. The carboxylic acid can be activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines, like those on drug molecules or other targeting ligands. This strategic design makes this compound a valuable tool in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in creating targeted drug delivery systems. It includes quantitative data for key performance indicators, step-by-step methodologies for conjugation and characterization, and visual diagrams of relevant workflows and signaling pathways.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is frequently used to link highly potent cytotoxic drugs to monoclonal antibodies (mAbs). The resulting ADC can selectively target and kill cancer cells that overexpress a specific antigen, thereby minimizing off-target toxicity.
-
Targeted Nanoparticle Systems: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting moieties such as antibodies, peptides, or small molecules, enhancing their accumulation at the desired site of action.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize a targeting peptide to deliver a cytotoxic payload. This compound can serve as the bridge between the peptide and the drug.
-
Bioconjugation and Labeling: Beyond drug delivery, this linker is also used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins for various research applications.
Quantitative Data Presentation
The performance of a linker is critical to the overall efficacy and safety of a targeted drug delivery system. The following tables summarize key quantitative data related to the use of maleimide-based linkers, providing a comparative context for this compound.
| Linker Type | Antibody-Payload | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | Average Drug-to-Antibody Ratio (DAR) | Reference |
| Maleimide-based (for comparison) | Trastuzumab-vc-MMAE | >7 days (human plasma) | 0.028-0.170 nM (HER2+ cell lines) | ~4 | [1][2] |
| Maleimide-based (for comparison) | Trastuzumab-SMCC-DM1 | 9.9 days | Potent in HER2+ cells | 3.5 | [3][4] |
| Maleimide-based (for comparison) | Antibody-mc-vc-PABC-MMAE | >20% release in mouse plasma (6 days) | Varies with antibody and cell line | ~4 | [5][6] |
Note: Data for this compound specifically is often embedded within broader studies. The data above for comparable maleimide-based linkers provides a relevant performance benchmark.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug to an Antibody using this compound
This protocol describes the activation of the carboxylic acid of this compound to an NHS ester, followed by reaction with an amine-containing drug, and subsequent conjugation to a thiol-containing antibody.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing drug (e.g., Monomethyl Auristatin E - MMAE)
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Reaction buffers (e.g., Borate buffer, pH 8.5 for NHS ester reaction; Phosphate buffer, pH 6.5-7.5 for maleimide reaction)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Part A: Activation of this compound and Conjugation to Drug
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 eq.) and NHS (1.1 eq.) in anhydrous DMF.
-
Add DCC or EDC (1.1 eq.) to the solution and stir at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the this compound-NHS ester.
-
-
Conjugation to Amine-Containing Drug:
-
Dissolve the amine-containing drug (1 eq.) in anhydrous DMF or DMSO.
-
Add the this compound-NHS ester solution dropwise to the drug solution while stirring.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 eq.) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Upon completion, the drug-linker conjugate can be purified by reverse-phase HPLC.
-
Part B: Conjugation of Drug-Linker to Antibody
-
Antibody Reduction:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 10 to 20-fold molar excess of TCEP or DTT to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess reducing agent using a desalting column equilibrated with PBS, pH 7.2.
-
-
Maleimide-Thiol Conjugation:
-
Immediately after desalting, add the purified drug-linker conjugate (from Part A) to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker over the antibody is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
-
Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine or cysteine.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, solving a set of simultaneous equations.
-
The average DAR is the molar ratio of the drug to the antibody.
B. Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the conjugate.
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to ADCs with different numbers of drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR by integrating the peak areas for each species and calculating a weighted average.
C. Characterization by Mass Spectrometry (MS)
-
LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction).
-
The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of attached drug-linker molecules.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the application of this compound in targeted drug delivery.
References
- 1. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common problems in maleimide-thiol conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during maleimide-thiol conjugation reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
A1: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is protonated, reducing its nucleophilicity.[1]
-
Above pH 7.5: The maleimide (B117702) group becomes susceptible to hydrolysis, and it can react with amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[1]
Q2: Why is my maleimide reagent no longer reactive?
A2: The most common reason for a maleimide reagent to lose its reactivity is hydrolysis. The maleimide ring is susceptible to opening in aqueous solutions, especially at pH values above 7.5, forming an unreactive maleamic acid.[2] It is crucial to prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[3][4]
Q3: Do I need to reduce disulfide bonds before conjugation?
A3: Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols (-SH) before they can react with the maleimide. Disulfides do not react with maleimides. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).
Q4: Which reducing agent should I use, TCEP or DTT?
A4: TCEP is often preferred for maleimide conjugation reactions. Unlike DTT, TCEP is a thiol-free reducing agent, so it does not compete with the protein's thiols for reaction with the maleimide.[5][6] If DTT is used, it must be completely removed after reduction and before adding the maleimide reagent, typically by a desalting column. TCEP is also more stable, effective over a wider pH range, and less prone to air oxidation than DTT.[7][8]
Q5: What are the common side reactions in maleimide-thiol conjugation?
A5: The main side reactions include:
-
Maleimide Hydrolysis: As discussed in Q2, the maleimide ring can open, rendering it inactive.
-
Retro-Michael Reaction: The thioether bond formed between the thiol and maleimide is reversible and can lead to deconjugation. This is particularly problematic in environments with high concentrations of other thiols, like glutathione (B108866) in vivo.[9]
-
Thiazine (B8601807) Rearrangement: This can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[10][11][12] This side reaction is more prominent at neutral to basic pH.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conjugation Yield | 1. Maleimide Hydrolysis: Your maleimide reagent may have degraded due to exposure to moisture or inappropriate storage. 2. Insufficient Free Thiols: Disulfide bonds in your protein may not be fully reduced, or the free thiols may have re-oxidized. 3. Suboptimal Reaction pH: The pH of your reaction buffer is outside the optimal 6.5-7.5 range. 4. Presence of Competing Thiols: If using DTT for reduction, residual DTT will compete with your protein for the maleimide. 5. Incorrect Molar Ratio: The molar ratio of maleimide to protein may be too low. | 1. Use Fresh Reagents: Always prepare maleimide stock solutions fresh in anhydrous DMSO or DMF. 2. Ensure Complete Reduction: Use a sufficient excess of a reducing agent like TCEP. Perform the reaction under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[13] Quantify free thiols before and after reduction using Ellman's Assay. 3. Optimize pH: Ensure your reaction buffer is between pH 6.5 and 7.5 using a non-nucleophilic buffer like PBS, HEPES, or Tris.[3][13] 4. Remove Excess DTT: If using DTT, remove it thoroughly using a desalting column or dialysis before adding the maleimide. 5. Increase Molar Ratio: Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point.[3] |
| Conjugate is Unstable and Loses Activity Over Time | 1. Retro-Michael Reaction: The thioether bond is breaking, leading to deconjugation. This is accelerated in the presence of other thiols. | 1. Post-conjugation Hydrolysis: After conjugation, intentionally hydrolyze the succinimide ring by raising the pH to ~8.5 for a short period. The resulting ring-opened structure is more stable against the retro-Michael reaction.[14] 2. Use Stabilized Maleimides: Consider using next-generation maleimides designed for greater stability.[14] |
| Multiple Peaks on HPLC/LC-MS Analysis of the Conjugate | 1. Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, you may be seeing both the desired conjugate and the thiazine rearrangement product. 2. Incomplete Reaction or Purification: Unreacted protein and/or free maleimide reagent may be present. 3. Heterogeneity in Conjugation: If your protein has multiple cysteine residues, you may have a mixture of species with different degrees of labeling. | 1. Lower Reaction pH: Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to slow down the rate of thiazine rearrangement.[15] 2. Optimize Reaction and Purification: Ensure the conjugation reaction goes to completion and that your purification method (e.g., size exclusion chromatography, dialysis) is effective at removing unreacted components. 3. Site-Specific Mutagenesis: For more homogeneous conjugates, consider protein engineering to introduce a single, reactive cysteine at a specific site. |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
| Data synthesized from literature reports.[1] |
Table 2: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Thiol-Containing | No | Yes |
| Odor | Odorless | Strong, unpleasant |
| Stability in Air | Resistant to oxidation | Susceptible to oxidation |
| Effective pH Range | Wide (1.5 - 8.5) | Limited to >7.0 |
| Removal Before Maleimide Reaction | Not required | Required |
| Data synthesized from literature reports.[5][6][7][8][16] |
Table 3: Stability of Maleimide-Thiol Adducts in the Presence of Glutathione
| Conjugate Type | Half-life (in the presence of glutathione) | Notes |
| Maleimide-thiol adducts | 20 to 80 hours | Demonstrates greater stability compared to disulfide bonds.[17][18] |
| Disulfide bonds | 8 to 45 minutes | Significantly less stable in reducing environments.[17] |
| Data is dependent on the specific maleimide and thiol structures.[17][18][19][20] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol is for determining the concentration of free sulfhydryl groups in a protein or peptide solution.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer
-
Cysteine standards for standard curve (optional, for absolute quantification)
-
Spectrophotometer
Procedure:
-
Prepare a blank by adding a known volume of Reaction Buffer to a cuvette.
-
For each sample, add the same volume of the thiol-containing sample to a separate cuvette.
-
To each cuvette (blank and samples), add 50 µL of Ellman's Reagent Solution and mix well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the thiol concentration using the Beer-Lambert law (A = εbc), where A is the corrected absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette in cm, and c is the molar concentration of the thiol.[21]
Protocol 2: General Maleimide-Thiol Conjugation
This protocol provides a general framework for conjugating a maleimide-containing molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Degassed Conjugation Buffer: PBS, HEPES, or Tris, pH 7.0-7.5
-
TCEP solution (e.g., 10 mM)
-
Maleimide reagent stock solution (e.g., 10 mM in anhydrous DMSO or DMF)
-
Desalting column for purification
Procedure:
-
Dissolve the protein in the degassed Conjugation Buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution to reduce disulfide bonds.
-
Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
While the reduction is proceeding, prepare the maleimide stock solution.
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate from excess maleimide reagent and byproducts using a desalting column or other suitable chromatography method.
Protocol 3: Quantification of Maleimide Groups
This is a reverse assay to quantify the number of maleimide groups on a molecule.
Materials:
-
Maleimide-containing sample
-
A known, excess amount of a standard thiol solution (e.g., glutathione or cysteine)
-
Reagents for Ellman's Assay (see Protocol 1)
Procedure:
-
React the maleimide-containing sample with a known, excess concentration of the standard thiol solution. Allow the reaction to proceed to completion.
-
Using the Ellman's Assay protocol, quantify the amount of unreacted thiol remaining in the solution.
-
The amount of maleimide is calculated as the difference between the initial amount of thiol and the amount of unreacted thiol.[22]
Visualizations
Caption: General workflow for maleimide-thiol conjugation.
Caption: Competing pathways in maleimide reactions.
Caption: Mechanism of thiazine rearrangement side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. agscientific.com [agscientific.com]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 20. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. content.abcam.com [content.abcam.com]
How to prevent hydrolysis of 5-Maleimidovaleric acid during conjugation
Welcome to the technical support center for 5-Maleimidovaleric acid and other maleimide-based conjugations. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and prevent unwanted hydrolysis of the maleimide (B117702) group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of a water molecule. This reaction converts the maleimide into a maleamic acid derivative, which is unreactive towards thiol groups on proteins, peptides, or other molecules. This loss of reactivity is a significant problem as it reduces or completely inhibits the desired conjugation, leading to low yields of the final conjugate.[1] The rate of this hydrolysis is highly dependent on pH.[1][2]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
A2: The optimal pH for the reaction between a maleimide and a thiol (such as a cysteine residue on a protein) is between 6.5 and 7.5 .[1][3] This pH range offers the best compromise between two competing factors:
-
Reaction Rate: The thiol-maleimide reaction rate is faster at slightly alkaline pH as the thiolate anion (S⁻), which is more prevalent at higher pH, is the reactive species.
-
Maleimide Stability: The rate of maleimide hydrolysis significantly increases at pH values above 7.5.[1][4]
Maintaining the pH within this specific window is critical for maximizing conjugation efficiency while minimizing the loss of the maleimide reagent to hydrolysis.[3]
Q3: How should I prepare and store my this compound stock solution?
A3: To prevent premature hydrolysis, this compound and other maleimide-containing reagents should be dissolved in a dry, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5] Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[1] For short-term storage, unused stock solutions in anhydrous solvent can be kept at -20°C for up to one month, protected from light and moisture.[5][6]
Q4: Besides hydrolysis of the maleimide, what other side reactions should I be aware of?
A4: Beyond hydrolysis, other potential side reactions include:
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][4]
-
Retro-Michael Reaction (Deconjugation): The thioether bond formed between the maleimide and the thiol is potentially reversible. In an environment rich in other thiols (like glutathione (B108866) in vivo), the conjugated molecule can be transferred to these other thiols, leading to payload loss and potential off-target effects.[1][3]
-
Oxidation of Thiols: The target thiol groups on your protein or molecule can be oxidized to form disulfide bonds, which do not react with maleimides.[7][8] It is crucial to work with reduced thiols.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolyzed Maleimide: The this compound was exposed to aqueous buffer for too long before the reaction.[1] | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before starting the conjugation.[1][5] |
| 2. Incorrect pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[1][4] | Verify the pH of your reaction buffer. Use stable, non-nucleophilic buffers like PBS, HEPES, or Tris within the 6.5-7.5 range.[5][7] | |
| 3. Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds.[7][8] | Pre-reduce the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature.[1][6] Degas buffers to minimize re-oxidation.[7] | |
| 4. Low Molar Ratio: Insufficient excess of the maleimide reagent. | Increase the molar excess of the this compound to the protein. A starting point of a 10-20 fold molar excess is recommended.[1][6] | |
| Conjugate is Unstable / Loses Payload | 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to thiol exchange.[1][9] | Induce hydrolysis of the thiosuccinimide ring after the initial conjugation is complete. Adjust the pH to 8.5-9.0 and incubate to form a stable, ring-opened product that is resistant to deconjugation.[1][10] |
| 2. In-vivo Thiol Exchange: High concentrations of thiols like glutathione are causing deconjugation.[9] | Consider using next-generation maleimides designed for rapid post-conjugation hydrolysis or other linker technologies that form more stable bonds.[11] |
Visualizing the Problem: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. d-nb.info [d-nb.info]
- 10. communities.springernature.com [communities.springernature.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting low conjugation efficiency with 5-Maleimidovaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low conjugation efficiency using 5-Maleimidovaleric acid.
Troubleshooting Guide
Low conjugation efficiency can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Conjugation Detected
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Maleimide (B117702) | The maleimide group is susceptible to hydrolysis in aqueous solutions, rendering it inactive.[1][2] Prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[3] |
| Oxidized or Inaccessible Thiols | Cysteine residues may form disulfide bonds, which do not react with maleimides.[2][4] Perform a pre-reduction step using a non-thiol-based reducing agent like TCEP to expose free sulfhydryl groups.[2] |
| Suboptimal pH | The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][5][6] At pH levels below 6.5, the reaction rate decreases significantly, while at pH levels above 7.5, the maleimide can react with amines, and the rate of hydrolysis increases.[2][6] |
| Presence of Competing Thiols | Buffers or other reagents containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with the maleimide.[7] Ensure all buffers and solutions are free of extraneous thiol-containing compounds. |
| Interference from Reducing Agents | Although often considered compatible, TCEP can react directly with maleimides, reducing the conjugation yield.[8][9] It is highly recommended to remove excess TCEP after disulfide reduction and before adding the maleimide reagent.[8] |
| Insufficient Molar Ratio of Maleimide | A low molar ratio of the maleimide linker to the thiol-containing molecule can lead to incomplete conjugation. A 10 to 20-fold molar excess of the maleimide dye to the protein is a common starting point.[10] |
| Low Reaction Temperature or Time | The reaction is typically carried out for 2 hours at room temperature or overnight at 2-8°C for more sensitive proteins.[10] Insufficient incubation time or low temperature can result in incomplete conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5][6] Within this range, the reaction with thiols is highly efficient and chemoselective. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][3]
Q2: My maleimide reagent has been stored in an aqueous buffer. Can I still use it?
A2: It is not recommended. The maleimide ring is susceptible to hydrolysis in aqueous solutions, which opens the ring to form a non-reactive maleamic acid derivative.[1][5] To ensure high reactivity, always prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For long-term storage, dissolve the maleimide in a dry, anhydrous solvent like DMSO or DMF and store at -20°C.[1][11]
Q3: I need to reduce disulfide bonds in my protein before conjugation. Which reducing agent should I use?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it does not contain a thiol group and therefore does not directly compete with the protein's thiols for the maleimide.[2][11] However, recent studies have shown that TCEP can react with maleimides.[8][9] Therefore, it is best practice to remove excess TCEP after the reduction step, for example by using a desalting column, before adding your maleimide reagent.[8] Dithiothreitol (DTT) and β-mercaptoethanol should be avoided as their thiol groups will compete in the conjugation reaction.[7]
Q4: How can I confirm that my conjugation reaction was successful?
A4: The success of the conjugation can be assessed by determining the degree of labeling (DOL). This is often done using spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the absorbance of the conjugated molecule at its maximum absorbance wavelength.[10] Chromatographic methods like HPLC can also be used to separate the conjugate from the unreacted starting materials.[6]
Q5: What could be causing aggregation of my protein during the conjugation reaction?
A5: Protein aggregation during conjugation can be caused by several factors, including suboptimal buffer conditions, high concentrations of the protein or labeling reagent, or inherent instability of the protein. To mitigate aggregation, consider using protein-stabilizing additives in your buffer, such as 50-250 mM sucrose (B13894) or 5-20% (v/v) glycerol.[12] Optimizing the pH and reactant concentrations can also help.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Protein Preparation : Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[2][11]
-
TCEP Addition : Prepare a stock solution of TCEP. Add a 10-100 fold molar excess of TCEP to the protein solution.[2][11]
-
Incubation : Incubate the mixture for 20-30 minutes at room temperature.[2][11]
-
TCEP Removal : Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[8] This step is crucial to prevent TCEP from reacting with the maleimide.
Protocol 2: General Maleimide Conjugation to a Thiol-Containing Protein
-
Maleimide Preparation : Immediately before use, prepare a 10 mM stock solution of the maleimide-activated reagent in anhydrous DMSO or DMF.[10][11] Vortex briefly to ensure it is fully dissolved.[11]
-
Conjugation Reaction : Add the maleimide stock solution to the reduced and purified protein solution to achieve a final maleimide-to-protein molar ratio of 10:1 to 20:1.[10][11]
-
Incubation : Gently mix the reaction. If possible, flush the headspace of the reaction tube with an inert gas (e.g., nitrogen or argon) and seal it tightly.[11] Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[10]
-
Purification : Remove the excess, unreacted maleimide reagent from the conjugate using gel filtration, dialysis, or HPLC.[10]
Data Summary
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis and reaction with amines. | [5][6] |
| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive proteins to minimize degradation. | [6] |
| Reaction Time | 30 min - 2 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures may be necessary for sensitive proteins. | [6] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion. | [10] |
Table 2: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions | Reference(s) |
| < 6.5 | Slow | High | - | [6] |
| 6.5 - 7.5 | Optimal | High | Minimal | [6] |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis | [6] |
Visualizations
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Side reactions of maleimide linkers and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide (B117702) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The most common side reactions are:
-
Hydrolysis: The maleimide ring can open when exposed to water, especially at neutral to high pH. This can happen to the unreacted maleimide linker, rendering it inactive, or to the thiosuccinimide conjugate after formation, which can be a desirable outcome to prevent retro-Michael reactions.[1][2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[4][5][6][7][8] This is a significant issue for antibody-drug conjugates (ADCs).
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[2][3]
-
Reaction with Histidine: The imidazole (B134444) ring of histidine can also react with maleimides, although this is a less common side reaction compared to reaction with thiols and amines.[9]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[10]
Q2: My maleimide linker is not reacting with my protein's cysteine residues. What could be the cause?
A2: This issue, often manifesting as low conjugation efficiency, can stem from several factors:
-
Hydrolyzed Maleimide: Your maleimide linker may have been prematurely hydrolyzed and inactivated. Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates with increasing pH. Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[2]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds. Disulfides do not react with maleimides. Consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[2][3] At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines and the rate of hydrolysis increases.
-
Low Molar Ratio: The concentration of the maleimide linker may be too low. An excess of the maleimide reagent is generally used to drive the reaction to completion.[11]
Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
A3: Payload loss is often due to the retro-Michael reaction. To improve in-vivo stability, you can:
-
Induce Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, the succinimide (B58015) ring of the thioether adduct can be intentionally hydrolyzed. The resulting ring-opened structure is more stable and less susceptible to the retro-Michael reaction.[12][13][14] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[15]
-
Use Modified Maleimides: Certain "self-hydrolyzing" maleimides are designed to undergo rapid hydrolysis after conjugation at neutral pH.[1]
-
Thiazine Rearrangement for N-terminal Cysteines: If you are conjugating to an N-terminal cysteine, allowing the reaction to proceed for a longer time can promote the formation of a more stable thiazine ring.[10]
Troubleshooting Guides
Issue: Low Conjugation Yield
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Maleimide Hydrolysis | Prepare maleimide solutions fresh in a dry, water-miscible organic solvent (DMSO or DMF) and add to the reaction buffer immediately before use. Maintain the reaction pH between 6.5 and 7.5.[2][3] | See Protocol 2: General Maleimide Conjugation to a Protein. |
| Oxidized Cysteines | Pre-reduce the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[16][17][18][19][20] | See Protocol 1: TCEP Reduction of Protein Disulfide Bonds. |
| Suboptimal pH | Ensure the reaction buffer is between pH 6.5 and 7.5. Use non-amine, non-thiol containing buffers like PBS or HEPES.[11] | See Protocol 2: General Maleimide Conjugation to a Protein. |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide linker. Start with a 10-20 fold excess and optimize by testing a range of ratios (e.g., 2:1, 5:1, 10:1, 20:1).[11][21][22][23][24] | See Protocol 3: Optimizing Maleimide to Protein Molar Ratio. |
Issue: Poor In-Vivo Stability (Payload Loss)
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Retro-Michael Reaction | Induce hydrolysis of the thiosuccinimide ring post-conjugation by adjusting the pH to 8.5-9.0 and incubating until the reaction is complete, as monitored by mass spectrometry.[12][13][14][15] | See Protocol 4: Post-Conjugation Succinimide Ring Hydrolysis. |
| Thiol Exchange with Glutathione | Consider using maleimide linkers with electron-withdrawing N-substituents, which can accelerate post-conjugation ring-opening hydrolysis, leading to a more stable product.[25][26] | N/A |
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Half-life (t½) | Notes |
| 5.5 | 37 | Very Slow | High stability of the maleimide group.[27] |
| 7.4 | 22 | ~25 min | For a specific maleimide with an adjacent amino group.[1] |
| 7.4 | 37 | ~55 min | For N-phenyl maleimide.[1] |
| 7.4 | 37 | Rate constant: 6.55 x 10⁻⁵ s⁻¹ | For 8-arm-PEG10k-maleimide.[27] |
| 9.0 | 37 | Fast | Rapid ring opening observed.[27] |
| 9.2 | 37 | Complete hydrolysis in 14 h | For a PEGylated maleimide on an ADC.[1] |
Table 2: Kinetics of Retro-Michael Reaction (Thiol Exchange) with Glutathione
| Maleimide-Thiol Adduct | Half-life of Conversion (h) | Extent of Conversion (%) | Conditions |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 | 12.3 - 89.5 | Incubation with glutathione.[4][5] |
| NEM - N-acetylcysteine | 20 - 80 | 20 - 90 | Incubation with glutathione.[6][7] |
| N-phenyl maleimide (NPM) - MPA | 3.1 | ~90 | Incubation with glutathione.[4][5] |
| N-aminoethyl maleimide (NAEM) - MPA | 18 | ~12 | Incubation with glutathione.[4][5] |
| NEM - 4-mercaptohydrocinnamic acid | 3.6 | ~90 | Incubation with glutathione.[4][5] |
| NEM - N-acetyl-L-cysteine | 258 | ~1 | Incubation with glutathione.[4][5] |
Table 3: Selectivity of Maleimide Reactions: Thiols vs. Amines
| pH | Relative Reaction Rate (Thiol vs. Amine) | Notes |
| 6.5 - 7.5 | ~1000 : 1 | Highly chemoselective for thiols.[2][11] |
| > 7.5 | Decreased selectivity | Reaction with primary amines becomes competitive.[2][11] |
| > 8.5 | Reaction favors primary amines | Significant reaction with amines occurs.[3] |
Table 4: Influence of Maleimide:Thiol Molar Ratio on Conjugation Efficiency
| Maleimide:Thiol Molar Ratio | Molecule | Conjugation Efficiency (%) | Reaction Conditions |
| 2:1 | cRGDfK peptide | 84 ± 4 | 30 min, RT, 10 mM HEPES pH 7.0[21][22][23][24] |
| 5:1 | 11A4 nanobody | 58 ± 12 | 2 h, RT, PBS pH 7.4[21][22][23][24] |
| 10:1 - 20:1 | General Proteins | Recommended starting range | Varies with protein and linker[11] |
Experimental Protocols
Protocol 1: TCEP Reduction of Protein Disulfide Bonds
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP. Add a 10-100 fold molar excess of TCEP to the protein solution.[16]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.[18][19]
-
TCEP Removal (if necessary): While TCEP does not need to be removed before maleimide addition, if desired, it can be removed using a desalting column.
Protocol 2: General Maleimide Conjugation to a Protein
-
Protein Preparation: Ensure the protein is in a suitable buffer (pH 6.5-7.5, amine-free, and thiol-free). If necessary, perform a buffer exchange. If the protein has disulfide bonds, follow Protocol 1.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[11] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.
-
Purification: Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.
Protocol 3: Optimizing Maleimide to Protein Molar Ratio
-
Set up Parallel Reactions: Prepare several small-scale conjugation reactions in parallel.
-
Vary Molar Ratios: To each reaction, add a different molar excess of the maleimide reagent (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).
-
Incubate and Purify: Follow the incubation and purification steps outlined in Protocol 2 for all reactions.
-
Analyze Conjugation Efficiency: Analyze the degree of labeling for each reaction using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy (if the label is a chromophore).
Protocol 4: Post-Conjugation Succinimide Ring Hydrolysis
-
Complete Conjugation: Perform the maleimide conjugation reaction as described in Protocol 2 and purify the conjugate.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubation: Incubate the solution at room temperature or 37°C.[15]
-
Monitoring: Monitor the progress of the hydrolysis by mass spectrometry, looking for the expected mass increase corresponding to the addition of a water molecule.
-
Neutralization: Once the hydrolysis is complete, re-neutralize the solution to a suitable pH for storage or downstream applications (e.g., pH 7.0-7.5).
Visualizations
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disulfide reduction using TCEP reaction [biosyn.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. dynamic-biosensors.com [dynamic-biosensors.com]
- 19. broadpharm.com [broadpharm.com]
- 20. goldbio.com [goldbio.com]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 23. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Instability of the thiosuccinimide linkage and potential for retro-Michael reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability of the thiosuccinimide linkage in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in thiosuccinimide linkages?
A1: The primary cause of instability in the thiosuccinimide linkage, formed from the reaction of a thiol (e.g., from a cysteine residue) and a maleimide (B117702), is the retro-Michael reaction.[1][2] This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide.[1][2] In a biological environment rich in other thiols like glutathione (B108866) or serum albumin, the released maleimide-payload can react with these other molecules, leading to deconjugation, payload migration, and potential off-target toxicity.[1][2]
Q2: What factors influence the stability of the thiosuccinimide linkage?
A2: Several factors can significantly influence the stability of the thiosuccinimide linkage and the rate of the retro-Michael reaction:
-
pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.[1] The optimal pH for the initial conjugation reaction to ensure selectivity for thiols is between 6.5 and 7.5.[3]
-
Temperature: Higher temperatures accelerate the rate of the retro-Michael reaction.[1]
-
Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.[4]
-
Maleimide Substituents: The group attached to the nitrogen of the maleimide ring plays a crucial role. Electron-withdrawing groups, such as N-aryl substituents, can increase the rate of thiosuccinimide ring hydrolysis, which leads to a more stable, ring-opened product that is not susceptible to the retro-Michael reaction.[5][6][7]
Q3: What is the difference between the retro-Michael reaction and hydrolysis of the thiosuccinimide linkage?
A3: The retro-Michael reaction and hydrolysis are two competing pathways for the thiosuccinimide linkage. The retro-Michael reaction is a reversible degradation pathway that leads to deconjugation.[1][2] In contrast, hydrolysis is an irreversible reaction where the succinimide (B58015) ring is opened by water to form a stable maleamic acid thioether.[8] This ring-opened product is resistant to the retro-Michael reaction and is therefore a desired outcome for stabilizing the conjugate.[8]
Troubleshooting Guides
Problem 1: My antibody-drug conjugate (ADC) is showing significant payload loss in plasma stability assays.
-
Possible Cause: This is likely due to the retro-Michael reaction leading to deconjugation of the payload.[9] The payload can then be transferred to other thiol-containing molecules in the plasma, such as albumin.
-
Troubleshooting Steps:
-
Promote Hydrolysis: The most effective strategy to prevent the retro-Michael reaction is to promote the hydrolysis of the thiosuccinimide ring to the stable ring-opened form. This can be achieved by:
-
Post-conjugation Incubation: Incubate the ADC at a slightly basic pH (e.g., pH 8-9) for a controlled period after the initial conjugation.[1]
-
Use of N-Aryl Maleimides: Employ maleimide reagents with N-aryl substituents, which have been shown to significantly accelerate the rate of hydrolysis compared to traditional N-alkyl maleimides.[5][6][7]
-
-
Optimize Conjugation Site: The local chemical environment of the conjugation site on the protein can influence stability. If possible, explore different cysteine conjugation sites.
-
Perform a Thiol Exchange Assay: To confirm that the payload loss is due to the retro-Michael reaction, incubate your ADC with an excess of a small molecule thiol like glutathione and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS.
-
Problem 2: The conjugation reaction between my thiol-containing molecule and maleimide is inefficient, resulting in a low yield.
-
Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is a common issue if stock solutions are prepared in aqueous buffers and stored for extended periods.
-
Troubleshooting Steps:
-
Freshly Prepare Maleimide Solutions: Prepare maleimide reagent solutions in a dry, water-miscible, and biocompatible solvent such as DMSO or DMF immediately before use.
-
Control pH: Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5 for efficient and thiol-selective conjugation.[3]
-
Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, especially if the concentration of the thiol-containing molecule is low.
-
Quantitative Data
Table 1: Stability of Thiosuccinimide Linkages in the Presence of a Competing Thiol
| Maleimide Type | Competing Thiol | Incubation Conditions | % Deconjugation / Payload Loss | Reference |
| N-alkyl maleimide | Thiol-containing buffer | 37°C, 7 days | 35-67% | [10] |
| N-aryl maleimide | Thiol-containing buffer | 37°C, 7 days | <20% | [10] |
| Conventional maleimide-based ADC | Excess N-acetylcysteine (NAC) | 37°C, 21 days | ~31% | [9] |
| Maleamic methyl ester-based ADC | Excess N-acetylcysteine (NAC) | 37°C, 21 days | ~9% | [9] |
| Conventional maleimide-based ADC | Albumin solution (25 mg/mL) | 37°C, 14 days | High payload shedding | [9] |
| Maleamic methyl ester-based ADC | Albumin solution (25 mg/mL) | 37°C, 14 days | ~3.8% payload shedding | [9] |
Table 2: Half-lives of Thiosuccinimide Adducts
| Adduct | Conditions | Half-life (t½) | Reference |
| N-ethylmaleimide conjugated to 4-mercaptophenylacetic acid | Incubated with glutathione | 20-80 hours | [11] |
| Ring-opened thiosuccinimide products | Not specified | > 2 years | [8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for ADCs by LC-MS
This protocol provides a general framework for assessing the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
-
Materials:
-
ADC of interest
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), draw an aliquot of the plasma sample.
-
Capture the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to assess the stability of the ADC.
-
Protocol 2: Thiol Exchange Assay
This assay confirms the susceptibility of a thiosuccinimide linkage to the retro-Michael reaction.
-
Materials:
-
Thiol-maleimide conjugate of interest
-
Excess of a competing small molecule thiol (e.g., glutathione, N-acetylcysteine)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
-
Procedure:
-
Incubate the thiol-maleimide conjugate with a significant molar excess of the competing thiol in the reaction buffer at 37°C.
-
At various time points, take an aliquot of the reaction mixture.
-
Analyze the aliquot by HPLC or LC-MS to monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak corresponding to the new conjugate formed with the competing thiol.
-
Quantify the amount of payload transfer over time to determine the rate of the thiol exchange reaction.
-
Visualizations
Caption: The retro-Michael reaction pathway leading to thiosuccinimide instability.
Caption: Stabilization of the thiosuccinimide linkage via hydrolysis.
Caption: General workflow for assessing ADC stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the selective reaction of maleimides with thiols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a selective maleimide (B117702) reaction with thiols?
The optimal pH range for a selective thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with other nucleophilic groups like amines (e.g., lysine (B10760008) residues).[1][4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][4][5]
Q2: What happens if I perform the conjugation at a pH below 6.5?
Below pH 6.5, the rate of the maleimide-thiol reaction is significantly reduced.[5] This is because the thiol group (R-SH) is more likely to be protonated, which decreases its nucleophilicity and thus its reactivity with the maleimide.[5]
Q3: What are the consequences of performing the conjugation at a pH above 7.5?
At pH values above 7.5, the selectivity of the maleimide for thiols decreases. The reaction with primary amines, such as the side chain of lysine residues, becomes more competitive.[3][4][5] Additionally, the maleimide group itself becomes more susceptible to hydrolysis, where the maleimide ring opens to form a non-reactive maleamic acid, preventing conjugation.[3][6][7]
Q4: My maleimide reagent is not reacting. What are the possible causes?
Several factors could lead to low or no conjugation efficiency:
-
Hydrolyzed Maleimide: Maleimides are susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH.[3][7] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[3] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[3]
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein or molecule may have formed disulfide bonds, which do not react with maleimides.[3][8] A pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended.[1][3][8] The cysteine residues might also be buried within the protein structure and therefore inaccessible.
-
Incorrect pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][3]
-
Suboptimal Molar Ratio: A 10-20 fold molar excess of the maleimide reagent to the thiol-containing molecule is a common starting point, but this may need to be optimized for your specific reactants.[1][5]
Q5: How can I improve the stability of the maleimide-thiol conjugate?
The resulting succinimidyl thioether bond can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[3][9][10] To improve stability, you can:
-
Induce Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, the pH of the conjugate solution can be adjusted to 8.5-9.0.[3] This promotes the hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[11][12]
-
Thiazine (B8601807) Rearrangement for N-terminal Cysteines: If you are conjugating to an N-terminal cysteine, the initial adduct can rearrange to a more stable six-membered thiazine ring.[3][13] This rearrangement can be facilitated by incubating the reaction mixture for an extended period (e.g., 24 hours) at 25°C after the initial conjugation at pH 7.4.[3][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive maleimide reagent due to hydrolysis. | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][3] |
| Oxidized thiols (disulfide bonds). | Reduce disulfide bonds prior to conjugation using a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[3][8] | |
| Incorrect reaction buffer pH. | Ensure the pH of the reaction buffer is between 6.5 and 7.5 using a calibrated pH meter.[1] Suitable buffers include PBS, HEPES, or Tris.[1] | |
| Suboptimal molar ratio of reactants. | Start with a 10-20 fold molar excess of the maleimide reagent to the thiol and optimize as needed.[1][5] | |
| Lack of Selectivity (Reaction with Amines) | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[1][3] |
| Formation of Thiazine Rearrangement Product | Conjugation to an N-terminal cysteine at neutral or basic pH. | If the thiazine product is undesired, perform the conjugation under acidic conditions (e.g., pH 5.0) to suppress the rearrangement.[13][15] Alternatively, if a stable conjugate is desired, the rearrangement can be intentionally promoted.[3][14] |
| Instability of the Conjugate (Retro-Michael Reaction) | The thioether bond is reversible in the presence of other thiols. | After the initial conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable product.[3] |
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Side Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[5] |
Table 2: Thiazine Formation from N-terminal Cysteine Conjugates at Different pH Values
| pH | Time (h) | % Conversion to Thiazine (for CGF-MPA conjugate) |
| 5.0 | 24 | 0.1%[13] |
| 7.3 | 24 | Extensive conversion[13] |
| 8.4 | 24 | ~90%[13] |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, Tris).[8][16] The protein concentration is typically between 1-10 mg/mL.[16]
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the solution. Incubate for 20-30 minutes at room temperature.[3][8]
-
-
Preparation of Maleimide Solution:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the thiol-containing solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[1][5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7] If the maleimide is fluorescent, protect the reaction from light.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent using a desalting column, dialysis, or size-exclusion chromatography.[10]
-
Protocol for Post-Conjugation Stabilization by Hydrolysis
-
Initial Conjugation:
-
Perform the maleimide-thiol conjugation as described in the general protocol.
-
-
pH Adjustment:
-
After the initial reaction and purification, adjust the pH of the conjugate solution to 8.5-9.0.[3]
-
-
Incubation:
-
Incubate the solution at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[3]
-
-
Neutralization:
-
Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[3]
-
Visualizations
Caption: pH optimization for selective maleimide-thiol reaction.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Common side reactions in maleimide-thiol chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. lumiprobe.com [lumiprobe.com]
Thiazine formation as a side reaction in maleimide conjugation and its prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding thiazine (B8601807) formation, a common side reaction in maleimide (B117702) conjugation to N-terminal cysteines.
Frequently Asked Questions (FAQs)
Q1: What is thiazine formation in the context of maleimide conjugation?
A1: Thiazine formation is an intramolecular rearrangement that occurs after the initial successful Michael addition of a thiol from an N-terminal cysteine to a maleimide. The free N-terminal amine attacks the succinimide (B58015) ring of the conjugate, leading to a stable, six-membered thiazine ring. This structural change can alter the properties of the resulting bioconjugate.[1][2]
Q2: What are the primary factors that promote thiazine formation?
A2: The primary factor promoting thiazine formation is pH. Basic conditions (pH > 7.5) significantly accelerate the rate of this rearrangement.[1][2][3] The presence of a free primary amine at the N-terminus of the cysteine-containing peptide or protein is a prerequisite for this reaction.[2][4] The amino acid sequence adjacent to the N-terminal cysteine can also influence the rate of formation.[3][4]
Q3: How can I detect if thiazine formation has occurred in my experiment?
A3: Thiazine formation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the thiazine product will typically have a different retention time than the desired succinimidyl thioether conjugate. Tandem mass spectrometry (MS/MS) can provide unambiguous confirmation due to a unique fragmentation pattern of the thiazine ring.[3][4]
Q4: Is thiazine formation always an undesirable side reaction?
A4: While often considered an unexpected modification, the resulting thiazine structure can be more stable than the initial thiosuccinimide linkage, showing reduced susceptibility to retro-Michael reactions and thiol exchange in vivo.[5] For some applications, intentionally promoting thiazine formation could be advantageous for creating more stable bioconjugates.[1][5]
Troubleshooting Guide
Problem 1: I see an unexpected peak in my HPLC analysis after maleimide conjugation to an N-terminal cysteine.
-
Possible Cause: This new peak could be the thiazine rearrangement product.
-
Troubleshooting Steps:
-
Analyze by Mass Spectrometry: Determine the mass of the species in the unexpected peak. The thiazine product is an isomer of the desired conjugate and will have the same mass.
-
Perform Tandem MS (MS/MS): Fragment the ion of interest. The thiazine derivative will exhibit a characteristic fragmentation pattern, allowing for its unambiguous identification.[3][4]
-
Vary the pH: Analyze samples of your conjugation reaction incubated at different pH values (e.g., 5.5, 7.4, and 8.5). You should observe an increase in the intensity of the unexpected peak at higher pH if it is the thiazine product.[3]
-
Problem 2: My conjugation efficiency is low, and I suspect thiazine formation is the culprit.
-
Possible Cause: While thiazine formation happens after the initial conjugation, the conditions promoting it (higher pH) can also lead to other side reactions like maleimide hydrolysis, which reduces the amount of reactive maleimide available for conjugation.
-
Troubleshooting Steps:
-
Optimize pH: Perform the conjugation at a slightly acidic pH (6.5-7.0) to favor the thiol-maleimide reaction while minimizing both hydrolysis and the rate of thiazine rearrangement.[6][7]
-
Control Reaction Time: Keep the reaction time as short as possible to achieve sufficient conjugation while limiting the time for the subsequent rearrangement to occur. Monitor the reaction progress using HPLC.
-
Purify Promptly: Purify the conjugate immediately after the reaction is complete to remove it from conditions that might promote rearrangement.
-
Problem 3: How can I prevent or minimize thiazine formation during my conjugation?
-
Solution 1: pH Control: The most straightforward method is to perform the conjugation at an acidic pH (e.g., 5.0-6.0).[8] Protonation of the N-terminal amine at acidic pH prevents it from acting as a nucleophile, thus inhibiting the rearrangement.[2]
-
Solution 2: N-terminal Acetylation: "Capping" the N-terminal amine by acetylation completely prevents thiazine formation as the nucleophilic primary amine is converted to a non-reactive amide.[9][10]
-
Solution 3: Peptide/Protein Design: If possible, avoid using an N-terminal cysteine for conjugation. Placing the cysteine residue at an internal position or at the C-terminus will prevent this specific side reaction.
Quantitative Data Summary
The rate of thiazine formation is highly dependent on the reaction conditions and the peptide sequence. The following tables summarize the quantitative impact of pH and the amino acid adjacent to the N-terminal cysteine on the extent of this side reaction.
Table 1: Effect of pH on Thiazine Formation
| pH | % Thiazine Formation after 24 hours (for CGF-MPA conjugate) |
| 5.0 | Minimal (negligible conversion) |
| 7.3 | ~70% |
| 8.4 | ~90% |
Data sourced from a study on a tripeptide model system (H-Cys-Gly-Phe-OH) conjugated with 3-maleimidopropionic acid (MPA).[3]
Table 2: Influence of Adjacent Amino Acid on Thiazine Formation Rate at pH 7.3
| Peptide Sequence (CXF-MPA) | % Thiazine Conversion after 1 hour |
| CGF-MPA | 6.1% |
| CEF-MPA | 3.4% |
| CKF-MPA | 8.7% |
| CSF-MPA | 4.8% |
| CLF-MPA | 4.3% |
Data shows the percentage of the succinimidyl thioether conjugate that converted to the thiazine form after 1 hour at pH 7.3.[3]
Experimental Protocols
Protocol 1: Maleimide Conjugation at Acidic pH to Minimize Thiazine Formation
-
Buffer Preparation: Prepare a conjugation buffer of 100 mM sodium acetate (B1210297) or MES at pH 5.5.[8]
-
Peptide/Protein Preparation: Dissolve the N-terminal cysteine-containing peptide or protein in the conjugation buffer to a final concentration of 1-5 mg/mL.[8] If disulfide bonds are present, pre-reduce the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[1]
-
Maleimide Reagent Preparation: Dissolve the maleimide reagent in an organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.[8]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.[8]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. Note that the reaction may be slower at this acidic pH compared to neutral pH.[8]
-
Quenching: Add a quenching solution (e.g., N-acetylcysteine or L-cysteine) to a final concentration of a 10-fold molar excess over the initial maleimide concentration to consume any unreacted maleimide.[8]
-
Purification: Purify the conjugate from excess reagents using appropriate chromatographic methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.[8]
Protocol 2: N-terminal Acetylation of Peptides
-
Reagent Preparation: Prepare an acetylation reagent of 10% acetic anhydride (B1165640) in N,N-Dimethylformamide (DMF).[10][11]
-
Peptide Preparation: If the peptide is on a solid-phase resin, wash the resin with dichloromethane (B109758) (DCM).[11] If the peptide is in solution, dissolve it in a suitable buffer like 50 mM ammonium (B1175870) bicarbonate.[12]
-
Acetylation Reaction (In Solution): To the peptide solution (e.g., 1 nmol in 20 µL), add a 2.5-fold volume of an acetylation reagent made of 20 µL acetic anhydride in 60 µL methanol. Let the reaction proceed for one hour at room temperature.[12]
-
Acetylation Reaction (On Resin): Add the 10% acetic anhydride in DMF solution to the resin-bound peptide and react for 20 minutes.[11]
-
Work-up: For in-solution reactions, lyophilize the sample to dryness.[12] For on-resin reactions, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.[11] The peptide can then be cleaved from the resin.
-
Analysis: Confirm the successful acetylation (a mass increase of 42 Da) by mass spectrometry.[12]
Protocol 3: Analytical Detection of Thiazine Formation by HPLC-MS/MS
-
Sample Preparation: Dilute an aliquot of the conjugation reaction mixture with a solvent suitable for reverse-phase chromatography (e.g., 0.1% formic acid in water/acetonitrile).[8]
-
UHPLC Conditions:
-
Column: C18 column suitable for peptide or protein separation.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: Develop a suitable gradient to separate the unreacted peptide/protein, the desired conjugate, and the potential thiazine byproduct.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Full Scan (MS1): Confirm that the mass of the potential thiazine peak corresponds to the expected mass of the conjugate.
-
Product Ion Scan (MS/MS): Select the parent ion mass of the conjugate and fragment it. Compare the fragmentation pattern to known patterns for the succinimidyl thioether and the thiazine ring to confirm the identity of the peak.[3][4]
-
Visualizations
Caption: Chemical mechanism of thiazine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. N-terminal modification - MOL Changes [molchanges.com]
- 10. cem.de [cem.de]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. ionsource.com [ionsource.com]
Technical Support Center: Enhancing the Stability of Antibody-Drug Conjugates with Maleimide Linkers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of antibody-drug conjugates (ADCs) synthesized using maleimide-based linkers. The inherent instability of the maleimide-thiol linkage, primarily due to the retro-Michael reaction, can lead to premature drug release, impacting ADC efficacy and safety.[1][2][3][4][5] This guide provides practical solutions, detailed experimental protocols, and frequently asked questions to address these challenges.
Troubleshooting Guide
This section addresses common problems encountered during the development and characterization of maleimide-based ADCs.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches | 1. Incomplete Conjugation Reaction: Insufficient reaction time, suboptimal pH, or inadequate molar ratio of linker-payload to antibody.[6] 2. Side Reactions: Reaction of maleimide (B117702) with other nucleophiles (e.g., lysine (B10760008) residues at pH > 7.5).[5][6][] 3. Incomplete Reduction of Disulfide Bonds: If conjugating to native cysteines, residual disulfide bonds will result in a lower DAR.[6] | 1. Optimize Conjugation Conditions: a. pH Control: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide specificity.[5][6][] b. Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload (e.g., 5:1 to 10:1) to drive the reaction to completion.[8] c. Reaction Time & Temperature: Increase the reaction time or temperature as needed, while monitoring for potential aggregation. 2. Ensure Complete Disulfide Reduction: Use an adequate concentration of a reducing agent like TCEP or DTT and confirm complete reduction before conjugation.[6] 3. Purification: Implement a robust purification method such as size exclusion chromatography (SEC) or affinity chromatography to remove unreacted linker-payload.[6] |
| Premature Payload Release in Plasma Stability Studies | 1. Retro-Michael Reaction: The thiosuccinimide linkage is susceptible to reversal, especially in the presence of endogenous thiols like glutathione (B108866) and albumin.[1][2][3][4][5] 2. Enzymatic Degradation: Contaminating proteases may cleave the linker or the antibody.[9] | 1. Confirm Deconjugation Mechanism: Use LC-MS to analyze the ADC after plasma incubation to identify payload loss and potential transfer to plasma proteins like albumin.[6] 2. Implement a Stabilization Strategy: a. Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide (B58015) ring to the more stable maleamic acid form.[6][10] Monitor this conversion by LC-MS. b. Use Stabilized Maleimides: Synthesize the ADC with next-generation maleimides (e.g., N-aryl or di-substituted maleimides) that are designed for enhanced stability.[11] 3. Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small-molecule thiol (e.g., glutathione) and monitor payload transfer by HPLC or LC-MS to confirm susceptibility to thiol exchange.[5][6] |
| ADC Aggregation During or After Conjugation | 1. Increased Hydrophobicity: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to aggregation.[1][3][4][12] 2. Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can promote aggregation.[9] 3. High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation.[4][9][12] 4. Environmental Stress: Freeze-thaw cycles, elevated temperatures, and mechanical stress can induce aggregation.[9] | 1. Monitor Aggregation Levels: Use Size Exclusion Chromatography (SEC) to quantify high molecular weight species (aggregates).[13][14][15][16] 2. Optimize Formulation Buffer: a. pH and Ionic Strength: Screen different buffer pH values and salt concentrations (e.g., 150 mM NaCl) to minimize aggregation.[9] b. Excipients: Consider adding stabilizing excipients like sucrose (B13894) or polysorbates. 3. Control DAR: Optimize the conjugation reaction to achieve a lower, more homogeneous DAR if aggregation is a persistent issue. 4. Handle with Care: Aliquot ADCs for single use to avoid repeated freeze-thaw cycles.[9] Avoid vigorous shaking or stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem for maleimide-based ADCs?
A1: The retro-Michael reaction is the reversal of the Michael addition that forms the bond between the maleimide linker and the cysteine thiol on the antibody.[1][2][3][4] This reversal leads to the deconjugation of the drug-linker from the antibody. In a biological environment, the released drug-linker can then react with other thiol-containing molecules, such as glutathione or albumin, leading to off-target toxicity and reduced therapeutic efficacy.[5]
Q2: How can I improve the stability of the maleimide-thiol linkage?
A2: Several strategies can be employed to enhance the stability of the maleimide-thiol linkage:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[10] This can be achieved by a post-conjugation incubation at a slightly alkaline pH (e.g., 8.5-9.0).[6]
-
Use of Self-Hydrolyzing Maleimides: These are engineered maleimides with substituents that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[17]
-
Employ Next-Generation Maleimides (NGMs):
-
N-Aryl Maleimides: The addition of an N-phenyl or N-fluorophenyl group to the maleimide accelerates thiosuccinimide hydrolysis, leading to a more stable conjugate.[11][18]
-
Di-substituted Maleimides: Maleimides with substitutions on the double bond, such as dibromomaleimides, can re-bridge disulfide bonds, forming a stable covalent linkage.
-
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
A3: The DAR is a critical quality attribute of an ADC. A higher DAR can increase the ADC's potency but often at the expense of its stability.[9] The conjugation of multiple, often hydrophobic, drug-linkers can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][4][12] Therefore, it is crucial to find a balance between a sufficiently high DAR for efficacy and a level that does not compromise the ADC's stability and pharmacokinetic properties.
Q4: What are the best analytical methods to assess ADC stability?
A4: A combination of analytical techniques is typically used to characterize ADC stability:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR and the distribution of different drug-loaded species.[19][20][][22][23]
-
Size Exclusion Chromatography (SEC): The primary method for quantifying aggregates and fragments.[13][14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the intact mass of the ADC, allowing for the confirmation of DAR and the identification of degradation products, including deconjugated species.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify the light and heavy chains of the ADC after reduction, providing information on the distribution of the drug-linker.
Quantitative Data on Linker Stability
The stability of the thiol-maleimide linkage is highly dependent on the specific maleimide derivative used. The following table summarizes publicly available data on the stability of different linkers.
| Linker Type | Deconjugation in Human Serum (7 days @ 37°C) | Reference |
| N-Alkyl Maleimide | 35-67% | [11] |
| N-Aryl Maleimide | < 20% | [11] |
Note: The exact level of deconjugation can vary depending on the specific antibody, conjugation site, and payload.
Experimental Protocols
Protocol 1: Thiol Exchange Assay to Evaluate Linker Stability
This protocol assesses the stability of a maleimide conjugate in the presence of a physiologically relevant thiol, such as glutathione (GSH).
Materials:
-
ADC of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Prepare a solution of the ADC at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
To initiate the stability study, add GSH to the ADC solution to a final concentration of 5 mM (a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the intact ADC peak and the potential appearance of peaks corresponding to the transfer of the payload to GSH.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and the distribution of drug-loaded species.
Materials:
-
HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, etc.). Species with higher DAR values will have longer retention times.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of species) / Σ (Total Peak Area)
Protocol 3: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a method for quantifying aggregates in an ADC sample.
Materials:
-
SEC HPLC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject 10-20 µL of the prepared sample.
-
Run the chromatography under isocratic conditions.
-
Monitor the eluent at a UV wavelength of 280 nm.
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Visualizations
References
- 1. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellmosaic.com [cellmosaic.com]
- 22. researchgate.net [researchgate.net]
- 23. waters.com [waters.com]
How to handle and store 5-Maleimidovaleric acid to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing 5-Maleimidovaleric acid to maintain its reactivity. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C, protected from light and moisture.[1][2] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the maleimide (B117702) group.
Q2: How should I prepare a stock solution of this compound?
A2: It is crucial to use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare stock solutions. A common stock concentration is 10 mM. The solution should be prepared fresh for immediate use whenever possible.
Q3: How should I store the stock solution?
A3: If a stock solution must be stored, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for no longer than one month, protected from light. The maleimide group is susceptible to hydrolysis in the presence of water, so prolonged storage in solution is not recommended. Aqueous solutions should be used immediately and cannot be stored.
Q4: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A4: The ideal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. In this range, the reaction is highly specific for thiol groups. At a pH above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation. Below a pH of 6.5, the reaction rate with thiols is significantly reduced.
Q5: Can I use buffers containing thiols, like DTT or 2-mercaptoethanol, in my conjugation reaction?
A5: No, buffers containing thiol-based reducing agents must be avoided as they will compete with your target molecule for reaction with the maleimide group. If reduction of disulfide bonds is necessary, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a suitable alternative as it does not contain a thiol group. If DTT must be used, it must be removed by dialysis or a desalting column before adding the this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of this compound: The maleimide ring is susceptible to opening in the presence of water. 2. Oxidation of thiols: Free thiol groups on the target molecule may have oxidized to form disulfide bonds. 3. Incorrect pH of reaction buffer: The pH may be too low, slowing down the reaction rate. 4. Presence of competing thiols: The buffer or other components may contain thiol-containing compounds. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. 2. Reduce disulfide bonds using a non-thiol reducing agent like TCEP prior to conjugation. Degas buffers and consider flushing the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. 4. Use thiol-free buffers and ensure all components are free of thiol-containing contaminants. |
| Non-Specific Conjugation | 1. Reaction with amines: The reaction pH may be too high ( > 7.5), leading to the reaction of the maleimide group with primary amines. | 1. Maintain the reaction pH at or below 7.5 to ensure specificity for thiol groups. |
| Precipitation of Reagents | 1. Low solubility: The target molecule or the conjugate may have limited solubility in the reaction buffer. 2. Incorrect solvent for stock solution: The organic solvent from the stock solution may be causing precipitation when added to the aqueous buffer. | 1. Perform a small-scale solubility test before your main experiment. Consider using a buffer with a different composition or adding a small amount of a co-solvent. 2. Ensure the volume of the organic stock solution added to the aqueous buffer is minimal to avoid precipitation. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in public literature. The following table provides general stability and storage guidelines for maleimide compounds based on available technical information.
| Parameter | Condition | Recommendation/Observation |
| Storage (Solid) | -20°C, desiccated, protected from light | Recommended for long-term stability. |
| Room Temperature, sealed and dry | Suitable for short-term storage as per some suppliers.[3] | |
| Storage (Stock Solution) | Anhydrous DMSO or DMF at -20°C | Stable for up to one month. |
| Aqueous Buffer | Highly unstable; use immediately. | |
| Reaction pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol conjugation. |
| > 7.5 | Increased rate of hydrolysis and potential for side reactions with amines. | |
| < 6.5 | Significantly reduced reaction rate with thiols. |
Experimental Protocol: Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Thiol-containing peptide
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), 100 mM, pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Prepare the Peptide Solution:
-
Dissolve the thiol-containing peptide in degassed PBS to a final concentration of 1-10 mg/mL.
-
If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Mix gently and incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as mass spectrometry or HPLC.
-
Visualizations
References
Removing unreacted 5-Maleimidovaleric acid after conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 5-Maleimidovaleric acid following protein conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Residual unreacted this compound can lead to several downstream issues. These include:
-
Inaccurate characterization: The presence of the unreacted linker can interfere with analytical techniques used to determine the drug-to-antibody ratio (DAR) or other conjugation metrics.
-
Reduced therapeutic efficacy: Free linker molecules can potentially compete with the conjugated protein for binding to target sites, although this is less common.
-
Potential for toxicity: Unreacted small molecules may exhibit off-target effects or toxicity.[1]
-
Interference with downstream processing: Excess linker can interfere with subsequent formulation or analytical steps.
Q2: What are the primary methods for removing small molecules like this compound from protein conjugates?
A2: The most common and effective methods for purifying protein conjugates and removing small molecule impurities are based on size differences. These include:
-
Dialysis: A process where a semi-permeable membrane allows the diffusion of small molecules out of the sample while retaining the larger protein conjugate.[2][3][4]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[5][6][7] Larger molecules like the conjugate elute first, while smaller molecules like the unreacted linker are retained longer.
-
Tangential Flow Filtration (TFF): A rapid and efficient filtration method where the sample solution flows parallel to a membrane surface.[8][9] Small molecules pass through the membrane (permeate), while the larger conjugate is retained (retentate).[8]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on several factors, including sample volume, desired purity, process time, and available equipment. The table below provides a comparison to aid in your decision-making.
Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2][4] | Separation based on hydrodynamic volume as molecules pass through a porous resin.[5][6] | Pressure-driven separation where the sample flows tangentially across a membrane.[8][9] |
| Typical Protein Recovery | >90% | >95% | >95% |
| Efficiency of Small Molecule Removal | Good to Excellent (dependent on buffer exchange frequency and volume).[4] | Excellent | Excellent |
| Processing Time | Slow (several hours to overnight).[10] | Fast (minutes to a few hours). | Very Fast (can be significantly faster than dialysis).[11] |
| Scalability | Easily scalable for various lab volumes.[2] | Scalable, but may require different columns for different scales. | Highly scalable from lab to process scale.[11] |
| Sample Dilution | Can result in sample dilution. | Can result in sample dilution. | Can be used for concentration.[8] |
| Key Advantage | Simple, gentle, and requires minimal specialized equipment.[2] | High resolution and provides analytical data on aggregation and purity.[7] | Fast, efficient, and allows for simultaneous concentration and buffer exchange (diafiltration).[9][11] |
Troubleshooting Guides
Problem 1: Residual Unreacted this compound Detected After Purification
| Possible Cause | Recommended Solution |
| Insufficient Buffer Exchange (Dialysis) | Increase the volume of the dialysis buffer (at least 100-fold the sample volume is recommended) and the frequency of buffer changes.[2] An overnight dialysis step with a final buffer change can be effective.[12] |
| Inadequate Column Resolution (SEC) | Ensure the column is properly packed and equilibrated. Optimize the flow rate; a slower flow rate can improve resolution.[13] Select a resin with a fractionation range appropriate for separating your conjugate from the small molecule. |
| Insufficient Diavolumes (TFF) | Perform additional diafiltration volumes (typically 5-10 diavolumes are sufficient) to wash out the remaining small molecules.[12] |
| Membrane Fouling (TFF) | Clean the TFF membrane according to the manufacturer's protocol. If fouling is severe, consider replacing the membrane. |
Problem 2: Low Protein Conjugate Recovery
| Possible Cause | Recommended Solution |
| Protein Precipitation | The conjugation reaction or buffer conditions may have caused the protein to aggregate and precipitate. Analyze the sample by SDS-PAGE. If precipitation is observed, consider optimizing the reaction buffer (e.g., pH, additives).[14] For purification, ensure the buffers used are compatible with your protein's stability. |
| Nonspecific Adsorption to Purification Materials | Pre-treat the dialysis membrane or chromatography column to block nonspecific binding sites (e.g., with a BSA solution, if compatible with your downstream application). For SEC and TFF, ensure the materials are compatible with your protein. |
| Improper Handling or Sample Loss | Handle the sample carefully to avoid physical loss. Ensure all connections in SEC or TFF systems are secure to prevent leaks. |
| Overly Stringent Wash Conditions (SEC) | If the conjugate is weakly binding to the column matrix, overly harsh wash conditions could elute it prematurely.[15] Adjust the wash buffer composition. |
Problem 3: Protein Aggregation Observed After Purification
| Possible Cause | Recommended Solution |
| High Protein Concentration | Concentrating the protein too much during TFF or after elution from SEC can lead to aggregation. Determine the optimal concentration for your specific conjugate. |
| Buffer Incompatibility | The final buffer composition (pH, ionic strength) may not be optimal for your conjugate's stability. Perform buffer scouting experiments to identify the ideal formulation buffer. |
| Shear Stress (TFF) | High shear stress during TFF can sometimes induce aggregation. Optimize the cross-flow rate to minimize shear while maintaining efficient filtration. |
| Instability of the Conjugate | The conjugation process itself may have rendered the protein more prone to aggregation. Characterize the final product for aggregates using techniques like SEC-MALS. |
Experimental Protocols
Protocol 1: Dialysis
This protocol is suitable for removing unreacted this compound from a protein conjugate solution.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-20 kDa for antibodies.
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.[12]
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and the sample.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with DI water.
-
Load the Sample: Pipette the conjugation reaction mixture into the dialysis tubing or cassette. Securely seal the ends, leaving some headspace for potential volume changes.
-
First Dialysis Step: Immerse the sealed dialysis device in the dialysis buffer. Place the container on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.[12]
-
Buffer Exchange: Discard the used dialysis buffer and replace it with an equal volume of fresh buffer.
-
Second Dialysis Step: Continue to dialyze for another 2-4 hours.
-
Final Dialysis: For thorough removal, perform a third buffer exchange and allow the dialysis to proceed overnight at 4°C.[4][12]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified protein conjugate.
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol describes the purification of a protein conjugate using a pre-packed SEC column.
Materials:
-
SEC column with an appropriate fractionation range.
-
Chromatography system (e.g., FPLC, HPLC).
-
Running buffer (e.g., PBS), filtered and degassed.
-
Sample from the conjugation reaction, clarified by centrifugation or filtration (0.22 µm filter).
Procedure:
-
System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
Sample Injection: Inject the clarified conjugation reaction mixture onto the column. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution.
-
Elution: Elute the column with the running buffer at the recommended flow rate.
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the protein conjugate peak, which should be the first major peak to elute.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other methods to confirm the presence of the purified conjugate and the absence of the unreacted linker.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol outlines the use of a TFF system for the purification and concentration of a protein conjugate.
Materials:
-
TFF system with a pump, reservoir, and membrane cassette.
-
TFF membrane with an appropriate MWCO (e.g., 30 kDa for an antibody).
-
Diafiltration buffer (e.g., PBS).
-
Conjugation reaction mixture.
Procedure:
-
System Preparation: Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions.
-
Membrane Flush: Flush the system with DI water to remove any storage solution.
-
System Equilibration: Equilibrate the system with the diafiltration buffer.
-
Sample Loading: Load the conjugation reaction mixture into the reservoir.
-
Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste until the desired volume is reached.
-
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the unreacted this compound. Continue for 5-10 diavolumes.[12]
-
Final Concentration: After diafiltration, stop adding buffer and concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified and concentrated protein conjugate from the system.
Visualizations
Caption: Purification workflow for removing unreacted this compound.
Caption: Troubleshooting logic for low protein conjugate recovery.
References
- 1. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. repligen.com [repligen.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. Ultrafiltration vs. Dialysis for Protein Concentration [synapse.patsnap.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. goldbio.com [goldbio.com]
Strategies to increase the yield of 5-Maleimidovaleric acid labeled peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the yield of 5-Maleimidovaleric acid (MVA) labeled peptides. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling peptides with this compound?
A1: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiol groups (cysteine residues) over amine groups (lysine residues and the N-terminus).[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] Below pH 6.5, the reaction rate significantly decreases due to the protonation of the thiol group, which reduces its nucleophilicity.[2] Above pH 7.5, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines becomes more competitive, leading to a loss of selectivity.[1][2]
Q2: What are the recommended buffer components for the labeling reaction?
A2: Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers for maleimide labeling reactions, provided they are at a pH between 7.0 and 7.5.[3][4] It is crucial to use buffers that do not contain thiols, as these will compete with the peptide for the maleimide label. The buffer should be degassed before use to minimize the oxidation of cysteine residues.[3]
Q3: My peptide contains disulfide bonds. How should I prepare it for labeling?
A3: Disulfide bonds do not react with maleimides.[3] Therefore, any disulfide bonds within your peptide must be reduced to free thiols prior to the labeling reaction. A common method is to treat the peptide with an excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is advantageous because it is effective and does not contain a thiol group itself, thus avoiding competition with the labeling reaction. A 10-100 fold molar excess of TCEP can be incubated with the peptide for 20-30 minutes at room temperature.[1] If necessary, excess TCEP can be removed using a desalting column before adding the maleimide reagent.[1]
Q4: What are the common side reactions that can lower the yield of my MVA-labeled peptide?
A4: The most common side reactions include:
-
Hydrolysis of the Maleimide: The maleimide ring can be opened by hydrolysis, especially at neutral to high pH, rendering it inactive for conjugation.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the cysteine thiol is potentially reversible. In the presence of other thiols, such as glutathione (B108866) in vivo, the MVA label can be transferred to other molecules.[1][5]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine, leading to non-specific labeling.[1]
-
Thiazine (B8601807) Rearrangement: If the peptide has an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring, which can complicate purification and characterization.[1][6][7]
Q5: How can I improve the stability of the maleimide-peptide conjugate?
A5: To improve stability and prevent the retro-Michael reaction, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed post-conjugation.[1] This is achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[1] This ring-opening reaction creates a stable thioether that is no longer susceptible to thiol exchange.[8] For peptides with an N-terminal cysteine, allowing the thiazine rearrangement to complete can also result in a more stable product.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Inaccessible or oxidized cysteine residues (disulfide bonds). | Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[1] Ensure the reaction buffer is degassed to prevent re-oxidation.[3] |
| Hydrolysis of the this compound reagent. | Prepare the MVA solution immediately before use. Avoid storing it in aqueous solutions for extended periods. Perform the reaction at a pH between 6.5 and 7.5 to minimize hydrolysis.[2] | |
| Incorrect buffer pH. | Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[2] | |
| Low molar ratio of MVA to peptide. | Increase the molar excess of the MVA reagent. A starting point of a 10-20 fold molar excess of MVA to peptide is recommended.[2][9] | |
| Presence of Multiple Products in Analysis (e.g., HPLC, MS) | Non-specific labeling (reaction with amines). | Ensure the reaction pH does not exceed 7.5.[1][2] Purify the starting peptide to remove any amine-containing impurities. |
| Thiazine rearrangement with N-terminal cysteine. | If a stable, single product is desired, consider driving the reaction to the thiazine product by extending the incubation time after the initial conjugation.[6] Alternatively, perform the conjugation at a more acidic pH (around 5.0) to prevent the rearrangement, but be aware of the slower reaction rate.[6][7] | |
| Incomplete reaction. | Increase the reaction time or the molar excess of the MVA reagent. Monitor the reaction progress using HPLC or mass spectrometry. | |
| Difficulty in Purifying the Labeled Peptide | Co-elution of labeled and unlabeled peptide. | Optimize the HPLC gradient to improve the separation between the more hydrophobic labeled peptide and the unlabeled peptide. |
| Presence of hydrolyzed MVA reagent. | The hydrolyzed MVA can often be removed by reversed-phase HPLC. Ensure proper quenching of the reaction before purification. |
Experimental Protocols
Protocol 1: Reduction of Peptide Disulfide Bonds
-
Dissolve the peptide in a degassed buffer (e.g., PBS, pH 7.2).[1]
-
Prepare a fresh stock solution of TCEP in the same degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the peptide solution.[1]
-
Incubate the mixture for 20-30 minutes at room temperature.[1]
-
If necessary, remove the excess TCEP using a desalting column.
Protocol 2: Labeling of Peptide with this compound
-
Dissolve the thiol-containing peptide (after reduction, if necessary) in a degassed buffer at a pH of 6.5-7.5 (e.g., PBS).[3][4] A peptide concentration of 1-10 mg/mL is a good starting point.[3]
-
Immediately before use, dissolve the this compound in an organic co-solvent like DMSO or DMF to a high concentration (e.g., 1-10 mg in 100 µL).[3][4]
-
Add the MVA solution to the peptide solution to achieve the desired molar ratio (a 10-20 fold molar excess of MVA is recommended as a starting point).[2] Add the MVA solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and allow the reaction to proceed.[3][4]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature (20-25°C) or overnight at 4°C.[2]
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the labeled peptide using reversed-phase HPLC.
Protocol 3: Quantification and Characterization of Labeled Peptide
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate.
-
Analysis: Inject the sample onto a C18 column. Elute the components using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.[10]
-
Detection: Monitor the elution profile at 220 nm and 280 nm. The labeled peptide will have a different retention time than the unlabeled peptide.[10]
-
-
Mass Spectrometry (MS):
-
Use ESI-MS or MALDI-TOF MS to confirm the mass of the labeled peptide.[10] This will verify the successful conjugation of one or more MVA molecules to the peptide.
-
Visualizations
Caption: Workflow for this compound labeling of peptides.
Caption: Michael addition reaction of a peptide thiol with this compound.
Caption: Competing reactions in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Maleimidovaleric Acid Conjugate Aggregation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve aggregation issues encountered during and after the conjugation of 5-Maleimidovaleric acid to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a crosslinker that contains two reactive functional groups: a maleimide (B117702) and a carboxylic acid.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups, which are commonly found on cysteine residues of proteins, to form a stable thioether bond.[2][3][4] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues.[1] This dual reactivity makes it a useful tool for creating bioconjugates, including antibody-drug conjugates (ADCs).[5]
Q2: What are the primary causes of aggregation when using this compound for conjugation?
Aggregation of protein conjugates can be triggered by a variety of factors during the conjugation process:
-
Increased Hydrophobicity: The addition of this compound and its subsequent payload can increase the overall hydrophobicity of the protein, leading to self-association and precipitation.[6][7]
-
Disruption of Protein Structure: Changes in the buffer composition, pH, or the introduction of organic solvents (like DMSO or DMF used to dissolve the maleimide) can disrupt the protein's tertiary structure, exposing hydrophobic regions that can lead to aggregation.[6][8]
-
Intermolecular Crosslinking: If the protein has multiple accessible thiol groups, the crosslinker could potentially link multiple protein molecules together, causing aggregation.[7]
-
Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, or an inappropriate molar ratio of the maleimide reagent to the protein can all contribute to aggregation.[6][7][9]
-
Instability of the Thioether Bond: The bond formed between the maleimide and the thiol can sometimes be reversible through a retro-Michael reaction, which can lead to conjugate instability and aggregation.[6]
Q3: Can the final this compound conjugate be stabilized to prevent future aggregation?
Yes, the stability of the final conjugate can be improved. After the initial conjugation, the thiosuccinimide ring formed can be intentionally hydrolyzed to a more stable succinamic acid thioether.[6] This can be achieved by incubating the conjugate at a slightly basic pH (around 8.5-9.0).[6] This ring-opened form is less prone to thiol exchange reactions, which can enhance long-term stability.[6] Additionally, proper storage conditions, including the use of cryoprotectants like glycerol (B35011) and stabilizers like bovine serum albumin (BSA), can prevent denaturation and aggregation.[2]
Troubleshooting Guide
If you are observing aggregation (e.g., precipitation or cloudiness) with your this compound conjugate, consult the following troubleshooting table and decision tree.
Summary of Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols while minimizing side reactions with amines.[6] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (starting point) | A sufficient excess ensures efficient labeling, but an excessive amount can lead to over-labeling and aggregation. This should be optimized for each specific protein.[2][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the likelihood of intermolecular interactions and aggregation.[3][4][9][10] |
| Organic Solvent (e.g., DMSO, DMF) | < 10% of final reaction volume | High concentrations of organic solvents can denature the protein.[9] |
| Reducing Agent (e.g., TCEP) | 10-100x molar excess | Necessary to reduce disulfide bonds and make thiols available for conjugation. TCEP is often preferred as it doesn't need to be removed before adding the maleimide.[3][10] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) with longer incubation times can sometimes reduce aggregation.[7] |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot aggregation issues during conjugation.
Experimental Protocols
Key Experiment: Maleimide-Thiol Conjugation
This protocol provides a general methodology for conjugating this compound to a protein with available thiol groups.
Materials:
-
Protein with free thiol groups
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5[3][4][10]
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., gel filtration, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution to achieve the desired molar excess (a starting point of 10:1 to 20:1 is recommended).[2]
-
Ensure the final concentration of the organic solvent is low (typically <10%) to maintain protein solubility.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of labeling.
-
For long-term storage, add stabilizers such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[2] Store at 4°C or, with the addition of 50% glycerol, at -20°C.[2]
-
Experimental Workflow Diagram
Caption: A typical workflow for conjugating this compound to a protein.
References
- 1. 5-MALEIMIDO VALERIC ACID | 57078-99-6 [chemicalbook.com]
- 2. biotium.com [biotium.com]
- 3. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. This compound | Pyrrolines | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: 5-Maleimidovaleric Acid Conjugation
Welcome to the technical support center for 5-Maleimidovaleric acid and other maleimide-containing reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target reactions and optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Q1: I am observing very low or no conjugation of my maleimide (B117702) reagent to my thiol-containing molecule. What are the likely causes and how can I fix this?
A1: Low conjugation efficiency is a common issue that can stem from several factors, primarily related to the stability of the maleimide group and the availability of the target thiol.
Possible Causes & Troubleshooting Steps:
-
Premature Hydrolysis of Maleimide: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH, which opens the ring to form a non-reactive maleamic acid.[1][2]
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which are unreactive towards maleimides.[2] The thiol group might also be buried within the protein's structure, making it inaccessible.
-
Incorrect Reaction pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4]
-
Below pH 6.5, the reaction rate slows significantly as the thiol group is protonated and less nucleophilic.[1]
-
Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide can react non-specifically with primary amines like lysine (B10760008) residues.[1][2][5]
-
Solution: Ensure your reaction buffer is within the optimal pH 6.5-7.5 range. Use non-nucleophilic buffers like PBS or HEPES.[6]
-
-
Insufficient Molar Excess of Maleimide: To drive the reaction to completion, a molar excess of the maleimide reagent is typically required.
-
Solution: Start with a 10-20 fold molar excess of the maleimide reagent relative to the thiol-containing molecule.[6] This can be optimized for your specific application.
-
Issue 2: Poor In-Vivo Stability and Loss of Conjugated Payload
Q2: My antibody-drug conjugate (ADC) is losing its payload in plasma. What is causing this instability?
A2: The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma.[2][6][7][8][9] This can lead to the transfer of the conjugated molecule to other thiols, resulting in off-target effects.[5]
Troubleshooting and Mitigation Strategies:
-
Post-Conjugation Hydrolysis: The stability of the conjugate can be significantly enhanced by intentionally hydrolyzing the succinimide (B58015) ring to the more stable succinamic acid thioether after the initial conjugation.[6][7][10] This ring-opened form is resistant to the retro-Michael reaction.[6]
-
Thiazine (B8601807) Rearrangement for N-terminal Cysteines: If conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo rearrangement to form a more stable six-membered thiazine ring.[2][11]
-
Use of Next-Generation Maleimides: Consider using maleimide derivatives with electron-withdrawing groups, which can accelerate the stabilizing hydrolysis reaction post-conjugation.[6][10] Alternatively, other thiol-reactive reagents that form irreversible bonds, such as vinyl sulfones, can be used.[9][15]
Issue 3: Off-Target Reactions and Product Heterogeneity
Q3: I am observing side products in my reaction, suggesting my maleimide is reacting with other amino acids. How can I improve the specificity?
A3: While maleimides are highly selective for thiols within the optimal pH range, off-target reactions can occur, primarily with amines.
Primary Off-Target Reactions and Solutions:
-
Reaction with Amines (e.g., Lysine): At pH values above 7.5, deprotonated primary amines become nucleophilic enough to react with the maleimide double bond, leading to a loss of selectivity.[1][2][5][16]
-
Reaction with Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile and react with maleimides, though this is less common than reaction with amines.[16]
-
Solution: Adhering to the optimal pH range of 6.5-7.5 generally minimizes this side reaction.
-
Data Summary Tables
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis[1][2] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and selectivity.[1][2][3] |
| Temperature | 4°C to 25°C (Room Temp) | 4°C for sensitive proteins (overnight reaction); Room temp for faster kinetics (30 min - 2 hrs).[1] |
| Buffer | Non-nucleophilic (e.g., PBS, HEPES) | Avoids buffer interference with the conjugation reaction.[6] |
| Maleimide:Thiol Ratio | 10-20 fold molar excess | Drives the reaction towards completion.[6] |
Key Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein (1-10 mg/mL) in a degassed conjugation buffer (e.g., PBS or HEPES, pH 7.0-7.5).[15] Degassing helps prevent thiol oxidation.
-
(Optional) Reduction of Disulfides: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[2] If not using TCEP, ensure other reducing agents are removed via a desalting column.[3]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound or other maleimide reagent in DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[1] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add a free thiol such as N-acetyl cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[9]
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Complete Initial Conjugation: Follow Protocol 1 to form the initial maleimide-thiol conjugate and purify it from excess reagents.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer or base.[2]
-
Incubation: Incubate the solution at room temperature or 37°C.[2]
-
Monitoring: Monitor the progress of the succinimide ring hydrolysis to the succinamic acid thioether via mass spectrometry until the conversion is complete (typically 2-4 hours).[6]
-
Neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[2]
Visual Guides
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Pathways for conjugate stability and instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
How to improve coupling efficiency of FAM to nanoparticles using EDC/NHS
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers improve the coupling efficiency of 5-Carboxyfluorescein (FAM) to nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of EDC/NHS chemistry for coupling FAM to nanoparticles?
A1: EDC/NHS chemistry is a "zero-length" crosslinking method used to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). In this context, it is typically used to couple amine-modified FAM to carboxylated nanoparticles or carboxylated FAM to amine-functionalized nanoparticles. The process involves two main steps:
-
Activation: EDC activates the carboxyl groups on the nanoparticles (or FAM) to form a highly reactive but unstable O-acylisourea intermediate.[1]
-
Stabilization and Coupling: NHS (or its water-soluble analog, Sulfo-NHS) reacts with this intermediate to create a more stable NHS-ester.[2][3][4] This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[3][4] It then efficiently reacts with the primary amine group on the FAM molecule (or nanoparticle) to form a covalent amide bond, releasing NHS.[1]
Q2: Why is a two-step coupling protocol generally recommended over a one-step protocol?
A2: A two-step protocol, where the carboxyl groups are first activated with EDC/NHS before the amine-containing molecule is added, is often preferred to minimize undesirable side reactions.[2] This approach prevents the EDC from crosslinking molecules that contain both carboxyl and amine groups, which can lead to polymerization or aggregation.[2] By activating the carboxyl groups first and then removing the excess EDC and NHS before adding the amine-functionalized FAM, you ensure a more controlled and specific conjugation.
Q3: What are the most critical parameters to control for a successful conjugation reaction?
A3: Several factors significantly influence the efficiency of EDC/NHS coupling. The most critical parameters to control are:
-
pH: The activation step is most efficient in a slightly acidic environment (pH 4.5-6.0), typically using a MES buffer.[5][6] The subsequent coupling to the amine is more efficient at a physiological to slightly basic pH (pH 7.2-8.5), often in a PBS or borate (B1201080) buffer.[2][7]
-
Reagent Freshness and Storage: EDC is highly susceptible to hydrolysis and loses activity over time in aqueous solutions.[2][5] It is crucial to prepare EDC and NHS solutions immediately before use and to store the stock powders under dry conditions at -20°C.[5][8][9]
-
Buffer Choice: Avoid using buffers that contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) during the activation and coupling steps, as they will compete with the reaction.[2]
-
Molar Ratios: The molar ratio of EDC and NHS to the carboxyl groups on the nanoparticles is a key parameter to optimize. A significant molar excess of EDC/NHS is often required.[10]
Q4: How can I confirm that the FAM has been successfully conjugated to the nanoparticles?
A4: Successful conjugation can be verified using several analytical techniques. Spectroscopic methods, such as UV-Vis spectroscopy, can detect the characteristic absorbance of FAM on the purified nanoparticles. Fluorimetry can be used to quantify the fluorescence of the conjugated particles. For a more qualitative assessment, techniques like agarose (B213101) gel electrophoresis can show a mobility shift in the nanoparticles after conjugation.[10][11] Dynamic Light Scattering (DLS) can be used to monitor changes in nanoparticle size and zeta potential, although it may not show significant changes.[11]
Troubleshooting Guide
Problem: The coupling efficiency is very low, or the FAM signal is weak.
| Possible Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are moisture-sensitive and hydrolyze quickly in solution.[2][5] Always prepare fresh EDC and NHS solutions in the appropriate activation buffer immediately before each use.[5][8] Ensure the powdered reagents are stored properly at -20°C with a desiccant.[9] |
| Incorrect pH | The two reaction steps require different optimal pH ranges. Use an acidic buffer (e.g., 50 mM MES, pH 6.0) for the activation of carboxyl groups.[2] Then, for the coupling step, either adjust the pH or switch to a buffer with a pH of 7.2-8.5 (e.g., PBS or Borate buffer).[2][7] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (like Tris or glycine) or other nucleophiles will compete with the amine-modified FAM, quenching the reaction.[2] Ensure all buffers used during activation and coupling are free of such contaminants. |
| Insufficient Molar Ratio of Reagents | The reaction may require a significant molar excess of EDC and NHS relative to the available carboxyl groups. Try increasing the molar ratio of FAM:EDC:NHS. Ratios such as 1:10:20 have been attempted, and even higher excesses of EDC (e.g., 100x) have been suggested, particularly when working in organic solvents.[10][12] |
| Short Reaction Times | While the activated ester can be unstable, the reaction still needs sufficient time. The activation step is typically short (15-30 minutes).[2][8] The coupling step may require longer incubation, from 2 hours to overnight, at room temperature or 4°C.[2][12] |
| Reaction in Aqueous vs. Organic Solvent | Carbodiimide chemistry can have low efficiency in aqueous buffers due to the rapid hydrolysis of the activated intermediate.[12] If your nanoparticles are stable in organic solvents, performing the activation of FAM in a solvent like ethanol (B145695) could yield better results.[12] |
Problem: My nanoparticles are aggregating during or after the conjugation reaction.
| Possible Cause | Recommended Solution |
| Loss of Electrostatic Stabilization | The carboxyl groups on the nanoparticle surface often provide electrostatic repulsion that keeps them stable in suspension. During the EDC/NHS reaction, these negative charges are neutralized, which can lead to aggregation.[13][14] |
| Crosslinking by Excess EDC | If not properly quenched or removed, excess EDC can cause unwanted crosslinking between nanoparticles, leading to aggregation.[5] This is especially a risk in one-pot reactions. |
| pH Nearing Isoelectric Point | Adjusting the pH can alter the surface charge of the nanoparticles. If the reaction pH is close to the isoelectric point of the nanoparticles, they will be more prone to aggregation.[14] |
| Insufficient Washing | Residual EDC/NHS after activation can cause issues in the subsequent steps. Ensure thorough washing of the activated nanoparticles (e.g., via centrifugation and resuspension) before adding the FAM solution.[2][5] |
| Solutions | - Use a two-step protocol to wash away excess EDC/NHS after activation.[2] - Ensure adequate mixing during the reaction to prevent localized high concentrations of reagents. - Include stabilizers like PEG or BSA in the storage buffer after conjugation is complete.[2][8] - Optimize the concentration of EDC; too much can promote aggregation.[14] Sonication can be used to resuspend pellets after centrifugation steps.[7][8] |
Experimental Protocols & Data
Protocol: Two-Step Covalent Coupling of Amine-FAM to Carboxylated Nanoparticles
This protocol is a generalized method and may require optimization for specific nanoparticles and applications.[2]
Materials:
-
Carboxylated Nanoparticles
-
Amine-modified FAM
-
Activation Buffer: 50 mM MES, pH 6.0[2]
-
Coupling Buffer: 10 mM PBS, pH 7.4[8]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 100 mM Tris-HCl or 1 M Glycine, pH 7.4[8]
-
Washing Buffer: PBS with 0.05% Tween-20[2]
-
Storage Buffer: PBS with 0.1% BSA and a preservative (e.g., 0.02% Sodium Azide)[8]
Procedure:
Part A: Nanoparticle Preparation & Activation
-
Wash Nanoparticles: Take a desired amount of carboxylated nanoparticles. Centrifuge to pellet the particles and discard the supernatant. Resuspend the pellet in Activation Buffer. Repeat this washing step twice to remove any storage buffer components.[2]
-
Prepare Fresh EDC/Sulfo-NHS: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them separately in Activation Buffer to a concentration of 10 mg/mL.[8][9] These solutions are not stable and should not be stored.[5][8]
-
Activate Carboxyl Groups: Add the freshly prepared Sulfo-NHS solution to the nanoparticle suspension, followed by the EDC solution. The final concentrations and ratios may need optimization (see Table 1).[8]
-
Incubate: React for 15-30 minutes at room temperature with continuous gentle mixing (e.g., on a rotator).[2][8]
-
Wash Activated Nanoparticles: Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant containing excess EDC and Sulfo-NHS. Wash the pellet 2-3 times with Coupling Buffer to thoroughly remove unreacted reagents.[2][5]
Part B: FAM Conjugation & Quenching
-
Prepare FAM Solution: Dissolve the amine-modified FAM in Coupling Buffer at a concentration determined by your optimization experiments.
-
Couple FAM to Nanoparticles: Resuspend the washed, activated nanoparticle pellet in the FAM solution.
-
Incubate: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[2][12]
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to deactivate any remaining active NHS-esters on the nanoparticle surface. Incubate for 30 minutes.[7][8]
-
Final Wash: Centrifuge the final conjugated nanoparticles. Wash the pellet three times with Washing Buffer to remove unconjugated FAM and quenching reagents.[8]
-
Store: Resuspend the final pellet in an appropriate Storage Buffer.[8]
Data Presentation
Table 1: Example Reagent Concentrations and Ratios Note: These values are starting points and should be optimized for your specific system.
| Parameter | Example Value/Ratio | Source |
| Molar Ratio (FAM:EDC:NHS) | 1:10:20 (for HSA nanoparticles) | [12] |
| EDC Concentration (Activation) | 10 mg/mL (stock); 0.4 mg/mL (final) | [8] |
| Sulfo-NHS Concentration (Activation) | 10 mg/mL (stock); 0.4 mg/mL (final) | [8] |
| Protein to Nanoparticle Ratio | ~30 µg protein per 1 mg microspheres | [8] |
| EDC Molar Excess (Protein Conjugation) | 4-10 fold molar excess over protein | [10] |
Table 2: Recommended pH and Buffer Systems
| Reaction Step | Recommended pH | Recommended Buffer | Buffers to Avoid | Source |
| Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | Amine or Carboxylate buffers (Tris, Glycine, Acetate) | [2][5][6] |
| Coupling | 7.2 - 8.5 | PBS (Phosphate-Buffered Saline), Borate Buffer | Amine or Carboxylate buffers | [2][7][8] |
| Quenching | ~7.4 | Tris-HCl, Glycine, Hydroxylamine | - | [6][8] |
Visualizations
Caption: Experimental workflow for the two-step EDC/NHS coupling of FAM to carboxylated nanoparticles.
Caption: Reaction mechanism for EDC/NHS-mediated amide bond formation between a carboxylated nanoparticle and amine-FAM.
Caption: A troubleshooting decision tree for common issues in FAM-nanoparticle conjugation.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. oceannanotech.com [oceannanotech.com]
- 8. oceannanotech.com [oceannanotech.com]
- 9. fortislife.com [fortislife.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Crosslinkers: 5-Maleimidovaleric Acid vs. SMCC for Robust Protein Conjugation
For researchers, scientists, and drug development professionals engaged in the precise art of protein crosslinking, the choice of reagent is paramount. The selection of a crosslinker can dictate the efficiency, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an in-depth, objective comparison of two popular heterobifunctional crosslinkers: 5-Maleimidovaleric acid and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their chemical properties, reaction mechanisms, and available performance data, this document aims to equip scientists with the knowledge to make an informed decision for their specific application.
At the heart of many innovative diagnostics and therapeutics, such as antibody-drug conjugates (ADCs), lies the covalent linkage of biomolecules. Both this compound and SMCC are designed for this purpose, featuring two distinct reactive moieties: one that targets primary amines (like the side chain of lysine) and another that specifically reacts with sulfhydryl groups (from cysteine residues). This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.
Unveiling the Contenders: Chemical Structure and Properties
The fundamental difference between this compound and SMCC lies in their spacer arms. This compound possesses a flexible, linear five-carbon aliphatic chain, while SMCC incorporates a rigid cyclohexane (B81311) ring within its spacer. This structural variance influences several key characteristics of the crosslinkers.
| Feature | This compound | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Reactive Group 1 | Carboxylic Acid (-COOH) or NHS Ester* | N-hydroxysuccinimide (NHS) Ester |
| Reactive Group 2 | Maleimide (B117702) | Maleimide |
| Spacer Arm Structure | Linear Aliphatic Chain | Cyclohexane Ring |
| Spacer Arm Length | ~6.1 Å | ~8.3 Å[1] |
| Solubility | Generally soluble in organic solvents (e.g., DMSO, DMF). Water solubility is low for the free acid. | Insoluble in water; requires an organic solvent like DMSO or DMF for dissolution.[2] Its water-soluble analog, Sulfo-SMCC, is available.[3] |
| Maleimide Stability | Standard | Enhanced due to the cyclohexane bridge, which reduces the rate of hydrolysis.[2][3] |
*this compound is commercially available both as a free carboxylic acid and as an N-hydroxysuccinimide (NHS) ester. The NHS ester form is directly comparable to SMCC in its amine reactivity. The carboxylic acid form requires activation with a carbodiimide (B86325), such as EDC, in the presence of NHS or Sulfo-NHS to react with primary amines.
The Dance of Conjugation: Reaction Mechanisms
Both crosslinkers follow a two-step conjugation strategy. The first step involves the reaction with the amine-containing protein, followed by purification to remove excess crosslinker. The second step is the reaction of the now maleimide-activated protein with the sulfhydryl-containing molecule.
Amine Reaction:
-
SMCC and this compound NHS ester: The NHS ester reacts with primary amines at a pH of 7.2-8.5 to form a stable amide bond.[4][5][6] This reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]
-
This compound (Carboxylic Acid form): The carboxylic acid must first be activated using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms an amine-reactive NHS ester in situ. The activation step is typically carried out at a pH of 4.5-5.5, followed by an increase in pH to 7.2-8.0 for the reaction with the amine.[7][8]
Sulfhydryl Reaction:
The maleimide group on both crosslinkers reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[2][6] This reaction is generally rapid, occurring within 1-2 hours at room temperature.[1]
Performance Showdown: Efficiency and Stability
A key differentiator is the stability of the maleimide group. The cyclohexane ring in the spacer arm of SMCC is reported to decrease the rate of maleimide hydrolysis compared to linkers with linear aliphatic spacers.[2][3] This enhanced stability allows for the preparation and even lyophilization of maleimide-activated proteins for later use.[3] While the thioether bond formed by both crosslinkers is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[9][10][11] Strategies to mitigate this include hydrolyzing the succinimide (B58015) ring of the thioether adduct, which can be accelerated by using maleimides with electron-withdrawing N-substituents.[12]
Experimental Corner: Protocols for Success
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC or this compound NHS Ester
Materials:
-
Protein 1 (amine-containing) in amine-free buffer (e.g., PBS, pH 7.2)
-
Protein 2 (sulfhydryl-containing) in a suitable buffer (e.g., PBS, pH 7.0)
-
SMCC or this compound NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Protein 1 Activation:
-
Dissolve SMCC or this compound NHS ester in DMSO or DMF to a concentration of 10 mM immediately before use.
-
Add a 20 to 50-fold molar excess of the crosslinker solution to the Protein 1 solution (typically 1-5 mg/mL).[13]
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0).
-
-
Conjugation to Protein 2:
-
Immediately combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
-
Purification:
-
Purify the final conjugate using a suitable method, such as size-exclusion chromatography.
-
Protocol 2: Two-Step Protein-Protein Conjugation using this compound (Carboxylic Acid form) with EDC/NHS
Materials:
-
Protein 1 (amine-containing) in a carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0)
-
Protein 2 (sulfhydryl-containing) in a suitable buffer (e.g., PBS, pH 7.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
-
Quenching reagent (e.g., 2-mercaptoethanol)
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve Protein 1 in Activation Buffer.
-
Add this compound, EDC, and NHS/Sulfo-NHS to the Protein 1 solution. A typical molar ratio is 1:2:5 (Protein 1:EDC:NHS).[7]
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC reaction.[7]
-
-
Buffer Exchange:
-
Remove excess reagents and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column.
-
-
Conjugation to Protein 2:
-
Immediately combine the maleimide-activated Protein 1 with Protein 2.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate.
-
Visualizing the Process
Conclusion: Making the Right Choice
Both this compound and SMCC are effective heterobifunctional crosslinkers for protein conjugation. The choice between them depends on the specific requirements of the experiment.
-
Choose this compound (NHS ester form) for a more flexible spacer arm and when the enhanced stability of the maleimide group offered by SMCC is not a critical requirement.
-
Choose this compound (carboxylic acid form) when you need to perform the amine-coupling step in a more controlled, two-step activation and conjugation process, or when the NHS ester form is not available.
-
Choose SMCC when the stability of the maleimide-activated intermediate is crucial, for instance, if it needs to be stored before the second conjugation step. The rigidity of its spacer arm may also be a consideration in structural studies.
Ultimately, empirical testing is often necessary to determine the optimal crosslinker and reaction conditions for a particular application. This guide provides a foundational understanding to aid in the rational design of protein conjugation experiments, paving the way for the successful development of novel bioconjugates.
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Maleimide-Based Linkers for Enhanced ADC Stability
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Premature payload release can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of different maleimide-based linkers, summarizing key performance data and outlining the experimental protocols used to assess their stability.
Maleimide-based linkers have been a cornerstone in ADC development, primarily reacting with cysteine residues on the antibody to form a thiosuccinimide linkage.[1][2] However, the initial generation of these linkers is susceptible to instability in plasma. The primary mechanism of this instability is a retro-Michael reaction, where the thiosuccinimide bond reverses, leading to deconjugation of the drug-linker. This free linker-payload can then bind to other thiol-containing proteins in the plasma, such as albumin, causing systemic toxicity.[2][3][4]
To address this critical issue, next-generation maleimide (B117702) linkers have been engineered to enhance stability. These advanced linkers fall into two main categories: those that promote rapid hydrolysis of the thiosuccinimide ring and those that bridge disulfide bonds.
The Instability of Traditional Maleimide Linkers: The Retro-Michael Reaction
Traditional N-alkylmaleimides form a thiosuccinimide linkage that is prone to a reversible retro-Michael reaction in plasma. This leads to premature release of the cytotoxic payload.[4][5] The liberated maleimide-containing drug-linker can then react with other thiols, most notably serum albumin, leading to off-target toxicity and a reduction in the amount of potent drug delivered to the tumor.[2]
An alternative reaction that the thiosuccinimide ring can undergo is hydrolysis, which opens the ring to form a stable maleamic acid thioether.[6] This hydrolyzed form is resistant to the retro-Michael reaction. However, for traditional N-alkylmaleimides, the rate of this stabilizing hydrolysis is often too slow to effectively compete with the deconjugation reaction in a physiological environment.[1][6]
Caption: Competing pathways for traditional maleimide ADCs in plasma.
Next-Generation Maleimides: Engineering for Stability
To overcome the limitations of traditional maleimide linkers, several innovative strategies have been developed. These next-generation maleimides are designed to either accelerate the stabilizing hydrolysis reaction or to create a more robust linkage by re-bridging disulfide bonds.
Self-Hydrolyzing Maleimides
Self-hydrolyzing maleimides are engineered with neighboring basic groups, such as an amino group, that act as an intramolecular catalyst for the hydrolysis of the thiosuccinimide ring.[5][7] This design significantly accelerates the conversion to the stable, ring-opened maleamic acid form at physiological pH, effectively preventing the retro-Michael reaction and subsequent payload loss.[5]
Caption: Mechanism of self-hydrolyzing maleimides to enhance ADC stability.
Other approaches to accelerate hydrolysis include the use of N-aryl maleimides, where the aromatic ring's electron-withdrawing properties promote hydrolysis.[1][8]
Disulfide Re-bridging Maleimides
An alternative to simple conjugation is the use of bifunctional maleimides, such as dibromomaleimides (DBM), that re-bridge the two cysteine residues from a reduced interchain disulfide bond.[9][10] This not only creates a stable linkage but also helps maintain the native structure of the antibody, which can be compromised when disulfide bonds are broken and left unbridged.[9] These re-bridged linkers have demonstrated improved homogeneity, pharmacokinetics, and a better therapeutic window in vivo compared to conventional ADCs.[9][11]
Quantitative Comparison of Linker Stability
The stability of different maleimide-based linkers can be quantitatively assessed by measuring parameters such as the rate of thiosuccinimide hydrolysis and the extent of deconjugation in plasma over time.
| Linker Type | Key Feature | Hydrolysis Half-life (at pH 7.4, 37°C) | Plasma Stability (Deconjugation) | Reference |
| Traditional N-Alkylmaleimide | Standard maleimide linker | ~27 hours | 60-70% deconjugation after 200 hours in mouse serum. | [8] |
| N-Aryl Maleimide | Electron-withdrawing phenyl group | ~1.5 hours | 90-100% conjugation retained after 200 hours in mouse serum. | [8] |
| Self-Hydrolyzing (DPR-based) | Intramolecular basic amino group | ~2.0-2.6 hours (post-conjugation) | No measurable drug loss in rat plasma, whereas control ADC lost ~50% of its payload. | [1][7] |
| Dibromomaleimide (DBM) | Disulfide re-bridging | Post-conjugation hydrolysis can be accelerated to < 2 hours with linker modification. | Conjugates show complete stability in plasma. | [9][12] |
| Dithiomaleimide (DTM) Conjugate | Disulfide re-bridging, hydrolyzed | Not applicable (stable maleamic acid form) | Completely stable in blood serum over 7 days. | [13] |
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay
This protocol outlines a general procedure for evaluating the stability of an ADC in plasma by monitoring the average drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
1. Incubation:
-
Prepare ADC solutions in the plasma of the desired species (e.g., human, mouse, rat) at a specific concentration (e.g., 0.1-1 mg/mL).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reactions.
2. ADC Immunoaffinity Capture:
-
Thaw the plasma samples.
-
Use an anti-human Fc antibody or protein A/G magnetic beads to capture the ADC from the plasma.
-
Incubate the plasma samples with the beads to allow for binding.
-
Wash the beads multiple times with a suitable buffer (e.g., PBS) to remove unbound plasma proteins.
3. Elution:
-
Elute the captured ADC from the beads using a low-pH elution buffer (e.g., 20mM glycine, pH 2.5-3.0).
-
Immediately neutralize the eluted sample with a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0).
4. Sample Preparation for LC-MS Analysis:
-
For analysis of light and heavy chains, the ADC sample needs to be reduced. Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10-50 mM and incubate at 37°C for 30 minutes.[16]
-
For intact ADC analysis, the sample may be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.
5. LC-MS Analysis:
-
Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a reverse-phase liquid chromatography (RP-HPLC) system.[15][16]
-
The different ADC species (with varying numbers of conjugated drugs) are separated based on their hydrophobicity.
6. Data Analysis and DAR Calculation:
-
Deconvolute the mass spectra to determine the molecular weights of the different antibody chains (or intact antibody) with and without the drug-linker.
-
Integrate the peak areas from the UV chromatogram for each species (e.g., light chain with 0 drugs, light chain with 1 drug).[16][17]
-
Calculate the weighted average DAR at each time point using the relative abundance of each species.[17][] The change in DAR over time indicates the stability of the ADC.
Caption: Experimental workflow for determining ADC stability in plasma.
Conclusion
The evolution of maleimide-based linkers has been pivotal in advancing the field of antibody-drug conjugates. While traditional maleimide linkers are hampered by their susceptibility to the retro-Michael reaction, leading to poor plasma stability, next-generation strategies have provided robust solutions. Self-hydrolyzing and disulfide-bridging maleimides significantly enhance ADC stability, minimizing premature drug release and improving the overall therapeutic window. For researchers in ADC development, selecting an appropriate advanced maleimide linker is a critical step toward creating safer and more effective cancer therapies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. agilent.com [agilent.com]
- 17. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Characterizing 5-Maleimidovaleric Acid Labeled Proteins by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of proteins labeled with 5-Maleimidovaleric acid (MVA) and its derivatives by mass spectrometry. As specific quantitative performance data for this compound is not extensively available in peer-reviewed literature, this guide focuses on the well-established chemistries of its reactive groups. It compares this labeling strategy to common alternatives, offering supporting data from studies on similar compounds. Detailed experimental protocols are provided to enable researchers to design and execute their own comparative studies.
Introduction to this compound Labeling
This compound is most commonly utilized in protein chemistry as its N-hydroxysuccinimide (NHS) ester derivative, creating a heterobifunctional cross-linker. This reagent, this compound NHS ester, facilitates the covalent linkage of proteins by targeting two different amino acid residues:
-
The maleimide (B117702) group reacts specifically with sulfhydryl groups on cysteine residues.
-
The NHS ester group reacts with primary amines, found on lysine (B10760008) residues and the N-terminus of proteins.
This dual reactivity allows for the precise cross-linking of proteins and the study of protein-protein interactions, protein conformation, and the assembly of protein complexes using mass spectrometry.
Performance Comparison of Protein Labeling Reagents
The choice of a labeling reagent for mass spectrometry is critical and depends on the specific research question. The following tables compare the expected performance of this compound NHS ester with other common cysteine- and amine-reactive reagents.
Table 1: Comparison of Cysteine-Reactive Moieties
| Feature | Maleimide (e.g., in MVA) | Iodoacetamide |
| Specificity | Highly specific for sulfhydryl groups at pH 6.5-7.5.[1] | Reacts with sulfhydryls, but can also modify histidine, lysine, and methionine at higher pH. |
| Reaction Speed | Fast reaction at neutral pH. | Generally slower than maleimides. |
| Bond Stability | Forms a stable thioether bond. However, the bond can undergo a retro-Michael reaction, leading to potential thiol exchange, especially in the presence of high concentrations of other thiols. | Forms a very stable thioether bond. |
| Side Reactions | Can react with primary amines at pH > 8.0. The maleimide ring can also be hydrolyzed at alkaline pH, rendering it inactive. | Can lead to over-alkylation of peptides, modifying N-termini and other residues if used in large excess. |
Table 2: Comparison of Amine-Reactive Moieties
| Feature | NHS Ester (e.g., in MVA-NHS) | Glutaraldehyde |
| Specificity | Primarily reacts with primary amines (lysine, N-terminus). Side reactions with serine, threonine, and tyrosine have been reported. | Reacts with primary amines and other nucleophiles, leading to a higher degree of cross-linking but with less specificity. |
| Reaction Conditions | Optimal at pH 7.2-8.5.[2] | Effective over a broader pH range. |
| Bond Formed | Stable amide bond. | Forms Schiff bases which are then typically reduced to stable amine linkages. |
| Hydrolytic Stability | Susceptible to hydrolysis in aqueous solutions, with a half-life of minutes to hours depending on the pH.[2] | More stable in aqueous solution. |
Table 3: Comparison of Heterobifunctional Cross-linkers
| Cross-linker | Reactive Groups | Spacer Arm Length | MS-Cleavable? | Key Features |
| This compound NHS ester | Maleimide, NHS ester | ~5.4 Å | No | Classic heterobifunctional cross-linker for amine-to-sulfhydryl conjugation. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide, NHS ester | ~8.3 Å | No | Commonly used alternative to MVA-NHS with a more rigid spacer. |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester, NHS ester | 10.1 Å | Yes | MS-cleavable, simplifying data analysis by separating cross-linked peptides in the gas phase. |
| DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Carboxyl, Amine | 0 Å (Zero-length) | No | Mediates the direct covalent bond formation between acidic residues (Asp, Glu) and primary amines (Lys). |
Experimental Protocols
The following are detailed methodologies for protein labeling and subsequent analysis by mass spectrometry.
Protocol 1: Cross-linking of a Protein Complex with this compound NHS Ester
-
Protein Preparation:
-
Prepare the purified protein complex at a concentration of 1-5 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES buffer, at pH 7.2-7.5.
-
Ensure the buffer is amine-free (e.g., no Tris) as it will compete with the NHS ester reaction.
-
-
Cross-linker Preparation:
-
Immediately before use, dissolve this compound NHS ester in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.
-
-
Cross-linking Reaction:
-
This is a two-step reaction. First, the NHS ester is reacted with the protein containing accessible lysine residues.
-
Add a 20- to 50-fold molar excess of the MVA-NHS ester solution to the protein sample.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted cross-linker using a desalting column or dialysis against a suitable buffer (e.g., PBS at pH 7.2).
-
Add the second protein containing accessible cysteine residues to the maleimide-activated first protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the maleimide reaction by adding a final concentration of 5-10 mM dithiothreitol (B142953) (DTT) or β-mercaptoethanol and incubating for 15 minutes.
-
Quench any remaining NHS ester reactivity (if not already hydrolyzed) by adding a final concentration of 20-50 mM Tris or glycine.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein mixture can be analyzed directly (top-down proteomics) or, more commonly, digested with a protease (bottom-up proteomics).
-
For bottom-up analysis, denature the protein sample, reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide).
-
Digest the protein with a protease such as trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Protocol 2: Mass Spectrometry Analysis of Cross-linked Peptides
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Employ a suitable gradient to separate the peptides.
-
-
Data Analysis:
-
Use specialized software for the identification of cross-linked peptides, such as MeroX, pLink, or MaxLynx.[3]
-
The software will search the tandem mass spectra against a protein sequence database to identify the sequences of the two cross-linked peptides and the site of cross-linking.
-
Visualizations
Cross-linking Workflow
Caption: Experimental workflow for protein cross-linking with this compound NHS ester.
Reaction Scheme of this compound NHS Ester
Caption: Two-step reaction of this compound NHS ester with proteins.
Conclusion
This compound NHS ester is a valuable tool for studying protein structure and interactions using mass spectrometry. Its heterobifunctional nature allows for the specific cross-linking of primary amines and sulfhydryl groups. While direct comparative data for this specific reagent is limited, understanding the well-characterized reactivity of maleimides and NHS esters allows for its effective application. For researchers considering this reagent, it is recommended to perform pilot experiments to optimize reaction conditions and to compare its performance with other cross-linkers, such as SMCC or MS-cleavable reagents like DSSO, to determine the most suitable approach for their specific biological system and research question. The provided protocols and workflows serve as a starting point for these investigations.
References
A Researcher's Guide to Quantifying Protein Labeling with 5-Maleimidovaleric Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with small molecules is a cornerstone of modern biotechnology and drug development. 5-Maleimidovaleric acid is a widely utilized crosslinker that facilitates the conjugation of various payloads to proteins, peptides, and other biomolecules through the reaction of its maleimide (B117702) group with free sulfhydryl groups, typically on cysteine residues. Accurate quantification of the degree of labeling (DOL), or the average number of small molecules conjugated to each protein, is critical for ensuring the quality, consistency, and efficacy of the resulting bioconjugate.
This guide provides a comprehensive comparison of common methods for quantifying the degree of labeling with this compound. We present detailed experimental protocols, comparative data on the performance of each method, and a discussion of next-generation alternatives to traditional maleimide chemistry that offer enhanced stability for in vivo applications.
I. Methods for Quantifying the Degree of Labeling
Several analytical techniques can be employed to determine the extent of protein modification with this compound. The choice of method often depends on the required sensitivity, the nature of the bioconjugate, and the available instrumentation.
1. Direct UV-Vis Spectrophotometry
This is the most straightforward method for quantifying maleimide labeling, relying on the characteristic absorbance of the maleimide group.
-
Principle: The maleimide group exhibits a maximum absorbance at approximately 302 nm. By measuring the absorbance of the conjugate at this wavelength, the concentration of the maleimide, and thus the degree of labeling, can be determined using the Beer-Lambert law.
-
Advantages: Simple, rapid, and requires only a standard UV-Vis spectrophotometer.
-
Disadvantages: This method is relatively insensitive due to the low molar extinction coefficient of the maleimide group (approximately 620 M⁻¹cm⁻¹)[1]. Furthermore, protein absorbance at 280 nm can interfere with measurements at 302 nm, leading to inaccuracies[1][2].
2. Reverse Thiol Assays
These assays indirectly quantify the maleimide by measuring the depletion of a known excess of a thiol-containing reagent after reaction with the maleimide-labeled protein.
-
Principle: The maleimide-conjugated protein is incubated with a known excess of a thiol reagent (e.g., L-cysteine, glutathione). The unreacted thiol is then quantified using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or 4,4'-dithiodipyridine (DTDP). The amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.
-
Advantages: More sensitive than direct UV-Vis spectrophotometry.
-
Disadvantages: Requires careful handling of thiol reagents to prevent oxidation. The accuracy can be affected by any substance in the sample that reacts with the thiol reagent.
3. Fluorometric Assays
Fluorometric methods offer a highly sensitive approach to quantify maleimide groups.
-
Principle: These assays utilize proprietary dyes that exhibit enhanced fluorescence upon reaction with a maleimide group. The increase in fluorescence intensity is directly proportional to the amount of maleimide present.
-
Advantages: High sensitivity, with detection limits in the picomole range[3][4]. Less interference from biological samples compared to colorimetric assays[3].
-
Disadvantages: Requires a fluorescence microplate reader. The proprietary nature of the reagents can make them more expensive.
4. Mass Spectrometry (MS)
Mass spectrometry provides a powerful and precise method for characterizing bioconjugates and determining the degree of labeling.
-
Principle: By measuring the mass of the intact protein before and after conjugation, the number of attached this compound molecules can be determined from the mass shift. Alternatively, the protein can be digested into peptides, and the labeled peptides can be identified and quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Advantages: Provides detailed information about the conjugate, including the exact mass, the distribution of labeled species, and the site of conjugation.
-
Disadvantages: Requires specialized and expensive instrumentation. Data analysis can be complex.
Comparison of Quantification Methods
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| Direct UV-Vis Spectrophotometry | Measures absorbance of the maleimide group at ~302 nm. | Low | Simple, rapid, readily available equipment. | Low sensitivity, potential interference from protein absorbance. |
| Reverse Thiol Assay (Ellman's) | Indirectly quantifies maleimide by measuring depletion of a thiol reagent. | Moderate | More sensitive than direct UV-Vis. | Prone to interference, requires careful handling of reagents. |
| Reverse Thiol Assay (DTDP) | Similar to Ellman's but uses DTDP, which has a higher extinction coefficient. | Moderate to High | Higher sensitivity than Ellman's assay. | Can have higher background from protein absorbance near 324 nm. |
| Fluorometric Assay | Proprietary dye fluoresces upon reaction with maleimide. | Very High | Extremely sensitive (picomole detection), less interference. | Requires a fluorescence reader, more expensive reagents. |
| Mass Spectrometry | Measures the mass shift of the protein or labeled peptides. | High | Provides precise mass, DOL distribution, and site of labeling. | Requires specialized equipment, complex data analysis. |
II. Next-Generation Alternatives to Maleimide Chemistry
While widely used, the thioether bond formed by the reaction of a maleimide with a thiol can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in plasma. This has driven the development of more stable alternatives.
N-Aryl Maleimides
-
Principle: N-aryl maleimides, upon reaction with a thiol, undergo rapid hydrolysis of the succinimide (B58015) ring to form a stable, ring-opened structure that is resistant to the retro-Michael reaction[5][6][7].
-
Advantages: Significantly increased stability of the conjugate in plasma compared to N-alkyl maleimides (such as those derived from this compound)[5][6].
-
Disadvantages: May have different reaction kinetics that require optimization.
Stability Comparison: N-Alkyl vs. N-Aryl Maleimide Conjugates
| Linker Type | Stability in Plasma | Key Feature |
| N-Alkyl Maleimide (from this compound) | Moderate | Prone to retro-Michael addition, leading to potential deconjugation over time. Studies have shown 35-67% deconjugation in serum over 7 days at 37°C[5]. |
| N-Aryl Maleimide | High | The thiosuccinimide ring undergoes rapid hydrolysis to a more stable, ring-opened form, preventing the retro-Michael reaction. Less than 20% deconjugation observed in serum over 7 days at 37°C[5]. |
III. Experimental Protocols
Protocol 1: Quantification of Maleimide Labeling using a Reverse Thiol Assay with 4,4'-Dithiodipyridine (DTDP)
This protocol describes the indirect quantification of maleimide groups by measuring the consumption of a known amount of thiol.
Materials:
-
Maleimide-labeled protein sample
-
Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.0
-
L-cysteine solution (e.g., 1 mM in Assay Buffer)
-
4,4'-Dithiodipyridine (DTDP) stock solution (e.g., 10 mM in DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare a blank (Assay Buffer only), a control (L-cysteine solution), and your maleimide-labeled protein sample.
-
To the sample tube, add a known excess of L-cysteine solution. The final concentration of L-cysteine should be in excess of the expected maleimide concentration. Incubate at room temperature for 30 minutes to allow the reaction between the maleimide and cysteine to go to completion.
-
DTDP Reaction: To all tubes (blank, control, and sample), add the DTDP stock solution to a final concentration that is in excess of the initial L-cysteine concentration. Incubate for 5 minutes at room temperature.
-
Measurement: Measure the absorbance of all samples at 324 nm.
-
Calculation:
-
Calculate the concentration of unreacted L-cysteine in your sample using the absorbance of the control (which represents the initial L-cysteine concentration) and the molar extinction coefficient of the 4-thiopyridone product (19,800 M⁻¹cm⁻¹)[2][8].
-
The concentration of maleimide is the initial concentration of L-cysteine minus the concentration of unreacted L-cysteine.
-
The Degree of Labeling (DOL) is the molar concentration of the maleimide divided by the molar concentration of the protein.
-
Protocol 2: Quantification of Degree of Labeling by Mass Spectrometry
This protocol provides a general workflow for determining the DOL of a protein labeled with this compound using intact protein mass analysis.
Materials:
-
Unlabeled protein control
-
This compound labeled protein
-
Mass Spectrometer (e.g., ESI-QTOF)
-
Appropriate buffers for sample desalting (e.g., ammonium (B1175870) acetate)
Procedure:
-
Sample Preparation:
-
Prepare the unlabeled and labeled protein samples at a suitable concentration (e.g., 1 mg/mL) in a volatile buffer compatible with mass spectrometry, such as ammonium acetate.
-
Desalt the samples using a suitable method (e.g., spin desalting columns or dialysis) to remove non-volatile salts and excess labeling reagent.
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted samples into the mass spectrometer.
-
Acquire the mass spectra for both the unlabeled and labeled protein under conditions that allow for the resolution of the different labeled species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the proteins.
-
Determine the mass of the unlabeled protein.
-
Identify the masses of the different labeled species in the conjugated sample. The mass of this compound is 197.19 Da. Each peak in the labeled sample should correspond to the mass of the unlabeled protein plus n * (mass of this compound), where n is the number of attached molecules.
-
Calculate the average Degree of Labeling (DOL) by taking the weighted average of the different labeled species observed in the spectrum.
-
IV. Visualizing Workflows and Pathways
Experimental Workflow for Quantifying Maleimide Labeling
The following diagram illustrates the general workflow for quantifying the degree of labeling using a reverse thiol assay.
Caption: Workflow for quantifying maleimide labeling via a reverse thiol assay.
Signaling Pathway Example: Ras-Raf-MEK-ERK Pathway
Bioconjugates created with this compound can be used to study various cellular processes. For instance, a protein inhibitor labeled with a fluorescent dye using this crosslinker could be used to visualize its interaction with components of a signaling pathway like the Ras-Raf-MEK-ERK pathway, which is crucial in cell proliferation and is often dysregulated in cancer[1][9][10][11].
Caption: The Ras-Raf-MEK-ERK signaling cascade.
This guide provides a foundational understanding of the methods available for quantifying protein labeling with this compound and highlights the importance of considering linker stability for in vivo applications. By selecting the appropriate quantification method and being aware of the properties of different conjugation chemistries, researchers can ensure the generation of well-characterized and reliable bioconjugates for their specific research needs.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. abcam.com [abcam.com]
- 9. youtube.com [youtube.com]
- 10. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 11. researchgate.net [researchgate.net]
Sulfo-SMCC vs. SMCC: A Researcher's Guide to Choosing the Right Crosslinker
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the efficiency, stability, and overall success of the resulting conjugate. Among the most prevalent heterobifunctional crosslinkers are Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated counterpart, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). This guide provides an objective, data-driven comparison of these two essential reagents, complete with experimental protocols and visual aids to inform your selection process.
At a Glance: Key Differences and Properties
Both SMCC and Sulfo-SMCC possess an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, enabling the covalent linkage of amine- and sulfhydryl-containing molecules, respectively.[1][2] The fundamental distinction lies in the addition of a sulfonate group to the NHS ester ring of Sulfo-SMCC.[3] This seemingly minor modification has significant implications for the reagent's solubility and handling during conjugation experiments.[3]
| Property | SMCC | Sulfo-SMCC | Reference(s) |
| Full Chemical Name | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | [1] |
| Molecular Weight | 334.33 g/mol | 436.37 g/mol | [1] |
| Solubility | Insoluble in water; requires organic co-solvents (e.g., DMSO, DMF) for dissolution. | Soluble in water and aqueous buffers up to approximately 10 mM. | [3][4] |
| Reaction Environment | Requires the presence of an organic solvent in the reaction mixture, which may affect the stability of sensitive proteins. | Fully compatible with aqueous reaction conditions, preserving the native structure and function of biomolecules. | [3] |
| Maleimide Group Stability | The cyclohexane (B81311) ring provides stability to the maleimide group. | Reportedly less prone to hydrolysis than SMCC; no decomposition observed at pH 7 and 30°C within 6 hours. | [5] |
| Key Advantage | Cost-effective; suitable for biomolecules stable in low concentrations of organic solvents. | Water-solubility simplifies experimental setup and is ideal for proteins sensitive to organic solvents. | [3] |
| Potential Drawback | The need for organic solvents can lead to protein denaturation and aggregation. | Higher cost compared to SMCC. | [3] |
The Chemistry of Conjugation: A Two-Step Process
The conjugation process for both SMCC and Sulfo-SMCC is a two-step reaction. This approach minimizes the formation of undesirable homodimers of the amine-containing protein.[2]
-
Activation of the Amine-Containing Molecule: The NHS ester of the crosslinker reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the first biomolecule to form a stable amide bond. This reaction is typically carried out at a pH of 7.0-9.0.[2]
-
Conjugation to the Sulfhydryl-Containing Molecule: The maleimide group of the now-activated biomolecule reacts with a sulfhydryl group (e.g., the side chain of cysteine residues) on the second biomolecule to form a stable thioether bond. This step is optimal at a pH of 6.5-7.5.[2]
Below is a diagram illustrating this two-step reaction mechanism.
Caption: The two-step reaction mechanism of SMCC/Sulfo-SMCC conjugation.
Experimental Protocols: A Head-to-Head Comparison
The primary difference in the experimental protocols for SMCC and Sulfo-SMCC lies in the initial preparation and addition of the crosslinker to the reaction mixture.
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody using SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Antibody Activation:
-
Add the SMCC stock solution to the antibody solution to achieve the desired molar excess. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Conjugation:
-
Add the thiol-containing drug to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted drug and byproducts.
Protocol 2: Antibody-Drug Conjugation using Sulfo-SMCC
This protocol details the conjugation of a thiol-containing drug to an antibody using the water-soluble Sulfo-SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
Sulfo-SMCC crosslinker
-
Deionized water or the reaction buffer
-
Thiol-containing drug
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in deionized water or the reaction buffer to the desired stock concentration.
-
Antibody Activation:
-
Add the freshly prepared Sulfo-SMCC solution to the antibody solution to achieve the desired molar excess.
-
Incubate the reaction for 30-90 minutes at room temperature.[1]
-
-
Removal of Excess Sulfo-SMCC: Remove unreacted Sulfo-SMCC using a desalting column or dialysis.[1]
-
Conjugation:
-
Add the thiol-containing drug to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature.[1]
-
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.
Caption: Comparative experimental workflow for SMCC and Sulfo-SMCC.
Performance Comparison: Making an Informed Decision
While both crosslinkers can effectively create stable bioconjugates, their performance can differ based on the specific application and the nature of the biomolecules involved.
-
Conjugation Efficiency: The inherent reactivity of the NHS ester and maleimide groups is the same for both crosslinkers. However, the use of organic solvents with SMCC can potentially lead to protein denaturation or aggregation, which could indirectly affect the accessibility of reactive sites and thus the overall conjugation efficiency. Sulfo-SMCC, being water-soluble, circumvents this issue, potentially leading to more consistent and reproducible results with sensitive proteins.
-
Stability of the Conjugate: The thioether bond formed by both crosslinkers is highly stable. The stability of the maleimide group prior to conjugation is a key factor. One study has indicated that the maleimide group of Sulfo-SMCC is less prone to hydrolysis than that of SMCC, which could be an advantage in experiments requiring longer incubation times or storage of the maleimide-activated intermediate.[5]
-
Impact on Protein Integrity: The primary advantage of Sulfo-SMCC is its ability to be used in entirely aqueous environments. This is crucial for proteins that are sensitive to organic solvents and prone to aggregation.[3] While SMCC can be used successfully if the final concentration of the organic solvent is kept low (typically below 10%), there is always a risk of negatively impacting the protein's structure and function.[4]
Conclusion: Which Crosslinker is Better for Your Experiment?
The choice between SMCC and Sulfo-SMCC is ultimately dictated by the specific requirements of your experiment, particularly the sensitivity of your biomolecules to organic solvents.
-
Choose Sulfo-SMCC if:
-
Your protein or other biomolecule is known to be sensitive to organic solvents.
-
You want to simplify your experimental workflow by eliminating the need for organic solvents.
-
Reproducibility and maintaining the full biological activity of your protein are of utmost importance.
-
-
Choose SMCC if:
-
Your biomolecules are stable in the presence of low concentrations of DMSO or DMF.
-
Cost is a significant consideration.
-
You have established protocols using SMCC that have yielded satisfactory results.
-
By carefully considering the properties and performance characteristics outlined in this guide, researchers can make an informed decision to select the optimal crosslinker for their bioconjugation needs, paving the way for successful and reproducible experimental outcomes.
References
A Researcher's Guide to Validating Conjugate Stability in Plasma and Serum
The stability of bioconjugates, such as antibody-drug conjugates (ADCs), in systemic circulation is a critical quality attribute that profoundly impacts their therapeutic efficacy and safety.[1][2][3][4] An unstable conjugate can prematurely release its payload, leading to off-target toxicity and a diminished therapeutic window.[4] Conversely, a highly stable conjugate ensures that the therapeutic agent is delivered specifically to the target site. This guide provides a comparative overview of the methodologies used to validate conjugate stability in plasma or serum, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Key Stability-Indicating Parameters
Validating conjugate stability involves monitoring several critical quality attributes (CQAs) over time in a biologically relevant matrix like plasma or serum. The primary parameters include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. A decrease in DAR over time indicates deconjugation.[5][6] This is a crucial parameter for assessing stability.[1][7]
-
Payload Release: The quantification of free payload (the cytotoxic drug) or linker-payload metabolites in the plasma/serum. This directly measures the extent of premature drug release.[1][5]
-
Aggregation and Fragmentation: Changes in the conjugate's size, such as the formation of high molecular weight species (aggregates) or breakdown into smaller fragments, can impact efficacy, safety, and pharmacokinetics.[4][8][9]
-
Conjugation Site Stability: The stability of a conjugate can be influenced by the specific site of drug attachment on the antibody.[3][10] Analyzing stability at different conjugation sites can provide valuable insights for designing more robust conjugates.[3][10]
Comparison of Analytical Methodologies
The choice of analytical technique is critical for accurately quantifying conjugate stability. The two most common methodologies are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While both can be used, LC-MS is increasingly favored for its detailed, high-resolution data.[2][5][11]
Table 1: Comparison of LC-MS and ELISA for Conjugate Stability Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separates conjugate species by chromatography, followed by mass determination to identify and quantify intact conjugate, fragments, and released payload.[1][12] | Uses specific antibodies to capture and detect the conjugate. Can be designed to measure total antibody and/or drug-conjugated antibody.[12][13] |
| Key Advantages | - High resolution and specificity.[5] - Can differentiate and quantify different DAR species.[11] - Can simultaneously analyze the intact conjugate, deconjugated antibody, and free payload.[1][12] - Faster method development compared to ELISA.[12] | - High sensitivity. - Well-established platform in many laboratories. - Can be high-throughput. |
| Key Limitations | - May require more complex sample preparation. - Lower throughput compared to some ELISA formats. | - Cannot differentiate between different DAR species.[12] - Results can be confounded by anti-drug antibodies (ADAs).[14][15] - Longer and more complex method development.[12] - Provides an average signal rather than detailed species distribution. |
| Primary Outputs | - Average DAR over time. - Relative quantification of each DAR species (e.g., DAR0, DAR2, DAR4). - Concentration of released payload. - Identification of biotransformations. | - Concentration of total antibody. - Concentration of drug-conjugated antibody. - Calculated average drug loss.[13] |
| Best For | Detailed characterization, stability assessment of different conjugation sites, and troubleshooting stability issues.[3][10] | Routine, high-throughput screening where an overall measure of stability is sufficient. |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay using Immunoaffinity Capture and LC-MS
This protocol outlines a standard procedure for assessing the stability of an ADC in plasma from various species.
Objective: To determine the change in average DAR and quantify released payload of a conjugate over time when incubated in plasma.
Materials:
-
Test conjugate (e.g., ADC) at a known concentration.
-
Control conjugate (if available).
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), collected with anticoagulant (e.g., EDTA, heparin).[5]
-
Phosphate-buffered saline (PBS) as a buffer control.[4]
-
Protein A or Protein G magnetic beads for immunoaffinity capture.[1][7]
-
Wash buffers (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5-3.0).[1]
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Reagents for LC-MS analysis (e.g., formic acid, acetonitrile).[1]
Procedure:
-
Incubation:
-
Spike the test conjugate into plasma and PBS (control) to a final concentration (e.g., 100 µg/mL).
-
Collect aliquots at specified time points (e.g., 0, 24, 48, 72, 120, 168 hours).[5]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Immunoaffinity Capture (for DAR Analysis):
-
Thaw the plasma aliquots.
-
Add Protein A/G magnetic beads to each sample and incubate to capture the ADC.[1][7]
-
Wash the beads multiple times with wash buffer to remove unbound plasma proteins.
-
Elute the captured ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
Sample Preparation for Released Payload Analysis:
-
To the supernatant collected after the bead capture step (or directly from a plasma aliquot), add a protein precipitation agent (e.g., cold acetonitrile).[18]
-
Centrifuge to pellet the precipitated plasma proteins.
-
Collect the supernatant containing the released payload for LC-MS analysis.
-
-
LC-MS Analysis:
-
DAR Analysis: Analyze the purified, intact ADC using a suitable reversed-phase or size-exclusion column coupled to a high-resolution mass spectrometer.[1][7] Deconvolute the resulting mass spectra to determine the relative abundance of different DAR species and calculate the average DAR.
-
Released Payload Analysis: Analyze the prepared supernatant using a C18 column and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.[1]
-
Data Presentation and Visualization
Clear presentation of quantitative data and workflows is essential for interpreting stability results.
Quantitative Data Summary
The results of a stability study should be summarized in a clear, tabular format to allow for easy comparison between different conjugates or conditions.
Table 2: Example Stability Data for Two ADCs in Human Plasma at 37°C
| Time Point (Days) | ADC-A (Average DAR ± SD) | ADC-B (Average DAR ± SD) | ADC-A (% Released Payload ± SD) | ADC-B (% Released Payload ± SD) |
| 0 | 3.95 ± 0.04 | 3.98 ± 0.03 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 3.81 ± 0.06 | 3.91 ± 0.05 | 2.1 ± 0.3 | 0.8 ± 0.1 |
| 3 | 3.52 ± 0.08 | 3.85 ± 0.04 | 5.8 ± 0.5 | 1.5 ± 0.2 |
| 5 | 3.21 ± 0.11 | 3.78 ± 0.06 | 9.7 ± 0.8 | 2.4 ± 0.3 |
| 7 | 2.98 ± 0.15 | 3.71 ± 0.07 | 13.5 ± 1.1 | 3.1 ± 0.4 |
This table clearly shows that ADC-B is significantly more stable than ADC-A, with less DAR loss and lower payload release over the 7-day period.
Diagrams and Workflows
Visual aids are crucial for understanding complex processes. The following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for an in vitro conjugate plasma stability assay.
Caption: Potential degradation pathways for conjugates in plasma.
Conclusion and Recommendations
The validation of conjugate stability in plasma or serum is a non-negotiable step in the preclinical development of bioconjugates. The stability profile directly influences both safety and efficacy, making these studies essential for candidate selection and risk assessment before advancing to in vivo models.[5][19]
Key Recommendations:
-
Prioritize LC-MS: For comprehensive and accurate stability assessment, LC-MS-based methods are superior as they provide detailed information on DAR distribution, conjugation sites, and payload release.[1][2][10]
-
Use Multiple Species: Conduct stability assays in plasma from multiple species, including human and relevant preclinical models (e.g., mouse, rat, cynomolgus monkey), as stability can be species-dependent.[4][5]
-
Integrate Controls: Always include a buffer control (e.g., PBS) to distinguish between chemical instability and matrix-driven (e.g., enzymatic) degradation.[4]
-
Correlate In Vitro with In Vivo: While in vitro plasma stability is a powerful screening tool, it is essential to eventually correlate these findings with in vivo pharmacokinetic data to build a comprehensive understanding of a conjugate's disposition.[19][20] Some studies suggest that whole blood assays may offer an even better correlation to in vivo outcomes than plasma alone.[20]
By employing robust analytical methods and well-designed experiments, researchers can confidently select the most stable and promising conjugate candidates for further development, ultimately increasing the probability of clinical success.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. How to Assess Stability for Antibody-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 10. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analyzing 5-Maleimidovaleric Acid Conjugation Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the analysis of 5-maleimidovaleric acid conjugation reactions. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.
The covalent linkage of this compound to biomolecules, typically targeting thiol groups on cysteine residues, is a cornerstone of modern bioconjugation. This reaction is integral to the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics. Monitoring the extent of conjugation, determining the degree of labeling, and assessing the purity of the final product are critical quality attributes that demand robust analytical methodologies.
High-Performance Liquid Chromatography (HPLC) Methods: The Workhorse of Bioconjugate Analysis
HPLC stands as the primary tool for the separation and quantification of bioconjugates. The choice of the specific HPLC method depends on the physicochemical properties of the conjugate and the analytical question at hand. The three most common HPLC modes for analyzing this compound conjugates are Reverse-Phase (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC).
Method Comparison
| Feature | Reverse-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Based on the hydrophobicity of the analyte. | Based on the hydrophobicity of the analyte under non-denaturing conditions. | Based on the hydrodynamic radius (size) of the analyte. |
| Primary Application | Quantification of conjugation efficiency, purity assessment, and analysis of small peptide conjugates. | Determination of drug-to-antibody ratio (DAR) in ADCs, analysis of protein conjugates. | Detection and quantification of aggregates and fragments. |
| Mobile Phase | Acetonitrile or methanol (B129727) gradients with an ion-pairing agent (e.g., TFA). Denaturing conditions. | High salt concentration (e.g., ammonium (B1175870) sulfate) gradient to promote hydrophobic interactions. Non-denaturing conditions. | Isocratic elution with a physiological buffer (e.g., phosphate-buffered saline). |
| Advantages | High resolution, excellent for separating closely related species. | Preserves the native structure of the protein, ideal for DAR analysis. | Simple and robust method for assessing aggregation. |
| Limitations | Denaturing conditions can alter protein structure. Not ideal for aggregate analysis. | Lower resolution compared to RP-HPLC for some applications. High salt concentrations can be problematic for subsequent MS analysis. | Does not separate species of similar size but different conjugation states. |
Experimental Protocols
1. Reverse-Phase HPLC (RP-HPLC) for Peptide Conjugation Analysis
This protocol is suitable for analyzing the conjugation of this compound to a cysteine-containing peptide.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Quench the conjugation reaction and dilute the sample in Mobile Phase A.
2. Hydrophobic Interaction Chromatography (HIC) for Protein Conjugate Analysis
This protocol is designed for determining the drug-to-antibody ratio (DAR) of an antibody conjugated with a drug via a this compound linker.[1][2][3]
-
Column: A HIC column with a butyl or phenyl stationary phase (e.g., 4.6 x 100 mm, 2.5 µm).[1][3]
-
Mobile Phase A: 1.5 M Ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugated protein sample in Mobile Phase A.
3. Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol is used to assess the presence of aggregates in a protein sample after conjugation with this compound.[4][5][6][7][8]
-
Column: A silica-based SEC column with a pore size appropriate for the protein of interest (e.g., 300 Å for monoclonal antibodies).[8]
-
Mobile Phase: 150 mM Sodium phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min (isocratic).
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugate in the mobile phase.
Visualizing the HPLC Workflow
Alternative Analytical Techniques: A Broader Perspective
While HPLC is a powerful tool, a multi-faceted analytical approach often provides a more complete picture of the conjugation reaction. Several alternative techniques can be employed to complement HPLC data.
Method Comparison
| Technique | Principle | Primary Application | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. The maleimide (B117702) group has a characteristic absorbance around 300 nm which disappears upon reaction with a thiol.[9] | Rapid, real-time monitoring of the conjugation reaction progress. | Simple, fast, and requires minimal sample preparation. | Does not provide information on product purity or heterogeneity. Interference from other chromophores can be an issue. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirmation of conjugate identity, determination of precise mass, and identification of modification sites. | High sensitivity and specificity. Provides detailed molecular weight information. | Can be complex to interpret for heterogeneous samples. High salt content from HIC can interfere with ionization. |
| Capillary Electrophoresis (CE) | Separates analytes based on their electrophoretic mobility in an electric field. | Analysis of charge variants and purity assessment.[10][11][12][13][14] | High resolution and requires very small sample volumes. | Less robust than HPLC for routine analysis. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural characterization of the conjugate, including the specific site of modification. | Provides unambiguous structural information. | Requires high sample concentrations and complex data interpretation. Not suitable for high-throughput analysis. |
Experimental Protocols
1. UV-Vis Spectroscopy for Reaction Monitoring
-
Instrument: A standard UV-Vis spectrophotometer.
-
Procedure:
-
Measure the absorbance of the this compound reagent at ~302 nm in the reaction buffer.
-
Initiate the conjugation reaction by adding the thiol-containing biomolecule.
-
Monitor the decrease in absorbance at 302 nm over time. The reaction is complete when the absorbance stabilizes.[9]
-
-
Data Analysis: The disappearance of the maleimide absorbance indicates the progress of the thiol-maleimide reaction.
2. MALDI-TOF Mass Spectrometry for Conjugate Confirmation
-
Matrix: Sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Procedure:
-
Mix the purified conjugate sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis: The observed molecular weight of the conjugate should correspond to the theoretical mass of the biomolecule plus the mass of the incorporated this compound.
Visualizing the Analytical Landscape
Conclusion
The successful development of bioconjugates relies on a comprehensive analytical strategy. HPLC, with its various modes, remains the cornerstone for the analysis of this compound conjugation reactions, providing critical information on purity, conjugation efficiency, and aggregation. However, for a complete understanding of the conjugate, orthogonal methods such as mass spectrometry, UV-Vis spectroscopy, and capillary electrophoresis should be employed. The selection of the most appropriate analytical techniques will depend on the specific goals of the analysis and the nature of the bioconjugate. This guide provides a framework for researchers to design and implement a robust analytical workflow for their this compound conjugation projects.
References
- 1. waters.com [waters.com]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. ymc.eu [ymc.eu]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Studying aggregation and degradation over time with SEC | Separation Science [sepscience.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates [jstage.jst.go.jp]
- 12. Capillary electrophoresis for the characterization of quantum dots after non-selective or selective bioconjugation with antibodies for immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of 5-Maleimidovaleric Acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of safe and effective therapeutics and research tools. 5-Maleimidovaleric acid (5-MVA) is a commonly used crosslinker that facilitates the conjugation of molecules to proteins, peptides, and other biomolecules via a thiol-reactive maleimide (B117702) group. However, the conjugation reaction is not always perfect, and the resulting product can be a heterogeneous mixture containing unreacted starting materials, byproducts, and conjugates with varying drug-to-antibody ratios (DAR). This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the purity of 5-MVA conjugates, supported by experimental data and detailed protocols.
The stability of the thioether bond formed by the maleimide-thiol reaction is a crucial parameter. Under physiological conditions, this linkage can be susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects. This guide will also explore the stability of 5-MVA conjugates and compare them with next-generation maleimide alternatives that offer enhanced stability.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of 5-MVA conjugates. The choice of analytical technique depends on the specific purity attribute being assessed, such as the presence of unconjugated protein, free drug/linker, aggregates, or different DAR species. The following table summarizes the key performance metrics of commonly used analytical techniques.
| Analytical Technique | Key Purity Attribute Assessed | Typical Resolution | Limit of Detection (LOD) | Typical Analysis Time (minutes) | Throughput |
| Reverse-Phase HPLC (RP-HPLC) | Unconjugated Protein, Free 5-MVA/Drug | High (>1.5 for conjugate vs. free protein)[1] | ~2.4 µg/mL for free protein[2] | 30 - 60 | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Conjugate Identity, Impurity Identification | High (Mass-based) | ~2% of minor components[3] | 30 - 60 | Medium |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | High (for different DAR species)[4] | N/A | 30 - 60 | Medium |
| Size Exclusion Chromatography (SEC) | Aggregates, Fragments | Moderate | ~10 µg/mL for aggregates[5] | 20 - 40 | High |
| Capillary Electrophoresis (CE) | Charge Variants, Heterogeneity | Very High | pM to nM range[6] | 15 - 45 | High |
In-Depth Look at Key Analytical Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity.[7] It is highly effective in resolving the conjugated protein from the more hydrophilic unconjugated protein and other small molecule impurities.
Key Advantages:
-
Excellent resolution for separating conjugate from free protein.[1]
-
Well-established and robust methodology.[8]
-
Amenable to quantitative analysis with high precision.[8]
Limitations:
-
The use of organic solvents and acidic mobile phases can potentially denature the protein conjugate.
-
May not be suitable for separating different DAR species of larger proteins like antibodies.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing unambiguous identification of the conjugate and its impurities.[9]
Key Advantages:
-
Confirms the molecular weight of the conjugate, providing direct evidence of successful conjugation.
-
Enables the identification of side-products and degradation products.
-
Can be used to quantify the relative abundance of different species.[3]
Limitations:
-
Requires more specialized instrumentation and expertise.
-
The presence of salts and detergents in the sample can interfere with ionization.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It is particularly well-suited for the analysis of antibody-drug conjugates (ADCs) to determine the distribution of different DAR species.[10][11]
Key Advantages:
-
Maintains the native structure of the protein during analysis.[10]
-
Excellent for resolving species with different numbers of conjugated molecules.[4]
-
Can be used for both analytical and preparative purposes.[12]
Limitations:
-
The high salt concentrations used in the mobile phase can sometimes be challenging for instrumentation.[4]
-
Method development can be more complex compared to RP-HPLC.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is the primary method for detecting and quantifying aggregates, which are a critical quality attribute for biotherapeutics.[13][14]
Key Advantages:
-
Gentle, non-denaturing separation method.
-
Effective for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[14]
-
Relatively fast analysis time.
Limitations:
-
Lower resolution compared to other chromatographic techniques.
-
Not suitable for separating molecules with similar sizes.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[15]
Key Advantages:
-
Extremely high separation efficiency.
-
Requires very small sample volumes.
-
Can resolve subtle differences in charge and size.
Limitations:
-
More sensitive to sample matrix effects.
-
Lower loading capacity compared to HPLC.
Stability of 5-MVA Conjugates and Next-Generation Alternatives
A significant consideration in the use of 5-MVA is the stability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to the release of the conjugated payload.[16] This instability can compromise the efficacy and safety of the bioconjugate.[16]
Comparative Stability Data
| Linker Chemistry | Linkage Type | In Vitro Half-life (in presence of Glutathione) | Key Features |
| This compound (5-MVA) | Thiosuccinimide | 20 - 80 hours[6][17] | Prone to retro-Michael reaction and thiol exchange.[18] |
| Next-Gen Maleimide (e.g., Diiodomaleimide) | Thioether (bridged) | Significantly more stable than traditional maleimides.[10] | Forms a stable, ring-opened structure that prevents retro-Michael addition.[10][11] |
Next-generation maleimides have been developed to address the stability issues of traditional maleimide linkers. These newer reagents are designed to form more stable thioether bonds that are resistant to thiol exchange reactions, thereby improving the in vivo stability and therapeutic index of the conjugate.[11][18]
Experimental Workflows and Protocols
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the conjugation of 5-MVA to a protein and the subsequent purity and stability analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. toolify.ai [toolify.ai]
- 6. lcms.cz [lcms.cz]
- 7. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 8. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-fluoro-5-maleimidobenzoic acid-linked albumin drug (MAD) delivery for selective systemic targeting of metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 14. agilent.com [agilent.com]
- 15. graphviz.org [graphviz.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Spectrophotometric Methods for Quantifying Maleimide Groups
For researchers and professionals in drug development and bioconjugation, accurate quantification of maleimide (B117702) groups is critical for ensuring the consistency and efficacy of antibody-drug conjugates (ADCs), protein labeling, and other biomolecular modifications. This guide provides an objective comparison of common spectrophotometric methods for maleimide quantification, supported by experimental data and detailed protocols.
Comparison of Spectrophotometric Methods
The selection of an appropriate spectrophotometric method for maleimide quantification depends on several factors, including the required sensitivity, potential for interfering substances, and the nature of the maleimide-containing sample. The following table summarizes the key quantitative parameters of common methods.
| Method | Principle | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Key Advantages | Key Disadvantages |
| Direct UV Absorbance | Direct measurement of maleimide absorbance. | 302 nm | 620 M⁻¹cm⁻¹[1][2][3] | Simple, direct measurement. | Low sensitivity; potential interference from protein absorbance at 280 nm.[1][2][3] |
| Reverse Thiol Assay with Ellman's Reagent (DTNB) | Indirect assay. Maleimide reacts with excess thiol (e.g., cysteine). Unreacted thiol is quantified with DTNB. | 412 nm | 14,150 M⁻¹cm⁻¹ (for TNB²⁻)[4][5] | Widely used, good sensitivity. | Potential for underestimation of thiol groups; DTNB can be sensitive to hydrolysis at pH > 7.[1] |
| Reverse Thiol Assay with 4,4'-Dithiodipyridine (DTDP) | Indirect assay. Similar to the DTNB method, but uses DTDP to quantify unreacted thiols. | 324 nm | 19,800 M⁻¹cm⁻¹[1][2] | Higher extinction coefficient than DTNB, leading to potentially higher sensitivity. | Absorbance maximum is closer to protein absorbance (280 nm), which can cause background interference.[1] Sensitive to hydrolysis at elevated temperatures and pH > 7.[1] |
| Enzymatic Assay | Indirect assay. Maleimide reacts with excess cysteine. Remaining cysteine is quantified via an enzymatic reaction with papain. | Varies with chromogenic substrate | Not directly applicable | High sensitivity, approximately 100-fold more sensitive than the Ellman's reagent assay.[6] | More complex, expensive, and time-consuming.[2][3] |
Experimental Protocols
Direct UV Absorbance Method
Principle: This method relies on the intrinsic absorbance of the maleimide group at 302 nm.
Protocol:
-
Prepare a blank solution using the same buffer as the sample.
-
Measure the absorbance of the maleimide-containing sample at 302 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of maleimide groups using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 620 M⁻¹cm⁻¹.
Reverse Thiol Assay with Ellman's Reagent (DTNB)
Principle: This is an indirect method where the maleimide is consumed by a reaction with a known excess of a thiol-containing compound, such as L-cysteine. The remaining unreacted thiol is then quantified using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce the colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, measured at 412 nm.[4]
Protocol:
-
Reaction of Maleimide with Cysteine:
-
Prepare a standard solution of L-cysteine of known concentration in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
-
Add a known excess of the L-cysteine solution to the maleimide-containing sample.
-
Allow the reaction to proceed for a sufficient time (e.g., 2 hours at room temperature) to ensure complete reaction of the maleimide.
-
-
Quantification of Unreacted Cysteine:
-
Calculation:
-
Create a standard curve of known L-cysteine concentrations reacted with DTNB to determine the amount of unreacted cysteine in the sample.
-
The amount of maleimide is calculated as the difference between the initial amount of L-cysteine and the amount of unreacted L-cysteine.[4]
-
Reverse Thiol Assay with 4,4'-Dithiodipyridine (DTDP)
Principle: This method is analogous to the DTNB assay but employs 4,4'-dithiodipyridine (DTDP) as the thiol-reactive chromogen. The reaction of DTDP with unreacted thiols produces 4-thiopyridone, which has a strong absorbance at 324 nm.
Protocol:
-
Reaction of Maleimide with Thiol:
-
Follow the same procedure as for the DTNB assay, reacting the maleimide sample with a known excess of a thiol, such as glutathione (B108866) (GSH).
-
-
Quantification of Unreacted Thiol:
-
After the reaction between the maleimide and the thiol is complete, add DTDP to the reaction mixture.
-
Measure the absorbance at 324 nm.
-
-
Calculation:
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the indirect spectrophotometric quantification of maleimide groups using a reverse thiol assay.
Caption: Workflow for indirect maleimide quantification.
References
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 3. Maleimide Assays | AAT Bioquest [aatbio.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Function: A Guide to Validating Labeled Protein Activity
For researchers, scientists, and drug development professionals, the attachment of a label to a protein for detection, purification, or tracking is a routine yet critical procedure. However, the very act of labeling—whether with a fluorescent dye, a biotin (B1667282) molecule, or another tag—carries the inherent risk of altering the protein's structure and, consequently, its biological function. Therefore, validating the activity of a labeled protein is an indispensable step to ensure that experimental data accurately reflects its physiological role. This guide provides a comparative overview of key functional assays used to validate the activity of labeled proteins, complete with experimental data, detailed protocols, and process diagrams.
Comparative Analysis of Functional Assays
The choice of a functional assay is dictated by the protein's biological role. Here, we compare three common assays: Enzyme Kinetics for catalytic proteins, cAMP Signaling for G-Protein Coupled Receptors (GPCRs), and Förster Resonance Energy Transfer (FRET) for assessing protein-protein interactions. The following table summarizes quantitative data from hypothetical validation experiments, comparing the functional parameters of unlabeled proteins to their fluorescently-labeled counterparts.
| Assay Type | Protein Example | Parameter Measured | Unlabeled Protein | Labeled Protein | % Difference | Conclusion |
| Enzyme Kinetics | Kinase A | Km (µM) | 15.2 | 16.5 | +8.6% | Label has minimal impact on substrate binding. |
| Vmax (µmol/min) | 125.4 | 119.8 | -4.5% | Label does not significantly hinder catalytic activity. | ||
| GPCR Signaling | β2-Adrenergic Receptor | Agonist EC50 (nM) | 5.8 | 6.2 | +6.9% | Label does not significantly affect ligand binding or signal transduction.[1] |
| Protein-Protein Interaction | Protein X & Protein Y | FRET Efficiency (%) | 25.4% | 23.9% | -5.9% | Label does not substantially interfere with the protein-protein interaction. |
Key Functional Assays and Protocols
Below are detailed methodologies for the three highlighted functional assays. These protocols provide a framework for comparing the activity of a labeled protein to its unlabeled control.
Biochemical Assay: Enzyme Kinetics
For enzymes, a fundamental functional assay involves measuring their kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1] A significant alteration in these values post-labeling indicates interference with the enzyme's catalytic site or substrate binding pocket.
-
Reagent Preparation : Prepare stock solutions of the kinase (both labeled and unlabeled versions) and its specific substrate in the appropriate assay buffer.
-
Assay Setup : In a 96-well plate, set up reactions with a fixed concentration of the enzyme and a range of substrate concentrations. Include control wells for each substrate concentration that contain all components except the enzyme, to serve as blanks.
-
Reaction Initiation : Start the reaction by adding the enzyme to the substrate solutions.
-
Absorbance Measurement : Immediately place the plate in a microplate reader and monitor the increase in absorbance at a specific wavelength (e.g., 340 nm for NADH-coupled assays) over time.[1]
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzyme.
-
Expected Outcome : If the label has not significantly impacted the enzyme's function, the Km and Vmax values for the labeled and unlabeled protein will be very similar.[1]
Experimental workflow for an in vitro enzyme kinetics assay.
Cell-Based Assay: GPCR Signaling
For transmembrane receptors like GPCRs, cell-based assays are crucial for validating function in a physiologically relevant environment.[1] A common approach is to measure the production of the second messenger cyclic AMP (cAMP) following agonist stimulation.
-
Cell Culture : Seed cells expressing either the labeled or unlabeled GPCR of interest into a 96-well plate and culture overnight.
-
Agonist Stimulation : Treat the cells with a serial dilution of a known GPCR agonist. Include untreated cells as a negative control.
-
Cell Lysis : After incubation, lyse the cells according to the cAMP assay kit's protocol to release the intracellular cAMP.[1]
-
cAMP Detection : Perform the cAMP measurement using a competitive immunoassay kit (e.g., HTRF, FRET, or ELISA-based). These kits typically use a labeled cAMP conjugate that competes with the cellular cAMP for binding to a specific antibody.[2][3]
-
Signal Measurement : Read the output signal (e.g., fluorescence or absorbance) using a compatible plate reader.
-
Data Analysis : Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Calculate the half-maximal effective concentration (EC50) for both the labeled and unlabeled GPCR using a nonlinear regression model.[1]
Expected Outcome : Similar EC50 values for the labeled and unlabeled GPCRs indicate that the label does not impair ligand binding, receptor activation, and downstream signal transduction.[1]
A simplified Gs-coupled GPCR signaling pathway.
Cell-Based Assay: Protein-Protein Interaction (FRET)
Förster Resonance Energy Transfer (FRET) is a powerful technique to measure the proximity of two molecules, making it ideal for validating protein-protein interactions (PPIs).[4] It relies on the energy transfer from an excited donor fluorophore to an acceptor fluorophore when they are within a very short distance (typically 1-10 nm).[4] By labeling one protein with a donor fluorophore (e.g., GFP) and its binding partner with an acceptor (e.g., mCherry), one can assess if labeling interferes with their interaction.
-
Cell Transfection : Co-transfect cells with expression vectors for the two interacting proteins. One protein should be fused to a donor fluorophore and the other to an acceptor fluorophore. As a control, a second set of cells should be transfected with the unlabeled versions of the proteins, which will be labeled with fluorescent antibodies post-fixation if needed, or with vectors where one labeled protein is co-expressed with an unbound acceptor/donor.
-
Cell Culture and Imaging Preparation : Culture the transfected cells on glass-bottom dishes suitable for microscopy. Incubate for 20-24 hours to allow for protein expression.[5]
-
Microscopy : Image the cells using a confocal microscope equipped for FRET detection.[5] Three sets of images are typically acquired:
-
Donor Channel : Excite at the donor's excitation wavelength and measure emission at the donor's emission wavelength.
-
Acceptor Channel : Excite at the acceptor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
FRET Channel : Excite at the donor's excitation wavelength and measure emission at the acceptor's emission wavelength (sensitized emission).[4][5]
-
-
Data Analysis :
-
Correct the images for background fluorescence and spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor's excitation laser.
-
Calculate the FRET efficiency for each cell or region of interest. One common method is to measure the increase in donor fluorescence after photobleaching the acceptor (acceptor photobleaching FRET).[6]
-
Compare the FRET efficiency between the genetically encoded labeled proteins and the unlabeled control group.
-
Expected Outcome : A comparable FRET efficiency between the experimental and control groups suggests that the fluorescent tags do not disrupt the natural interaction between the two proteins.
Workflow for a FRET-based protein-protein interaction assay.
Conclusion
Validating the functional integrity of labeled proteins is a foundational requirement for reliable and reproducible research.[1] By employing appropriate functional assays—such as enzyme kinetics, cell signaling assays, or protein interaction studies—researchers can gain confidence that the data generated using these labeled molecules is biologically meaningful. The choice of assay must be tailored to the specific protein and the biological question at hand, and a careful comparison with the unlabeled counterpart is always the gold standard for validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 5. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 6. researchgate.net [researchgate.net]
Unlocking Stability: A Head-to-Head Comparison of Maleimide Crosslinkers for Antibody-Drug Conjugate Development
A deep dive into the stability and performance of traditional versus next-generation maleimide-based linkers for creating robust and effective Antibody-Drug Conjugates (ADCs).
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the stability of the linker connecting the potent cytotoxic payload to the targeting antibody. Premature release of the drug in circulation can lead to off-target toxicity and a diminished therapeutic window. For decades, maleimide-based crosslinkers, which form a covalent bond with thiol groups on cysteine residues, have been a cornerstone of ADC development. However, the stability of the resulting thiosuccinimide linkage has been a significant challenge.
This guide provides a head-to-head comparison of traditional N-alkyl maleimide (B117702) linkers with next-generation, stabilized maleimide reagents. We present quantitative data on their comparative stability, detailed experimental protocols for their use, and visual diagrams to elucidate the underlying chemical principles and workflows.
Performance Under Pressure: Quantitative Stability Comparison
The primary drawback of traditional N-alkyl maleimide linkers (e.g., those in SMCC-based reagents) is their susceptibility to a retro-Michael reaction in vivo.[1][2] This reaction is a reversal of the initial conjugation, leading to the detachment of the drug-linker from the antibody. The free drug-linker can then bind to other circulating proteins, such as albumin, causing systemic toxicity.[3]
Next-generation maleimides have been engineered to overcome this instability. These advanced reagents typically feature modifications, such as N-aryl substituents or adjacent basic groups, that promote a rapid, intramolecular hydrolysis of the thiosuccinimide ring after conjugation.[3][4][5] This ring-opening event forms a stable maleamic acid thioether, which is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[3][5]
The following table summarizes quantitative data from studies comparing the stability of ADCs created with traditional N-alkyl maleimides versus next-generation N-aryl maleimides.
| Linker Type | Reagent Class | Deconjugation in Mouse Serum (7 days @ 37°C) | Key Findings |
| Traditional Maleimide | N-Alkyl Maleimide | 35 - 67% | Exhibits significant payload loss over time due to retro-Michael reaction.[4] |
| Next-Gen Maleimide | N-Aryl Maleimide | < 20% | Forms a significantly more stable conjugate by accelerating thiosuccinimide hydrolysis, preventing payload loss.[4] |
As the data clearly indicates, ADCs prepared with N-aryl maleimides demonstrate substantially improved stability in serum, with minimal drug loss over a one-week period compared to the significant deconjugation seen with conventional N-alkyl maleimides.[4] This enhanced stability is a critical factor for developing safer and more effective ADCs.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a typical experimental workflow for ADC conjugation.
Experimental Protocols
This section provides a generalized protocol for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via cysteine thiols.
Objective: To covalently attach a maleimide-containing molecule to free sulfhydryl groups on an antibody, generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-activated linker-payload, dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5, degassed and purged with nitrogen or argon.
-
Quenching Solution (optional): N-acetyl cysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) or other suitable chromatography system (e.g., Protein A).
Procedure:
-
Antibody Reduction:
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer. This step is crucial to prevent the reducing agent from reacting with the maleimide.
-
-
Conjugation:
-
Adjust the concentration of the reduced antibody to 2.5 - 5 mg/mL with chilled reaction buffer.
-
Prepare the maleimide-linker-payload solution.
-
Add the maleimide-linker-payload to the reduced antibody solution at a calculated molar excess (typically 5-10 fold excess over available thiols). The final concentration of organic solvent (e.g., DMSO) should ideally be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction pH for specific maleimide-thiol conjugation is between 6.5 and 7.5.[3]
-
-
Quenching (Optional):
-
To cap any unreacted maleimide groups, add a 20-fold molar excess of N-acetyl cysteine and incubate for an additional 15-20 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components. Size-exclusion chromatography (SEC) is a commonly used method.
-
-
Characterization:
-
Analyze the purified ADC to determine the final concentration, average drug-to-antibody ratio (DAR), level of aggregation, and purity. Common analytical techniques include UV-Vis spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and SEC.
-
Conclusion
The choice of crosslinking chemistry is a pivotal decision in the design of an antibody-drug conjugate. While traditional N-alkyl maleimides have been widely used, their inherent instability due to the retro-Michael reaction presents a significant liability, potentially leading to reduced efficacy and increased off-target toxicity.[1] The development of next-generation, stabilized maleimides, such as N-aryl and self-hydrolyzing variants, offers a robust solution to this problem.[4][5] By promoting rapid hydrolysis of the thiosuccinimide ring to a stable maleamic acid form, these advanced reagents create ADCs with vastly improved in vivo stability. For researchers and drug developers, adopting these next-generation crosslinkers is a critical step toward creating safer, more stable, and ultimately more effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
Determining the Stoichiometry of 5-Maleimidovaleric Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of conjugation stoichiometry is a critical quality attribute for bioconjugates, particularly for antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) directly influences therapeutic efficacy and safety. 5-Maleimidovaleric acid is a commonly employed linker that facilitates the covalent attachment of payloads to thiol groups on biomolecules, such as cysteine residues in proteins. This guide provides an objective comparison of the primary analytical techniques used to determine the stoichiometry of such conjugations, supported by experimental data and detailed methodologies.
Introduction to Stoichiometry Determination
The conjugation of this compound to a protein, such as a monoclonal antibody (mAb), results in a heterogeneous mixture of species with varying numbers of attached molecules. The average number of conjugated molecules per protein is referred to as the stoichiometry of the reaction, or in the case of ADCs, the DAR. Accurate and precise measurement of this parameter is essential for ensuring batch-to-batch consistency, understanding structure-activity relationships, and meeting regulatory requirements. The principal methods for this determination include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Comparison of Key Analytical Techniques
Each method for determining conjugation stoichiometry possesses distinct advantages and limitations in terms of the information provided, sample requirements, and throughput. The choice of technique often depends on the stage of development, the specific characteristics of the bioconjugate, and the level of detail required.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the protein and the conjugated molecule based on their respective extinction coefficients. | Average stoichiometry (e.g., average DAR). | Simple, rapid, and requires readily available equipment. | Provides only an average value, not the distribution of different species. Requires that the conjugated molecule has a distinct UV-Vis absorbance from the protein. Can be prone to inaccuracies due to scattering or interfering substances.[][][3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on differences in their surface hydrophobicity. The addition of each this compound-payload moiety increases the hydrophobicity of the protein. | Distribution of different conjugated species (e.g., DAR 0, 2, 4, 6, 8) and allows for the calculation of the average stoichiometry.[4][5] | Provides information on the distribution of species, which is crucial for understanding heterogeneity. It is a non-denaturing technique that preserves the native structure of the protein.[4][5] | Can be influenced by the mobile phase composition and column chemistry. May not be suitable for all types of conjugates, particularly those with very hydrophobic or hydrophilic payloads.[][6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the different conjugated species. | Precise mass of each conjugated species, allowing for unambiguous determination of the stoichiometry of each species and the average stoichiometry. Can also provide information on the location of the conjugation. | Provides the most detailed and accurate information on stoichiometry and distribution. Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[7][8][9] | Requires more specialized and expensive instrumentation. Data analysis can be more complex. Ionization efficiency can vary between different species, potentially affecting quantitation in some configurations. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable stoichiometric data. Below are representative protocols for each of the key analytical techniques.
UV-Vis Spectroscopy for Average Stoichiometry Determination
This method relies on the Beer-Lambert law to calculate the concentrations of the protein and the conjugated payload.
Materials:
-
Purified conjugate of this compound.
-
Conjugation buffer (e.g., PBS, pH 7.2).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Protocol:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated protein (e.g., at 280 nm) and the payload at a wavelength where the protein has minimal absorbance.
-
Sample Preparation: Dilute the purified conjugate in the conjugation buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the conjugate solution at two wavelengths: one where the protein absorbs maximally (e.g., 280 nm) and one where the payload absorbs maximally (e.g., λmax of the payload).
-
Calculation of Stoichiometry: Use the following equations to calculate the concentrations of the protein and the payload, and subsequently, the average stoichiometry:
-
A_prot(280) = ε_prot(280) * c_prot * l
-
A_payload(λmax) = ε_payload(λmax) * c_payload * l
-
A_total(280) = A_prot(280) + A_payload(280)
-
Stoichiometry = c_payload / c_prot
Where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. A correction factor for the payload's absorbance at 280 nm is required for accurate protein concentration determination.[10]
-
Hydrophobic Interaction Chromatography (HIC) for Stoichiometry Distribution
HIC is a powerful technique for resolving different drug-loaded species of an ADC.
Materials:
-
Purified conjugate of this compound.
-
HIC column (e.g., Butyl or Phenyl phase).
-
HPLC or UHPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Protocol:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the purified conjugate onto the column.
-
Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. The different peaks correspond to species with different numbers of conjugated molecules (e.g., DAR 0, DAR 2, DAR 4, etc.), eluting in order of increasing hydrophobicity.
-
Average Stoichiometry Calculation: Calculate the weighted average stoichiometry by integrating the peak areas of each species:
-
Average Stoichiometry = Σ (Peak Area_i * Stoichiometry_i) / Σ (Peak Area_i)
Where i represents each resolved peak.
-
Native Mass Spectrometry (MS) for Precise Stoichiometry
Native MS allows for the analysis of intact bioconjugates under non-denaturing conditions, preserving the non-covalent interactions within the protein structure.
Materials:
-
Purified conjugate of this compound.
-
Mass spectrometer capable of native MS (e.g., Q-TOF or Orbitrap).
-
Volatile buffer for native MS (e.g., 150 mM ammonium acetate).
-
Size-exclusion chromatography (SEC) column for online buffer exchange (optional but recommended).
Protocol:
-
Sample Preparation: Exchange the buffer of the purified conjugate into a volatile buffer using a desalting column or SEC.
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or by coupling an SEC column online with the mass spectrometer (SEC-MS).
-
Mass Spectrometry Analysis: Acquire mass spectra under native conditions. The resulting spectrum will show a series of charge state envelopes for each conjugated species.
-
Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Stoichiometry Determination: The mass difference between the unconjugated protein and the conjugated species will correspond to the mass of the added this compound-payload moieties, allowing for precise determination of the stoichiometry for each species. The relative abundance of each species can be determined from the peak intensities in the deconvoluted spectrum.[8][9]
Visualization of Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining conjugation stoichiometry.
Caption: Thiol-maleimide conjugation chemistry.
Stability Considerations
An important factor to consider with maleimide-based conjugates is the potential for hydrolysis of the succinimide (B58015) ring. This hydrolysis can lead to a more stable, ring-opened structure, which can prevent retro-Michael addition and subsequent deconjugation.[11][12][13] However, the rate of hydrolysis is pH-dependent, being more rapid under alkaline conditions.[14][15] The stability of the conjugate should be assessed over time, and the analytical methods described in this guide can be used to monitor any changes in stoichiometry or the emergence of new species.
Conclusion
The determination of the stoichiometry of this compound conjugates is a critical step in the development of bioconjugates. UV-Vis spectroscopy offers a rapid method for determining the average stoichiometry, making it suitable for initial screening. Hydrophobic Interaction Chromatography provides valuable information on the distribution of different conjugated species, which is essential for understanding product heterogeneity. Mass Spectrometry delivers the most detailed and precise data on the mass and stoichiometry of each species. The choice of method will depend on the specific requirements of the analysis, and often, a combination of these techniques provides the most comprehensive characterization of the conjugate. For robust and reliable data, it is imperative to use well-characterized standards and carefully optimized protocols.
References
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Catalysis of imido group hydrolysis in a maleimide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Crucial Role of Linker Length in Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its design, particularly its length, profoundly influences the ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparison of how linker length impacts ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
The Balancing Act: Linker Length and ADC Performance
The choice of linker length, especially when employing hydrophilic linkers like polyethylene (B3416737) glycol (PEG), represents a critical trade-off between enhancing in vivo stability and maintaining potent in vitro cytotoxicity.[1] While longer linkers can improve the ADC's pharmacokinetic properties and in vivo performance, they may sometimes hinder its immediate cell-killing ability in laboratory settings.[1]
Shorter linkers, on the other hand, may lead to faster clearance from circulation but can sometimes result in better ADC stability by keeping the payload shielded by the antibody's structure.[2][3] The optimal linker length is therefore highly dependent on the specific antibody, payload, and target antigen.
Comparative Analysis of Linker Length on ADC Performance
The following tables summarize quantitative data from various studies, highlighting the impact of linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) and Efficacy
| Linker Length Category | Typical PEG Units | Impact on Pharmacokinetics | In Vitro Potency | In Vivo Efficacy |
| Short | PEG2 - PEG4 | Faster clearance, shorter half-life.[1] | May retain higher potency.[1] | Can be reduced due to rapid clearance.[1] |
| Intermediate | PEG8 - PEG12 | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1] | May have a moderate impact on potency.[1] | Often shows a significant improvement.[1] |
| Long | PEG24, 4kDa, 10kDa | Significantly prolonged half-life.[1] | May cause a more substantial reduction in cytotoxicity.[1] | Can lead to the highest efficacy, but with diminishing returns.[1] |
Table 2: Influence of Linker Hydrophilicity and Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation Percentage | In Vitro Cytotoxicity (IC50) |
| Hydrophobic Linker | 4 | High (>20%) | Maintained |
| Hydrophilic (PEG4) Linker | 8 | Low (<5%) | Maintained or Improved |
| Hydrophilic (PEG8) Linker | 8 | Very Low (<2%) | Maintained or Improved |
| Hydrophilic (PEG12) Linker | 8 | Very Low (<2%) | Maintained or Improved |
As demonstrated in the table, the inclusion of longer, hydrophilic PEG linkers allows for a higher DAR with significantly reduced aggregation compared to hydrophobic linkers, while generally maintaining or improving in vitro cytotoxicity.[4]
The Bystander Effect: A Key Consideration for Linker Design
The "bystander effect" is the ability of a released ADC payload to kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[5][6] This effect is highly dependent on the linker's properties and the payload's ability to permeate cell membranes.[6][7]
-
Cleavable Linkers: These are often required for a potent bystander effect as they release the payload in the tumor microenvironment or within the target cell, allowing it to diffuse to adjacent cells.[5][7]
-
Non-Cleavable Linkers: These typically do not induce a bystander effect because the payload is released after lysosomal degradation of the antibody and remains charged, preventing it from crossing cell membranes.[8]
The length and composition of the linker can influence the rate and efficiency of payload release, thereby modulating the bystander effect.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
-
Cell Preparation: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media. Incubate overnight at 37°C with 5% CO2.[10]
-
ADC Treatment: Add 50 µL of the ADC solution at various concentrations to the wells. Include control wells with fresh medium.[10]
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at 37°C.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[10]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.[11]
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) mixed with a suitable medium like Matrigel into the flank of immunocompromised mice.[11]
-
Tumor Growth: Allow tumors to grow to a palpable size, typically 100-200 mm³.[11]
-
Treatment: Administer the ADC intravenously at predetermined doses and schedules. Include a vehicle control group.[12]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.[13]
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups. Kaplan-Meier curves can be used to analyze survival.[11]
ADC Stability in Serum
This assay assesses the stability of the ADC and the premature release of its payload in plasma.[14]
-
Incubation: Incubate the ADC sample in plasma from different species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[14]
-
Sample Collection: At each time point, draw a plasma sample.[14]
-
Analysis:
-
Data Interpretation: A stable ADC will show minimal drug loss over time in plasma.[14]
Visualizing ADC Mechanisms and Workflows
The following diagrams illustrate key pathways and processes involved in ADC therapy.
Conclusion
The length of the linker is a critical parameter in the design of effective and safe ADCs. A careful balance must be struck between improving pharmacokinetic properties with longer, hydrophilic linkers and maintaining potent cytotoxicity. The experimental data consistently demonstrates that intermediate-length hydrophilic linkers, such as those with 8 to 12 PEG units, often provide an optimal balance, leading to improved in vivo efficacy without a significant loss of in vitro potency. The choice of linker length also has a profound impact on the bystander effect, a crucial mechanism for overcoming tumor heterogeneity. The continued optimization of linker technologies, with a focus on tailoring linker length to specific ADC components and therapeutic indications, will be pivotal in realizing the full potential of antibody-drug conjugates in oncology.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROP2: as a promising target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ADC Development Services Targeting CD22 - Creative Biolabs [creative-biolabs.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Maleimidovaleric Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates the proper disposal of all chemical waste, including reactive compounds like 5-Maleimidovaleric acid. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, minimizing environmental impact and adhering to safety protocols.
This compound, a bifunctional molecule containing a reactive maleimide (B117702) group and a carboxylic acid, requires careful handling as hazardous waste. The following procedures are based on general guidelines for the disposal of maleimides and hazardous laboratory chemicals. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as local regulations may vary.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a designated laboratory area.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
Step-by-Step Disposal Protocol
Due to its reactive nature, this compound and its associated waste must be treated as hazardous chemical waste. Adherence to your institution's EHS guidelines is mandatory.[1]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the critical first step in safe disposal.[1][4]
-
Solid Waste:
-
Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.[1]
-
Collect contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper in a designated, sealed plastic bag or container.[1][5] This container should be labeled as "Hazardous Chemical Waste" and include the chemical name.[1]
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound (e.g., dissolved in DMSO or DMF) must be collected as hazardous liquid chemical waste.[1]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound, including reaction buffers and washes, in a dedicated, leak-proof, and chemical-resistant container.[1]
-
Labeling: Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used, and an approximate concentration.[1][6]
-
Step 2: Deactivation of the Maleimide Group (Optional but Recommended)
To reduce the reactivity of the waste, the maleimide group can be quenched.
-
Procedure: To the liquid waste container, add a small excess of a thiol-containing compound such as mercaptoethanol or glutathione.[1] Allow the solution to sit for at least two hours at room temperature to ensure the reaction is complete.[1] This converts the reactive maleimide to a more stable thioether.[1]
-
Important Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS department.[1]
Step 3: Storage and Disposal
-
Storage: Store all waste containers in a designated and clearly marked hazardous waste accumulation area within the laboratory.[1][6] This area should be well-ventilated.[4][7]
-
Container Management: Ensure all waste containers are securely closed except when adding waste.[4] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[2][6]
-
EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department. Complete any required hazardous waste disposal forms or tags as per your institutional protocols.[1][5]
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).[4][8][9]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][9]
-
Final Disposal: After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[8]
Summary of Key Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1],[2] |
| Personal Protective Equipment | Lab coat, safety goggles, chemical-resistant gloves | [1] |
| Handling Location | Well-ventilated area or chemical fume hood | [1],[2] |
| Solid Waste Container | Labeled, sealed, chemical-resistant container | [1] |
| Liquid Waste Container | Labeled, leak-proof, chemical-resistant container | [1] |
| Disposal Route | Institutional Environmental Health and Safety (EHS) | [1],[8] |
| Incompatible Materials | Strong oxidizing agents | [6],[2] |
| Empty Container Cleaning | Triple rinse with appropriate solvent; collect rinsate as hazardous waste | [4],[8],[9] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 5-Maleimidovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-Maleimidovaleric acid. Given the absence of a comprehensive Safety Data Sheet (SDS), the following recommendations are based on the chemical properties of its functional groups: a reactive maleimide (B117702) and a potentially corrosive carboxylic acid. It is imperative to handle this compound with caution in a controlled laboratory environment.
Immediate Safety Protocols
In the event of exposure or a spill, immediate action is critical. All personnel handling this compound must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.
Emergency Contact Information:
-
Emergency Services: [Insert Local Emergency Number]
-
Institutional Safety Office: [Insert Phone Number]
-
Principal Investigator/Lab Supervisor: [Insert Name and Phone Number]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Essential for protecting eyes from splashes and fine dust particles. Standard safety glasses are not sufficient.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][3] |
| Body Protection | A fully-fastened laboratory coat. | Provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required. | To minimize the inhalation of any potential vapors or aerosols. Ensure the fume hood has adequate airflow. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks during the handling of this compound.
1. Preparation and Weighing:
-
Work Area: Conduct all handling of this compound within a certified chemical fume hood to control potential dust and vapors.[2]
-
Decontamination: Ensure the work surface is clean and decontaminated before and after handling.
-
Weighing: Tare a clean, dry weighing vessel. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid generating dust.
2. Dissolution:
-
Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Procedure: Add the weighed solid to a suitable flask. Slowly add the solvent to the solid with gentle swirling or stirring until fully dissolved. Prepare solutions immediately before use as maleimides can be unstable in solution.
3. Storage:
-
Short-Term: Store the solid compound in a tightly sealed container at room temperature in a dry, well-ventilated area.[4]
-
Long-Term: For extended storage, consult the supplier's recommendations, which may include refrigeration or freezing.
-
Incompatible Materials: Store away from strong oxidizing agents and bases.[1][2]
Disposal Plan
Proper disposal of this compound and its waste is essential to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid and liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., corrosive, irritant).
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
4. Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.[2]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[2][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
